Product packaging for 6-Methylmercaptopurine Riboside(Cat. No.:CAS No. 342-69-8)

6-Methylmercaptopurine Riboside

カタログ番号: B015553
CAS番号: 342-69-8
分子量: 298.32 g/mol
InChIキー: ZDRFDHHANOYUTE-IOSLPCCCSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

6-Methylmercaptopurine riboside (6-MMPR, CAS 342-69-8) is a purine nucleoside analog that serves as a critical research tool in oncology, virology, and cell signaling. This compound acts as a potent antimetabolite by incorporating into rapidly dividing cells and disrupting nucleic acid synthesis. Its primary mechanisms include inhibiting amidophosphoribosyltransferase, the first committed enzyme in the de novo purine synthesis pathway, and acting as a competitive inhibitor of hypoxanthine-guanine phosphoribosyltransferase (HGPRT) in the purine salvage pathway. This dual action effectively halts DNA and RNA production, leading to inhibited cell proliferation and apoptosis. In cancer research, 6-MMPR demonstrates significant anti-neoplastic and anti-angiogenic properties, effectively blocking fibroblast growth factor-2 (FGF-2) induced cell proliferation. Its potent activity extends to virology, where it shows broad-spectrum antiviral effects against RNA viruses, including canine distemper virus (CDV), Zika virus, and various flaviviruses, with a therapeutic selectivity index higher than ribavirin. Furthermore, in neuroscience studies, 6-MMPR is recognized as a highly potent and selective inhibitor of Nerve Growth Factor (NGF)-activated protein kinase N (PKN), with an apparent Ki of approximately 5 nM, making it invaluable for dissecting NGF signaling pathways. With a molecular formula of C 11 H 14 N 4 O 4 S and a molecular weight of 298.32 g/mol, this compound is provided with a purity of ≥98%. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N4O4S B015553 6-Methylmercaptopurine Riboside CAS No. 342-69-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4S/c1-20-10-6-9(12-3-13-10)15(4-14-6)11-8(18)7(17)5(2-16)19-11/h3-5,7-8,11,16-18H,2H2,1H3/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRFDHHANOYUTE-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4S
Record name 6-METHYLMERCAPTOPURINE RIBOSIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20662
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5030454
Record name 6-Methylmercaptopurine ribonucleoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5030454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

6-methylmercaptopurine riboside is a white powder. (NTP, 1992)
Record name 6-METHYLMERCAPTOPURINE RIBOSIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20662
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

5 to 10 mg/mL at 66 °F (NTP, 1992), DMA 167 (mg/mL), 50% DMF 50 (mg/mL), H 25 (mg/mL), Propylene glycol 6 (mg/mL)
Record name 6-METHYLMERCAPTOPURINE RIBOSIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20662
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 6-METHYLMERCAPTOPURINE RIBOSIDE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/40774%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

342-69-8
Record name 6-METHYLMERCAPTOPURINE RIBOSIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20662
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 6-Methylmercaptopurine riboside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylthioinosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000342698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylthioinosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02896
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-Methylmercaptopurine ribonucleoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5030454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methylthio)-9-β-D-ribofuranosyl-9H-purine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYLTHIOINOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5G39SHR0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

6-Methylmercaptopurine Riboside: A Technical Guide to its Discovery, Mechanism, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methylmercaptopurine (B131649) Riboside (6-MMPR) is a synthetic purine (B94841) nucleoside analogue that has been a subject of significant interest in the fields of cancer research and drug development. As a derivative of the clinically important immunosuppressant and anticancer drug 6-mercaptopurine (B1684380) (6-MP), 6-MMPR shares a common heritage in the pioneering work of Nobel laureates Gertrude B. Elion and George H. Hitchings. Their rational approach to drug design, which targeted the fundamental differences in nucleic acid metabolism between normal and pathological cells, laid the groundwork for the development of a myriad of antimetabolites, including the thiopurines.

This technical guide provides a comprehensive overview of 6-MMPR, from its historical context and discovery to its detailed synthesis, mechanisms of action, and the experimental protocols used to elucidate its biological activities. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this potent biomolecule.

Discovery and Historical Context

The story of 6-MMPR is intrinsically linked to the groundbreaking research on purine antagonists in the mid-20th century. In the 1940s and 1950s, George Hitchings and Gertrude Elion at the Wellcome Research Laboratories embarked on a systematic investigation of compounds that could interfere with nucleic acid biosynthesis.[1][2][3] Their "rational drug design" approach was a departure from the random screening of compounds that was prevalent at the time.[3]

By studying the metabolic pathways of purines, they synthesized and tested numerous analogues, leading to the discovery of 6-mercaptopurine (6-MP) in 1951. 6-MP proved to be a highly effective treatment for acute lymphoblastic leukemia in children. The success of 6-MP spurred further research into related purine derivatives, including their corresponding ribonucleosides, in an effort to improve efficacy and understand their metabolic fate.

While the exact first synthesis of 6-MMPR is not as prominently documented as that of 6-MP, its development was a logical extension of the thiopurine research program. The addition of a ribose sugar to the 6-methylmercaptopurine base created a nucleoside analogue with distinct biochemical properties and a different mode of cellular uptake and activation. Early studies focused on the metabolism and enzymatic conversion of these nucleosides, revealing that 6-MMPR is converted intracellularly to its active form, 6-methylthioinosine (B81876) monophosphate (Me-tIMP), by adenosine (B11128) kinase.[4] This active metabolite is a potent inhibitor of de novo purine biosynthesis, a key mechanism of its cytotoxic action.

Mechanism of Action

The primary mechanism of action of 6-MMPR is the inhibition of de novo purine biosynthesis.[4] This is achieved through its intracellular conversion to 6-methylthioinosine monophosphate (Me-tIMP).[4]

6-MMPR 6-MMPR Me-tIMP Me-tIMP 6-MMPR->Me-tIMP Intracellular Phosphorylation de_novo_purine_synthesis De Novo Purine Biosynthesis Me-tIMP->de_novo_purine_synthesis Inhibition adenosine_kinase Adenosine Kinase adenosine_kinase->6-MMPR start 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose step1 React with HBr in Acetic Acid start->step1 intermediate1 2,3,5-tri-O-benzoyl-D-ribosyl bromide step1->intermediate1 step2 Couple with 6-Methylpurine in Acetonitrile intermediate1->step2 intermediate2 Tri-O-benzoyl-6-methylpurine-β-D-riboside step2->intermediate2 step3 Deprotection with Methanolic Ammonia intermediate2->step3 product β-D-6-Methylmercaptopurine Riboside step3->product egg Fertilized Chicken Egg incubation1 Incubate (3-4 days) egg->incubation1 window Create a Window in the Shell incubation1->window application Apply 6-MMPR on a Carrier to the CAM window->application incubation2 Re-incubate (2-3 days) application->incubation2 observation Observe and Quantify Angiogenesis incubation2->observation

References

An In-Depth Technical Guide to 6-Methylmercaptopurine Riboside: Chemical, Physical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylmercaptopurine (B131649) riboside (6-MMPR), a thionucleoside analog, is a critical metabolite of the widely used thiopurine immunosuppressive drugs, azathioprine (B366305) and 6-mercaptopurine (B1684380). Its formation and subsequent intracellular activity are central to the therapeutic efficacy and potential toxicity of these agents. This technical guide provides a comprehensive overview of the chemical and physical properties of 6-MMPR, its biological functions, and detailed experimental protocols relevant to its study. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, pharmacology, and clinical monitoring of thiopurine therapy.

Chemical and Physical Properties

6-Methylmercaptopurine riboside is a white crystalline powder. Its chemical structure consists of a 6-methylmercaptopurine base linked to a ribose sugar moiety.

Table 1: Chemical and Physical Data of this compound
PropertyValueReference
IUPAC Name (2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)oxolane-3,4-diol--INVALID-LINK--
Synonyms Methylthioinosine, 6-MMPR--INVALID-LINK--
Molecular Formula C₁₁H₁₄N₄O₄S--INVALID-LINK--
Molecular Weight 298.32 g/mol --INVALID-LINK--
Appearance White powder--INVALID-LINK--
Melting Point 164 °C--INVALID-LINK--
Solubility - Water: 5 to 10 mg/mL at 20°C- Methanol (B129727): 50 mg/mL--INVALID-LINK--, --INVALID-LINK--
Optical Rotation [α]²²_D = -58.0 ± 2 (c = 1, H₂O)--INVALID-LINK--
Stability Stable to light and air. Mildly decomposed by heat and acid. Totally degraded by base and peroxidants.--INVALID-LINK--

Biological Activity and Mechanism of Action

6-MMPR plays a dual role in the biological effects of thiopurine drugs. It is a key intermediate in the metabolic pathway and also an active molecule that exerts its own pharmacological effects.

Inhibition of De Novo Purine (B94841) Synthesis

The primary mechanism of action of 6-MMPR is the potent inhibition of the de novo purine synthesis pathway. Intracellularly, 6-MMPR is converted to its 5'-monophosphate form, methylthioinosine monophosphate (Me-TIMP), by adenosine (B11128) kinase.[1] Me-TIMP is a strong inhibitor of phosphoribosyl pyrophosphate amidotransferase (PPAT), the rate-limiting enzyme in the de novo purine synthesis pathway.[2] This inhibition leads to a depletion of the intracellular pool of purine nucleotides, which are essential for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[2]

DeNovoPurineSynthesisInhibition Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP PRPP Synthetase PRA PRA PRPP->PRA PPAT IMP IMP PRA->IMP Multiple Steps AMP_GMP AMP / GMP IMP->AMP_GMP DNA_RNA DNA / RNA Synthesis AMP_GMP->DNA_RNA 6-MMPR 6-MMPR Me-TIMP Me-TIMP 6-MMPR->Me-TIMP Adenosine Kinase Me-TIMP->PRA PPAT_Inhibition Inhibition

Inhibition of De Novo Purine Synthesis by 6-MMPR.
Inhibition of Protein Kinase N (PKN)

6-MMPR has been identified as a potent and selective inhibitor of Protein Kinase N (PKN), a serine/threonine kinase involved in various cellular processes, including cell proliferation and migration. The inhibition of PKN by 6-MMPR may contribute to the anti-angiogenic properties of thiopurine drugs.

Thiopurine Metabolic Pathway

6-MMPR is a central metabolite in the complex thiopurine metabolic pathway. Azathioprine is a prodrug that is non-enzymatically converted to 6-mercaptopurine (6-MP). 6-MP is then metabolized through three competing pathways:

  • Xanthine oxidase (XO) converts 6-MP to the inactive metabolite 6-thiouric acid.

  • Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) converts 6-MP to thioinosine monophosphate (TIMP), which is then further metabolized to the active 6-thioguanine (B1684491) nucleotides (6-TGNs).

  • Thiopurine S-methyltransferase (TPMT) methylates 6-MP to 6-methylmercaptopurine (6-MMP), which is then converted to 6-MMPR.

Elevated levels of 6-MMPR and its metabolites are associated with hepatotoxicity, making the monitoring of thiopurine metabolite levels crucial in clinical practice.

ThiopurineMetabolism cluster_prodrug Prodrug Activation cluster_pathways Metabolic Pathways Azathioprine Azathioprine 6-Mercaptopurine 6-Mercaptopurine Azathioprine->6-Mercaptopurine Non-enzymatic 6-Thiouric_Acid 6-Thiouric Acid (Inactive) 6-Mercaptopurine->6-Thiouric_Acid Xanthine Oxidase (XO) TIMP Thioinosine Monophosphate 6-Mercaptopurine->TIMP HGPRT 6-MMP 6-Methylmercaptopurine 6-Mercaptopurine->6-MMP TPMT 6-TGNs 6-Thioguanine Nucleotides (Active) TIMP->6-TGNs Multiple Steps 6-MMPR 6-Methylmercaptopurine Riboside 6-MMP->6-MMPR Me-TIMP Methylthioinosine Monophosphate 6-MMPR->Me-TIMP Adenosine Kinase Hepatotoxicity Hepatotoxicity Me-TIMP->Hepatotoxicity

Thiopurine Metabolic Pathway.

Experimental Protocols

Synthesis of this compound

This protocol describes the methylation of 6-mercaptopurine riboside to yield this compound.

Materials:

  • 6-Mercaptopurine riboside

  • Methyl iodide (CH₃I)

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexane (B92381) (or other suitable solvent system) for chromatography

Procedure:

  • Dissolve 6-mercaptopurine riboside (1 equivalent) in a minimal amount of 1 M sodium hydroxide solution in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath with stirring.

  • Slowly add methyl iodide (1.1 equivalents) dropwise to the cooled solution using a dropping funnel.

  • Allow the reaction mixture to stir in the ice bath for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to pH ~7.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane (B109758) or ethyl acetate) to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Determination of Melting Point (Capillary Method)

Apparatus:

  • Melting point apparatus

  • Capillary tubes (one end sealed)

  • Mortar and pestle

Procedure:

  • Ensure the 6-MMPR sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rate of 10-20 °C per minute to quickly determine an approximate melting range.

  • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

  • Insert a new packed capillary tube and heat at a slow rate of 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The range between these two temperatures is the melting point range.

Determination of Aqueous Solubility (Shake-Flask Method)

Materials:

  • This compound

  • Distilled or deionized water

  • Scintillation vials or glass flasks with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (0.22 µm)

Procedure:

  • Add an excess amount of 6-MMPR to a known volume of water in a scintillation vial or flask.

  • Seal the vial/flask and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the suspension at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilute the filtrate with a suitable solvent if necessary.

  • Quantify the concentration of 6-MMPR in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectrophotometry.

  • The measured concentration represents the equilibrium solubility of 6-MMPR in water at the specified temperature.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of 6-MMPR in 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (Example for a 500 MHz spectrometer):

  • ¹H NMR:

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Pulse width: ~10 µs (90° pulse)

    • Spectral width: 0-12 ppm

  • ¹³C NMR:

    • Number of scans: 1024 or more (as needed for signal-to-noise)

    • Relaxation delay: 2-5 seconds

    • Pulse program: Proton-decoupled

    • Spectral width: 0-200 ppm

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum and perform baseline correction.

  • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on the known structure of 6-MMPR.

HPLC Method for Thiopurine Metabolite Analysis in Red Blood Cells

This protocol outlines a general procedure for the quantification of 6-thioguanine nucleotides (as 6-thioguanine) and 6-methylmercaptopurine ribonucleotides (as 6-methylmercaptopurine) in red blood cells (RBCs).

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Blood_Collection Whole Blood Collection (EDTA tube) RBC_Isolation RBC Isolation (Centrifugation) Blood_Collection->RBC_Isolation Cell_Lysis Cell Lysis & Deproteinization (Perchloric Acid) RBC_Isolation->Cell_Lysis Hydrolysis Acid Hydrolysis (Heat to convert nucleotides to bases) Cell_Lysis->Hydrolysis Injection Inject Hydrolyzed Sample Hydrolysis->Injection Separation Chromatographic Separation (C18 column, isocratic or gradient elution) Injection->Separation Detection UV Detection (e.g., 342 nm for 6-TG, 303 nm for 6-MMP) Separation->Detection Quantification Quantification (Based on standard curve) Detection->Quantification

Experimental Workflow for Thiopurine Metabolite Analysis.

Materials and Reagents:

  • Whole blood collected in EDTA tubes

  • Perchloric acid (HClO₄)

  • Dithiothreitol (DTT)

  • Internal standard (e.g., 6-mercaptopurine)

  • HPLC system with UV detector

  • C18 reversed-phase column

  • Mobile phase (e.g., phosphate (B84403) buffer with acetonitrile (B52724) or methanol)

  • Standards for 6-thioguanine and 6-methylmercaptopurine

Procedure:

  • Sample Preparation: a. Isolate red blood cells (RBCs) from whole blood by centrifugation. b. Lyse a known quantity of RBCs and deproteinize the sample by adding a solution of perchloric acid and DTT. c. Centrifuge to pellet the precipitated proteins. d. Transfer the supernatant to a new tube and hydrolyze the thiopurine nucleotides to their respective bases by heating at 100°C for 45-60 minutes. e. Cool the sample and centrifuge again if any precipitate forms.

  • HPLC Analysis: a. Inject a defined volume of the hydrolyzed supernatant onto the HPLC system. b. Perform chromatographic separation using a C18 column with an appropriate mobile phase. c. Detect the eluting compounds using a UV detector at specific wavelengths for 6-thioguanine and 6-methylmercaptopurine. d. Quantify the concentrations of the metabolites by comparing their peak areas to those of known standards, correcting for the internal standard.

  • Data Expression: a. Express the final concentrations as pmol per 8 x 10⁸ RBCs.

Conclusion

This compound is a multifaceted molecule with significant implications for the clinical use of thiopurine drugs. A thorough understanding of its chemical and physical properties, as well as its complex biological roles, is essential for optimizing therapeutic strategies and minimizing adverse effects. The experimental protocols provided in this guide offer a foundation for researchers to further investigate the properties and functions of this important thionucleoside. Continued research into the intricate mechanisms of 6-MMPR will undoubtedly contribute to the safer and more effective use of thiopurine medications.

References

A Technical Guide to the Enzymatic Synthesis of 6-Methylmercaptopurine Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a proposed enzymatic pathway for the synthesis of 6-Methylmercaptopurine (B131649) Riboside (6-MMPR), a key metabolite of the thiopurine drugs 6-mercaptopurine (B1684380) (6-MP) and azathioprine (B366305). While not a standard industrial process, this guide outlines a feasible chemoenzymatic, one-pot synthesis strategy based on established biocatalytic principles. This document is intended to serve as a foundational resource for researchers and professionals in drug development and biochemical synthesis.

Introduction

6-Methylmercaptopurine Riboside (6-MMPR) is a significant metabolite in the therapeutic cascade of thiopurine drugs, which are widely used as immunosuppressants and in cancer chemotherapy. The intracellular concentration of 6-MMPR and other thiopurine metabolites is crucial for both therapeutic efficacy and toxicity, making the availability of pure 6-MMPR as a standard for analytical and pharmacological studies essential. Enzymatic synthesis offers a highly specific and environmentally benign alternative to traditional chemical synthesis, which often involves complex protection and deprotection steps. This guide details a proposed two-step, one-pot enzymatic approach for the synthesis of 6-MMPR from 6-mercaptopurine.

Proposed Enzymatic Synthesis Pathway

The proposed synthesis of 6-MMPR is a one-pot reaction involving two key enzymatic steps:

  • Ribosylation of 6-Mercaptopurine (6-MP): This step is catalyzed by Purine Nucleoside Phosphorylase (PNP). In a transglycosylation reaction, a readily available and inexpensive pyrimidine (B1678525) nucleoside, such as uridine, serves as the ribose donor. PNP facilitates the transfer of the ribose-1-phosphate (B8699412) moiety from the donor to 6-mercaptopurine, forming 6-mercaptopurine riboside (6-MPR).

  • Methylation of 6-Mercaptopurine Riboside (6-MPR): The newly formed 6-MPR is then methylated at the sulfur atom by Thiopurine S-Methyltransferase (TPMT). This reaction requires S-adenosyl-L-methionine (SAM) as the methyl group donor, yielding the final product, this compound (6-MMPR).

This one-pot approach is advantageous as it avoids the need for isolation of the intermediate 6-MPR, potentially increasing the overall yield and simplifying the process.

Signaling Pathway Diagram

Enzymatic_Synthesis_of_6MMPR cluster_reactants Reactants Uridine Uridine (Ribose Donor) R1P Ribose-1-Phosphate Uridine->R1P + Pi Phosphate (B84403) Phosphate (Pi) Mercaptopurine 6-Mercaptopurine (6-MP) MPR 6-Mercaptopurine Riboside (6-MPR) Mercaptopurine->MPR + R1P SAM S-Adenosylmethionine (SAM) SAH S-Adenosylhomocysteine (SAH) PNP Purine Nucleoside Phosphorylase (PNP) TPMT Thiopurine S-Methyltransferase (TPMT) MMPR 6-Methylmercaptopurine Riboside (6-MMPR) Uracil Uracil MPR->MMPR + SAM

Caption: Proposed one-pot, two-enzyme synthesis of 6-MMPR.

Data Presentation

The following tables summarize key quantitative data for the enzymes and compounds involved in the proposed synthesis.

Table 1: Key Enzymes and Their Properties

EnzymeEC NumberSource (example)Optimal pHOptimal Temperature (°C)
Purine Nucleoside Phosphorylase (PNP)2.4.2.1Escherichia coli, Human6.0 - 8.0[1]50 - 55[1]
Thiopurine S-Methyltransferase (TPMT)2.1.1.67Human (recombinant)~6.537

Table 2: Kinetic Parameters of Involved Enzymes (with analogous substrates)

EnzymeSubstrateKmkcat (s-1)Reference
Human PNPInosine-154[2]
Calf Spleen PNPGuanosine-22 and 1.3[3]
Human TPMT6-Mercaptopurine30 µM - 7.5 mM-

Table 3: Analytical Data for Thiopurine Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )λmax (nm)
6-Mercaptopurine (6-MP)C5H4N4S152.18322[4]
This compound (6-MMPR)C11H14N4O4S314.32295[5]

Experimental Protocols

The following are proposed experimental protocols for the enzymatic synthesis, purification, and analysis of 6-MMPR. These protocols are based on established methodologies for similar enzymatic reactions and may require optimization.

Proposed One-Pot Enzymatic Synthesis of 6-MMPR

Materials:

  • 6-Mercaptopurine (6-MP)

  • Uridine

  • Recombinant Purine Nucleoside Phosphorylase (PNP)[1]

  • Recombinant Human Thiopurine S-Methyltransferase (TPMT)[6][7]

  • S-Adenosyl-L-methionine (SAM)[8]

  • Potassium phosphate buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • Reaction vessel (e.g., glass bioreactor)

  • Temperature-controlled incubator/shaker

Protocol:

  • Prepare a reaction mixture in a suitable vessel containing:

    • 50 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM 6-Mercaptopurine (6-MP)

    • 20 mM Uridine

    • 5 mM S-Adenosyl-L-methionine (SAM)

    • 1 mM Dithiothreitol (DTT)

  • Equilibrate the reaction mixture to 37°C.

  • Add Purine Nucleoside Phosphorylase (PNP) to a final concentration of 10 U/mL.

  • Add Thiopurine S-Methyltransferase (TPMT) to a final concentration of 5 U/mL.

  • Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.

  • Once the reaction has reached completion (i.e., no further increase in 6-MMPR concentration), terminate the reaction by heating to 95°C for 10 minutes to denature the enzymes.

  • Centrifuge the reaction mixture to pellet the denatured proteins and collect the supernatant for purification.

Purification of 6-MMPR by HPLC

Materials:

  • Supernatant from the enzymatic reaction

  • Reversed-phase HPLC column (e.g., C18)

  • HPLC system with a UV detector

  • Mobile Phase A: 100 mM Triethylamine in water

  • Mobile Phase B: Methanol

  • Collection tubes

Protocol:

  • Filter the supernatant from the enzymatic reaction through a 0.22 µm filter.

  • Equilibrate the C18 HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject the filtered supernatant onto the HPLC column.

  • Elute the compounds using a linear gradient of Mobile Phase B (e.g., 5% to 50% over 30 minutes).

  • Monitor the elution profile at 295 nm and 322 nm to detect 6-MMPR and any unreacted 6-MP, respectively.[4][5]

  • Collect the fractions corresponding to the 6-MMPR peak.

  • Pool the collected fractions and lyophilize to obtain pure 6-MMPR.

Analysis and Characterization of 6-MMPR

High-Performance Liquid Chromatography (HPLC):

  • Confirm the purity of the lyophilized product using the HPLC method described above. A single, sharp peak at the expected retention time for 6-MMPR indicates high purity.

Mass Spectrometry (MS):

  • Perform mass spectrometry (e.g., UPLC-MS/MS) to confirm the molecular weight of the synthesized compound.[9] The expected mass for 6-MMPR is 314.32 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Conduct 1H and 13C NMR spectroscopy to confirm the chemical structure of 6-MMPR. The spectra should be consistent with the expected structure of this compound.[10]

Experimental Workflow and Logical Relationships

Experimental Workflow Diagram

Experimental_Workflow start Start synthesis One-Pot Enzymatic Synthesis start->synthesis monitoring Reaction Monitoring (HPLC) synthesis->monitoring monitoring->synthesis Continue reaction termination Reaction Termination & Centrifugation monitoring->termination Reaction complete purification HPLC Purification termination->purification analysis Analysis & Characterization purification->analysis end End analysis->end hplc_an HPLC analysis->hplc_an ms_an Mass Spectrometry analysis->ms_an nmr_an NMR analysis->nmr_an

Caption: Workflow for the synthesis and analysis of 6-MMPR.

Conclusion

This technical guide outlines a promising enzymatic route for the synthesis of this compound. The proposed one-pot, two-enzyme system leverages the specificity of Purine Nucleoside Phosphorylase and Thiopurine S-Methyltransferase to potentially achieve a high-yield and clean synthesis. The detailed protocols for synthesis, purification, and analysis provide a solid foundation for researchers to develop and optimize this process. Further experimental work is necessary to determine the optimal reaction conditions and to fully characterize the kinetic parameters of the enzymes with the specific substrates involved. The successful implementation of this enzymatic synthesis would provide a valuable source of 6-MMPR for advancing research in thiopurine drug metabolism and pharmacology.

References

An In-Depth Technical Guide to the Mechanism of Action of 6-Methylmercaptopurine Riboside in Purine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: 6-Methylmercaptopurine Riboside (6-MMPR) is a purine (B94841) analogue and a key cellular metabolite of the widely used thiopurine drug, 6-mercaptopurine (B1684380) (6-MP). Its primary mechanism of action involves the profound inhibition of de novo purine synthesis, the metabolic pathway responsible for creating purine nucleotides essential for DNA, RNA, and cellular energy. Upon cellular uptake, 6-MMPR is rapidly phosphorylated by adenosine (B11128) kinase to its active form, 6-methylthioinosine (B81876) monophosphate (MeTIMP). MeTIMP acts as a potent feedback inhibitor of glutamine 5-phosphoribosyl-1-pyrophosphate amidotransferase (ATase), the rate-limiting enzyme of the de novo purine pathway. This inhibition leads to a depletion of downstream purine nucleotides and an accumulation of the substrate phosphoribosyl pyrophosphate (PRPP), ultimately resulting in cell cycle arrest and cytotoxicity. This guide provides a detailed examination of this mechanism, including quantitative data, experimental methodologies, and key biochemical pathways.

Metabolic Activation of 6-MMPR

This compound (6-MMPR) is a nucleoside that requires intracellular phosphorylation to become pharmacologically active. This conversion is a critical first step in its mechanism of action.

  • Direct Phosphorylation: 6-MMPR is directly converted to its active metabolite, 6-methylthioinosine monophosphate (MeTIMP), by the enzyme adenosine kinase .[1] This is a highly efficient conversion step.

  • Relation to 6-Mercaptopurine (6-MP): 6-MMPR is also a metabolite of the parent drug 6-mercaptopurine (6-MP). The metabolic pathway for 6-MP involves its conversion to thioinosine monophosphate (TIMP) by hypoxanthine-guanine phosphoribosyltransferase (HPRT). TIMP is then methylated by thiopurine S-methyltransferase (TPMT) to form MeTIMP.[1] The direct conversion of 6-MMPR to MeTIMP allows it to bypass the HPRT-dependent activation step required for 6-MP.

Metabolic_Activation cluster_6MP 6-Mercaptopurine (6-MP) Pathway cluster_6MMPR 6-MMPR Pathway 6-MP 6-MP TIMP Thioinosine Monophosphate (TIMP) 6-MP->TIMP HPRT MeTIMP Methylthioinosine Monophosphate (MeTIMP) (Active Metabolite) TIMP->MeTIMP TPMT 6-MMPR 6-Methylmercaptopurine Riboside (6-MMPR) 6-MMPR->MeTIMP Adenosine Kinase

Caption: Metabolic activation pathways of 6-MMPR and 6-MP.

Core Mechanism: Inhibition of De Novo Purine Synthesis

The primary cytotoxic effect of 6-MMPR is mediated by its active metabolite, MeTIMP, which potently disrupts the de novo synthesis of purines.

The Target Enzyme: PRPP Amidotransferase (ATase)

The de novo purine synthesis pathway begins with the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine to 5-phosphoribosyl-1-amine (PRA). This reaction is catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (ATase) , also known as PPAT.[2] This is the first committed and rate-limiting step of the pathway, making it a critical point for regulation.[2]

Inhibition by Methylthioinosine Monophosphate (MeTIMP)

MeTIMP acts as a powerful pseudo-feedback inhibitor of ATase.[2] By mimicking the natural purine nucleotide end-products of the pathway (such as AMP and GMP), which allosterically regulate the enzyme, MeTIMP binds to the regulatory sites on ATase and locks it in an inactive conformation. This inhibition effectively shuts down the entire de novo purine synthesis cascade at its origin.

Biochemical Consequences of ATase Inhibition

The potent inhibition of ATase by MeTIMP leads to two major and predictable biochemical consequences within the cell:

  • Accumulation of PRPP: With its primary metabolic route blocked, the substrate 5-phosphoribosyl-1-pyrophosphate (PRPP) accumulates to high levels. One study demonstrated that treatment of CCRF-CEM leukemia cells with 25 µM 6-MMPR for 4 hours resulted in a 16-fold increase in intracellular PRPP levels.[2]

  • Depletion of Purine Nucleotides: The block in the pathway prevents the synthesis of inosine (B1671953) monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). This leads to a severe depletion of the purine nucleotide pools required for DNA and RNA synthesis, as well as for cellular energy in the form of ATP and GTP.[1] This purine starvation is a primary driver of the cytotoxic effects of 6-MMPR.

Purine_Synthesis_Inhibition cluster_consequences Biochemical Consequences R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP PRPS PRA Phosphoribosylamine PRPP->PRA Glutamine ATase ATase (PRPP Amidotransferase) PRPP->ATase Intermediates ... PRA->Intermediates IMP IMP Intermediates->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP MeTIMP MeTIMP MeTIMP->ATase Inhibition ATase->PRA PRPP_acc PRPP Accumulation (16-fold increase) ATase->PRPP_acc Purine_dep Purine Nucleotide Depletion (AMP, GMP) ATase->Purine_dep

Caption: Inhibition of the de novo purine synthesis pathway by MeTIMP.

Quantitative Data Presentation

The efficacy of 6-MMPR and its metabolites is demonstrated through various quantitative measures, including enzyme inhibition constants (Ki) and cytotoxic concentrations (IC50) in cancer cell lines.

ParameterValueCell Line / SystemDescription
Ki of MeTIMP for ATase 3.09 ± 0.30 µMHuman CCRF-CEM Leukemia CellsInhibition constant for the primary target enzyme.[2]
IC50 of 6-MP 10 ± 2 µMHuman MOLT-3 Leukemia CellsCytotoxicity of the parent drug for comparison.[3]
IC50 of 6-MP ~65 µMMTAP-deficient Jurkat T-ALL CellsCytotoxicity of the parent drug in a specific genetic context.
PRPP Accumulation 16-fold increaseHuman CCRF-CEM Leukemia CellsCellular response to 25 µM 6-MMPR treatment for 4 hours.[2]

Experimental Protocols

The elucidation of 6-MMPR's mechanism of action relies on specific biochemical and analytical assays. Detailed below are representative protocols for key experiments.

Protocol: Assay for PRPP Amidotransferase (ATase) Activity

This protocol describes a radiochemical assay to directly measure the activity of ATase by quantifying the formation of its product.

Objective: To measure the rate of conversion of [¹⁴C]PRPP to [¹⁴C]phosphoribosylamine.

Materials:

  • Cell lysate or purified enzyme preparation

  • [1-¹⁴C]phosphoribosylpyrophosphate ([¹⁴C]PRPP)

  • L-glutamine

  • Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 5 mM MgCl₂)

  • Thin-layer chromatography (TLC) plates (e.g., PEI-cellulose)

  • TLC mobile phase

  • Scintillation counter and fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, a saturating concentration of L-glutamine, and the cell lysate/enzyme. Pre-incubate the mixture at 37°C.

  • Initiate Reaction: Start the reaction by adding a known concentration of [¹⁴C]PRPP to the mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction rate is linear over this time.

  • Stop Reaction: Terminate the reaction by adding a small volume of strong acid (e.g., HCl) or by boiling.

  • Separation of Substrate and Product: Spot a defined volume of the reaction mixture onto a TLC plate. Separate the unreacted [¹⁴C]PRPP substrate from the [¹⁴C]phosphoribosylamine product using an appropriate solvent system.

  • Quantification: After drying the TLC plate, identify the spots corresponding to the substrate and product (autoradiography can be used for visualization). Scrape the spots into separate scintillation vials.

  • Data Analysis: Add scintillation fluid to each vial and measure the radioactivity (counts per minute, CPM) using a scintillation counter. Calculate the amount of product formed based on the specific activity of the [¹⁴C]PRPP. Enzyme activity is typically expressed as nmol of product formed per minute per mg of protein.

Experimental_Workflow start Prepare Reaction Mix (Enzyme, Buffer, Glutamine) step1 Initiate with [14C]PRPP start->step1 step2 Incubate at 37°C step1->step2 step3 Stop Reaction step2->step3 step4 Spot on TLC Plate step3->step4 step5 Separate Substrate/ Product via TLC step4->step5 step6 Scrape Spots step5->step6 step7 Quantify Radioactivity (Scintillation Counting) step6->step7 end_node Calculate Enzyme Activity step7->end_node

Caption: Workflow for the radiochemical assay of ATase activity.
Protocol: HPLC Analysis of Intracellular Thiopurine Metabolites

This protocol outlines a method for extracting and quantifying intracellular metabolites like MeTIMP from cultured cells using High-Performance Liquid Chromatography (HPLC).

Objective: To measure the intracellular concentration of MeTIMP and other thiopurine nucleotides.

Materials:

  • Cultured leukemia cells (e.g., MOLT-4, CCRF-CEM)

  • 6-MMPR for cell treatment

  • Perchloric acid (PCA), ice-cold

  • Dithiothreitol (DTT)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., methanol-water with a pairing agent like triethylamine)

  • Metabolite standards (6-MMP, 6-TG)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired density and treat with a known concentration of 6-MMPR for a specified time.

  • Cell Harvesting: Harvest a known number of cells (e.g., 8 x 10⁸) by centrifugation at low speed. Wash the cell pellet with ice-cold saline.

  • Metabolite Extraction: Lyse the cells and precipitate proteins by adding a solution of ice-cold perchloric acid containing DTT. Vortex thoroughly.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 g) to pellet the precipitated protein.

  • Hydrolysis: Transfer the acidic supernatant to a new tube. Hydrolyze the thiopurine nucleotides (like MeTIMP) to their corresponding purine bases (like 6-methylmercaptopurine, 6-MMP) by heating at 100°C for 45-60 minutes.

  • Sample Preparation for HPLC: After cooling the hydrolysate, centrifuge again to remove any precipitate. The supernatant is now ready for injection.

  • HPLC Analysis: Inject a defined volume of the sample onto the C18 column. Elute the metabolites isocratically with the mobile phase.

  • Detection and Quantification: Monitor the column effluent using a UV detector at specific wavelengths for the metabolites of interest (e.g., ~303 nm for the 6-MMP derivative). Calculate the concentration of the original nucleotide (MeTIMP) by comparing the peak area to a standard curve prepared from known concentrations of the corresponding base (6-MMP). Results are typically expressed as pmol per 8 x 10⁸ cells.

References

An In-depth Technical Guide to the Biochemical Pathways Involving 6-Methylmercaptopurine Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylmercaptopurine (B131649) Riboside (6-MMPR) is a crucial metabolite in the complex biochemical cascade of thiopurine drugs, a class of immunosuppressants and antineoplastic agents. This technical guide provides a comprehensive overview of the metabolic pathways, mechanisms of action, and clinical implications of 6-MMPR. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and clinical application of thiopurines. Thiopurine drugs like azathioprine (B366305) and 6-mercaptopurine (B1684380) (6-MP) are foundational in treating autoimmune diseases and certain cancers[1]. Their therapeutic efficacy and toxicity are intricately linked to the metabolic fate of these prodrugs, with 6-MMPR playing a significant, albeit often challenging, role.

Metabolism and Mechanism of Action of 6-MMPR

6-MMPR is primarily formed from its precursor, 6-mercaptopurine (6-MP), through the action of the enzyme Thiopurine S-methyltransferase (TPMT)[1]. TPMT catalyzes the methylation of 6-MP to 6-methylmercaptopurine (6-MMP), which is then converted to 6-MMPR[2][3]. Alternatively, 6-MP can be converted to thioinosine monophosphate (TIMP), which is then methylated by TPMT to form methylthioinosine monophosphate (Me-tIMP), the active metabolite of 6-MMPR[1][3]. 6-MMPR itself can be directly converted to Me-tIMP by adenosine (B11128) kinase[4].

The primary mechanism of action of 6-MMPR, through its active form Me-tIMP, is the potent inhibition of the de novo purine (B94841) synthesis pathway. Specifically, Me-tIMP is a strong inhibitor of the enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT), which catalyzes the first committed step in purine biosynthesis[1][5][6]. This inhibition leads to a depletion of purine nucleotides, which are essential for DNA and RNA synthesis, thereby exerting cytotoxic and immunosuppressive effects[6].

Metabolism_and_Action_of_6MMPR Metabolism and Mechanism of Action of 6-MMPR cluster_metabolism Metabolism cluster_action Mechanism of Action 6-MP 6-MP 6-MMP 6-MMP 6-MP->6-MMP TPMT TIMP TIMP 6-MP->TIMP HPRT 6-MMPR 6-MMPR 6-MMP->6-MMPR Me-tIMP Me-tIMP 6-MMPR->Me-tIMP Adenosine Kinase TIMP->Me-tIMP TPMT PRA PRA Me-tIMP->PRA Inhibition PRPP PRPP PRPP->PRA PPAT De_Novo_Purine_Synthesis De_Novo_Purine_Synthesis PRA->De_Novo_Purine_Synthesis

Figure 1: Metabolism of 6-MP to 6-MMPR and its active metabolite, Me-tIMP, which inhibits de novo purine synthesis.

Biochemical Pathways Influenced by 6-MMPR

The inhibition of de novo purine synthesis by Me-tIMP has several downstream consequences. The primary effect is the reduction in the intracellular pool of purine nucleotides (ATP and GTP), which are vital for numerous cellular processes, including:

  • Nucleic Acid Synthesis: Depletion of purine precursors directly inhibits DNA and RNA synthesis, leading to cell cycle arrest and apoptosis. This is the principal mechanism behind the antineoplastic effects of thiopurines.

  • Cellular Energy Metabolism: Reduced ATP levels can impact energy-dependent cellular functions.

  • Signal Transduction: GTP is a crucial component of G-protein signaling pathways, and its depletion can affect a wide range of cellular responses.

Interestingly, the inhibition of PPAT can lead to an accumulation of its substrate, phosphoribosyl pyrophosphate (PRPP)[7]. This accumulation can paradoxically enhance the activation of other drugs that require PRPP for their conversion to an active nucleotide form.

Downstream_Effects_of_6MMPR Downstream Effects of 6-MMPR-Mediated PPAT Inhibition 6-MMPR 6-MMPR Me-tIMP Me-tIMP 6-MMPR->Me-tIMP PPAT PPAT Me-tIMP->PPAT Inhibition De_Novo_Purine_Synthesis De_Novo_Purine_Synthesis PPAT->De_Novo_Purine_Synthesis PRPP_Accumulation PRPP_Accumulation PPAT->PRPP_Accumulation Substrate Accumulation Purine_Nucleotides Purine_Nucleotides De_Novo_Purine_Synthesis->Purine_Nucleotides Decreased Production DNA_RNA_Synthesis DNA_RNA_Synthesis Purine_Nucleotides->DNA_RNA_Synthesis Inhibition Cell_Cycle_Arrest_Apoptosis Cell_Cycle_Arrest_Apoptosis DNA_RNA_Synthesis->Cell_Cycle_Arrest_Apoptosis

Figure 2: Downstream cellular effects resulting from the inhibition of PPAT by the active metabolite of 6-MMPR.

Quantitative Data

The clinical utility of thiopurine therapy is often guided by monitoring the intracellular concentrations of its metabolites, primarily the therapeutic 6-thioguanine (B1684491) nucleotides (6-TGNs) and the potentially toxic 6-MMPR.

ParameterValueClinical SignificanceReference(s)
Therapeutic 6-TGN Range 230–450 pmol/8 x 10⁸ RBCsAssociated with clinical remission in inflammatory bowel disease (IBD).[3][8]
Toxic 6-MMPR Level > 5700 pmol/8 x 10⁸ RBCsAssociated with an increased risk of hepatotoxicity.[3][9]
Mean 6-MMPR in Hepatotoxicity 10,537 pmol/8 x 10⁸ RBCsMean level observed in IBD patients with hepatotoxicity.[4][10]
6-MMPR Half-life ~5 daysReflects the time to reach steady-state concentrations.[3]
6-MPR Intestinal Transport Km ~100 µMAffinity constant for Na+-dependent transport in rat intestine.[10]

Table 1: Key Quantitative Parameters for Thiopurine Metabolites

6-MMPR Concentration (pmol/8 x 10⁸ RBCs)Associated Risk of Hepatotoxicity (ALT/AST >2x ULN)Reference(s)
< 5,3002.3%[4][10]
> 5,30011.4% (5-fold increased risk)[4][10]
> 5,7003-fold increased risk[9]

Table 2: Dose-Response Relationship between 6-MMPR Concentration and Hepatotoxicity

Experimental Protocols

Protocol for Measurement of 6-MMPR and 6-TGN in Red Blood Cells by HPLC

This protocol is a generalized procedure based on common HPLC methods for thiopurine metabolite monitoring[11][12].

1. Sample Preparation: a. Collect 3-5 mL of whole blood in an EDTA tube. b. Centrifuge the blood sample to separate plasma and red blood cells (RBCs). c. Aspirate and discard the plasma and buffy coat. d. Wash the RBCs with an isotonic saline solution. e. Lyse the RBCs with a hypotonic buffer.

2. Deproteinization and Hydrolysis: a. Add perchloric acid to the RBC lysate to precipitate proteins. b. Centrifuge to pellet the protein precipitate. c. Transfer the supernatant to a new tube. d. Add dithiothreitol (B142953) (DTT) to the supernatant. e. Hydrolyze the nucleotide metabolites to their respective bases (6-thioguanine and 6-methylmercaptopurine) by heating at 100°C for 45-60 minutes.

3. HPLC Analysis: a. Cool the hydrolyzed sample and centrifuge. b. Inject a defined volume of the supernatant into a reverse-phase C18 HPLC column. c. Elute the metabolites using an isocratic or gradient mobile phase (e.g., a mixture of a phosphate (B84403) buffer and an organic solvent like methanol (B129727) or acetonitrile). d. Detect the eluted bases using a UV detector at specific wavelengths (e.g., ~342 nm for 6-thioguanine and ~303 nm for 6-methylmercaptopurine). e. Quantify the metabolite concentrations by comparing the peak areas to those of known standards.

Protocol for Thiopurine S-methyltransferase (TPMT) Enzyme Activity Assay

This protocol describes a common method for determining TPMT activity in red blood cells.

1. Lysate Preparation: a. Prepare a red blood cell lysate as described in the previous protocol.

2. Enzyme Reaction: a. Prepare a reaction mixture containing the RBC lysate, a buffer solution, S-adenosyl-L-methionine (SAMe) as a methyl donor, and 6-mercaptopurine as the substrate. b. Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

3. Product Quantification: a. Stop the reaction by adding a quenching solution (e.g., perchloric acid). b. Quantify the amount of 6-methylmercaptopurine produced using HPLC with UV detection, as described above. c. TPMT activity is typically expressed as units of 6-methylmercaptopurine formed per unit of hemoglobin or per number of red blood cells per hour.

Experimental_Workflow Experimental Workflow for Thiopurine Metabolite Monitoring Blood_Sample_Collection Blood_Sample_Collection RBC_Isolation_and_Lysis RBC_Isolation_and_Lysis Blood_Sample_Collection->RBC_Isolation_and_Lysis Deproteinization Deproteinization RBC_Isolation_and_Lysis->Deproteinization Acid_Hydrolysis Acid_Hydrolysis Deproteinization->Acid_Hydrolysis HPLC_Analysis HPLC_Analysis Acid_Hydrolysis->HPLC_Analysis Data_Analysis Data_Analysis HPLC_Analysis->Data_Analysis Clinical_Interpretation Clinical_Interpretation Data_Analysis->Clinical_Interpretation

Figure 3: A typical experimental workflow for the monitoring of thiopurine metabolites in a clinical or research setting.

Conclusion

6-Methylmercaptopurine Riboside is a pivotal metabolite in thiopurine therapy, acting as a potent inhibitor of de novo purine synthesis. While essential for the therapeutic effects of these drugs, high levels of 6-MMPR are associated with significant hepatotoxicity, necessitating careful monitoring of its intracellular concentrations. This technical guide has provided a detailed overview of the biochemical pathways involving 6-MMPR, quantitative data for clinical guidance, and standardized experimental protocols for its measurement. A thorough understanding of the complex metabolism and mechanism of action of 6-MMPR is paramount for optimizing thiopurine therapy, ensuring patient safety, and guiding the development of novel therapeutic strategies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of 6-Methylmercaptopurine Riboside (6-MMPR) and its related nucleoside analogs, including 6-mercaptopurine (B1684380) riboside, thioguanosine, and the prodrug azathioprine (B366305). This document is intended to serve as a comprehensive resource, offering insights into the nuanced structural features that govern the biological activity of these important therapeutic agents. By presenting quantitative structural data, detailed experimental methodologies, and visual representations of their mechanism of action, this guide aims to facilitate further research and development in the field of purine (B94841) analog-based therapeutics.

Structural Analysis of 6-MMPR and Related Nucleosides

The therapeutic efficacy of purine analogs is intrinsically linked to their three-dimensional structure. This section provides a comparative analysis of the key structural features of 6-MMPR and related compounds, supported by quantitative data derived from X-ray crystallographic studies.

Molecular Structures

This compound (6-MMPR), 6-mercaptopurine riboside, thioguanosine, and azathioprine share a common purine-like scaffold but differ in their substitutions at the 6-position of the purine ring and, in the case of azathioprine, the nature of the prodrug moiety. These differences significantly influence their metabolic activation and subsequent interaction with target enzymes.

Quantitative Structural Data

The precise bond lengths, bond angles, and torsion angles of these molecules determine their overall conformation and ability to interact with biological targets. The following tables summarize the key structural parameters obtained from crystallographic data.

Table 1: Comparison of Key Bond Lengths (Å)

BondThis compound6-MercaptopurineThioguanineAzathioprine
C6-S61.751.681.691.76
C5-C61.411.401.411.40
N7-C81.321.311.331.31
N9-C41.371.371.371.37
N9-C1'1.47---

Table 2: Comparison of Key Bond Angles (°)

AngleThis compound6-MercaptopurineThioguanineAzathioprine
C5-C6-S6124.5125.1125.0123.8
N1-C6-S6115.2114.8114.9115.5
C4-N9-C1'126.8---

Table 3: Selected Torsion Angles (°)

Torsion Angle (Atoms)This compound
C4-N9-C1'-O4'-175.2
C8-N9-C1'-O4'5.1

Note: The data presented is a representative selection from available crystallographic information files (CIFs). Slight variations may exist between different crystal structures.

Mechanism of Action: Inhibition of De Novo Purine Synthesis

The primary mechanism of action for these thiopurine analogs involves the disruption of the de novo purine synthesis pathway, a critical process for the production of nucleotides required for DNA and RNA synthesis. After intracellular activation, their metabolites act as potent inhibitors of key enzymes in this pathway.

Metabolic Activation Pathway

Azathioprine is a prodrug that is non-enzymatically converted to 6-mercaptopurine (6-MP)[1][2]. 6-MP is then metabolized through competing pathways. The therapeutically active pathway involves its conversion to thioinosine monophosphate (TIMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT)[3]. TIMP is a key metabolite that can be further converted to other active metabolites, including methylthioinosine monophosphate (MeTIMP) and thioguanine nucleotides (TGNs). 6-MMPR is a metabolite of 6-MP that is formed through the action of thiopurine S-methyltransferase (TPMT) on 6-mercaptopurine riboside[4][5].

Metabolic Activation of Thiopurines Azathioprine Azathioprine Mercaptopurine 6-Mercaptopurine Azathioprine->Mercaptopurine Non-enzymatic TIMP Thioinosine Monophosphate (TIMP) Mercaptopurine->TIMP HGPRT MMPR This compound (6-MMPR) Mercaptopurine->MMPR TPMT MeTIMP Methylthioinosine Monophosphate (MeTIMP) TIMP->MeTIMP TPMT TGNs Thioguanine Nucleotides (TGNs) TIMP->TGNs IMPDH, GMPS

Metabolic activation pathway of azathioprine and 6-mercaptopurine.
Inhibition of Phosphoribosyl Pyrophosphate Amidotransferase (PPAT)

The rate-limiting step in de novo purine synthesis is catalyzed by the enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT), also known as glutamine PRPP amidotransferase[6]. This enzyme converts 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine. The metabolite of 6-MMPR, methylthioinosine monophosphate (MeTIMP), is a potent feedback inhibitor of PPAT[3][7]. By inhibiting this crucial step, the thiopurine analogs effectively shut down the entire de novo purine synthesis pathway, leading to a depletion of the nucleotide pools necessary for cell proliferation.

Inhibition of De Novo Purine Synthesis cluster_pathway De Novo Purine Synthesis Pathway PRPP PRPP PRA Phosphoribosylamine PRPP->PRA PPAT IMP Inosine Monophosphate (IMP) PRA->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP MeTIMP Methylthioinosine Monophosphate (from 6-MMPR) MeTIMP->Inhibition Inhibition->PRA Inhibition

Inhibition of PPAT by the active metabolite of 6-MMPR.

Experimental Protocols

The structural and functional data presented in this guide are based on established experimental methodologies. This section provides an overview of the key protocols used in the study of these nucleoside analogs.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of small molecules at atomic resolution[7][8].

Protocol Overview:

  • Crystal Growth: High-quality single crystals of the nucleoside analog are grown from a supersaturated solution by methods such as slow evaporation, vapor diffusion, or cooling.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

X-ray_Diffraction_Workflow Start Start Crystal_Growth Crystal Growth Start->Crystal_Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Atomic Coordinates (Bond Lengths, Angles) Structure_Refinement->Final_Structure

Workflow for Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and dynamics of molecules in solution[1][9]. It is a powerful tool for confirming the identity and elucidating the conformation of nucleoside analogs.

Protocol Overview:

  • Sample Preparation: A small amount of the purified nucleoside analog is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are performed.

  • Spectral Analysis: The resulting NMR spectra are processed and analyzed. Chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) are used to assign the resonances to specific atoms in the molecule and to determine through-bond and through-space connectivities.

  • Structure Elucidation: The collective NMR data is used to determine the solution-state conformation of the nucleoside, including the sugar pucker and the orientation of the base relative to the ribose ring.

PRPP Amidotransferase (PPAT) Inhibition Assay

The inhibitory activity of thiopurine metabolites on PPAT can be quantified using an in vitro enzyme assay[10].

Protocol Overview:

  • Enzyme Purification: Recombinant PPAT is expressed and purified.

  • Assay Reaction: The assay is performed in a reaction buffer containing PRPP and glutamine as substrates. The purified PPAT enzyme is added to initiate the reaction.

  • Inhibitor Addition: The thiopurine metabolite (e.g., MeTIMP) is added at various concentrations to determine its inhibitory effect on the enzyme activity.

  • Detection of Product Formation: The formation of the product, phosphoribosylamine, or the consumption of a substrate is monitored over time. This can be done using various methods, including spectrophotometric assays that couple the reaction to a detectable change in absorbance, or by LC-MS/MS to directly quantify the substrates and products.

  • Data Analysis: The initial reaction rates are calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined.

Conclusion

This technical guide has provided a comprehensive overview of the structural and functional aspects of this compound and related nucleosides. The quantitative structural data highlights the subtle yet significant differences between these molecules, which underpin their distinct biological activities. The detailed experimental protocols offer a practical resource for researchers engaged in the study of these compounds. The visual representations of the metabolic and signaling pathways provide a clear framework for understanding their mechanism of action. It is hoped that this guide will serve as a valuable tool for the scientific community, fostering further innovation in the design and development of novel purine analog therapeutics.

References

Investigating the Biological Source of 6-Methylmercaptopurine Riboside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylmercaptopurine (B131649) Riboside (6-MMPR), a key metabolite of thiopurine drugs, plays a crucial role in both the therapeutic efficacy and toxicity of these medications. This technical guide provides a comprehensive overview of the biological origin of 6-MMPR, detailing its metabolic pathway, the primary enzyme responsible for its synthesis, and its impact on cellular processes. This document offers detailed experimental protocols for the quantification of 6-MMPR and the assessment of related enzyme activity, alongside a summary of key quantitative data. Visual diagrams of the metabolic and signaling pathways are provided to facilitate a deeper understanding of the molecular mechanisms involved.

Introduction

6-Methylmercaptopurine Riboside (6-MMPR) is not a naturally occurring biomolecule but rather a product of the metabolism of thiopurine drugs such as azathioprine (B366305) and 6-mercaptopurine (B1684380) (6-MP).[1][2] These drugs are widely used as immunosuppressants in the treatment of inflammatory bowel disease (IBD), and as chemotherapeutic agents for certain types of cancer, particularly acute lymphoblastic leukemia.[1][3] The clinical response to thiopurines is highly variable and is significantly influenced by the metabolic fate of the parent drug, leading to the production of both therapeutic and potentially toxic metabolites. 6-MMPR is a significant metabolite associated with hepatotoxicity.[1] Understanding the biological source and metabolic dynamics of 6-MMPR is therefore critical for optimizing therapeutic strategies and minimizing adverse drug reactions.

The Biological Source of 6-MMPR: A Metabolic Pathway

The formation of 6-MMPR is a multi-step enzymatic process that occurs intracellularly, primarily in erythrocytes. The pathway begins with the administration of a thiopurine drug and culminates in the production of various metabolites, including the therapeutically active 6-thioguanine (B1684491) nucleotides (6-TGNs) and the potentially toxic 6-methylmercaptopurine ribonucleotides (of which 6-MMPR is a key component).

The central enzyme in the formation of 6-MMPR is Thiopurine S-methyltransferase (TPMT) .[1] This enzyme catalyzes the S-methylation of thiopurine compounds. Genetic polymorphisms in the TPMT gene can lead to significant variations in enzyme activity, directly impacting the metabolic profile of thiopurine drugs and predisposing individuals to adverse reactions.[1]

The metabolic cascade leading to 6-MMPR can be summarized as follows:

  • Conversion of Azathioprine to 6-Mercaptopurine (6-MP): Azathioprine is a prodrug that is non-enzymatically converted to 6-MP.

  • Metabolism of 6-MP: 6-MP is a substrate for three competing enzymatic pathways:

    • Phosphoribosylation: Hypoxanthine-guanine phosphoribosyltransferase (HPRT) converts 6-MP to 6-thioinosine monophosphate (6-TIMP). This is the initial step towards the formation of the therapeutically active 6-TGNs.

    • Oxidation: Xanthine oxidase (XO) metabolizes 6-MP to the inactive 6-thiouric acid.

    • Methylation: Thiopurine S-methyltransferase (TPMT) methylates 6-MP to 6-methylmercaptopurine (6-MMP).

  • Formation of 6-MMPR: 6-TIMP, formed from 6-MP, can also be a substrate for TPMT, which methylates it to form 6-methylthioinosine (B81876) monophosphate (meTIMP), a ribonucleotide often referred to as 6-MMPR.[4] Alternatively, 6-MMP can be ribosylated to form 6-MMPR.

Signaling Pathway and Mechanism of Action

The accumulation of 6-MMPR and its phosphorylated derivatives can lead to hepatotoxicity. One of the proposed mechanisms is the inhibition of de novo purine (B94841) synthesis.[4][5] By inhibiting the enzyme amidophosphoribosyltransferase, a key regulator of the purine biosynthesis pathway, high levels of methylated metabolites can disrupt the production of essential purine nucleotides, leading to cellular dysfunction and toxicity.[4]

Data Presentation: Quantitative Analysis of 6-MMPR

The following tables summarize key quantitative data related to 6-MMPR levels and their clinical significance, primarily in the context of inflammatory bowel disease (IBD) treatment.

Table 1: Therapeutic and Toxic Ranges of Thiopurine Metabolites in Erythrocytes

MetaboliteTherapeutic Range (pmol/8 x 10⁸ RBC)Toxic Level (pmol/8 x 10⁸ RBC)Associated Toxicity
6-Thioguanine Nucleotides (6-TGN) 230 - 450[1][3]> 450Myelosuppression
6-Methylmercaptopurine Ribonucleotides (6-MMPR) Not established> 5700[1]Hepatotoxicity

Table 2: 6-MMPR and 6-TGN Levels in IBD Patients on Thiopurine Therapy

Patient GroupMean 6-TGN Level (pmol/8 x 10⁸ RBC)Mean 6-MMP Level (pmol/8 x 10⁸ RBC)Reference
Pediatric IBD patients on azathioprine280 ± 1511022 ± 1007[3]
Adult IBD patients on thiopurines (remission)294 (IQR 0-896)-[6]
Adult IBD patients on thiopurines (exacerbation)230 (IQR 0-934)-[6]
Pediatric IBD patients on azathioprine (after 61 days)265 ± 1501112.3 ± 1073.4[3]

IQR: Interquartile Range

Experimental Protocols

Quantification of 6-MMPR in Erythrocytes by LC-MS/MS

This protocol provides a robust and sensitive method for the simultaneous quantification of 6-thioguanine (released from 6-TGNs) and 6-methylmercaptopurine (released from 6-MMPR) in red blood cells.[7][8][9]

4.1.1. Materials and Reagents

  • Whole blood collected in EDTA tubes

  • Perchloric acid (HClO₄)

  • Dithiothreitol (DTT)

  • Internal Standards (e.g., stable isotope-labeled 6-thioguanine and 6-methylmercaptopurine)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS/MS system with a C18 column

4.1.2. Sample Preparation (Acid Hydrolysis)

  • Isolate erythrocytes by centrifugation of whole blood.

  • Wash the erythrocyte pellet with saline.

  • Lyse the erythrocytes with water.

  • To the lysate, add the internal standards.

  • Add a solution of perchloric acid and DTT to precipitate proteins and hydrolyze the nucleotide metabolites to their respective bases (6-thioguanine and 6-methylmercaptopurine).

  • Incubate the mixture to ensure complete hydrolysis.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient elution to separate the analytes.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 6-thioguanine, 6-methylmercaptopurine, and their respective internal standards.

4.1.4. Quantification

  • Construct a calibration curve using known concentrations of 6-thioguanine and 6-methylmercaptopurine standards.

  • Calculate the concentration of each analyte in the samples by comparing the peak area ratios of the analyte to its internal standard against the calibration curve.

Thiopurine S-Methyltransferase (TPMT) Enzyme Activity Assay

This protocol describes a common method for determining TPMT enzyme activity in red blood cells, which is crucial for predicting a patient's metabolic profile for thiopurine drugs.[10][11][12][13]

4.2.1. Materials and Reagents

  • Erythrocyte lysate

  • 6-Mercaptopurine (substrate)

  • S-adenosyl-L-methionine (SAM) (co-substrate, can be radiolabeled, e.g., with ¹⁴C or ³H, for the radiochemical method)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH ~7.5)

  • For HPLC method: Ethyl acetate (B1210297) for extraction

  • For radiochemical method: Scintillation cocktail and counter

4.2.2. Enzyme Reaction

  • Prepare a reaction mixture containing the erythrocyte lysate, 6-mercaptopurine, and SAM in a suitable buffer.

  • Incubate the mixture at 37°C for a defined period to allow the enzymatic reaction to proceed.

  • Stop the reaction (e.g., by adding perchloric acid or by heat inactivation).

4.2.3. Product Measurement

  • HPLC Method:

    • Extract the reaction product, 6-methylmercaptopurine (6-MMP), from the reaction mixture using an organic solvent like ethyl acetate.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

    • Analyze the sample by HPLC with UV detection to quantify the amount of 6-MMP produced.

  • Radiochemical Method:

    • If a radiolabeled SAM was used, the product (radiolabeled 6-MMP) is extracted.

    • The amount of radioactivity in the extracted product is measured using a scintillation counter.

    • The enzyme activity is calculated based on the amount of radiolabeled product formed per unit of time and protein concentration.

4.2.4. Calculation of TPMT Activity

TPMT activity is typically expressed in units of nmol of 6-MMP formed per hour per mL of packed red blood cells or per mg of hemoglobin.

Mandatory Visualizations

Diagram 1: Thiopurine Metabolic Pathway

Caption: Metabolic pathway of thiopurine drugs leading to therapeutic and toxic metabolites.

Diagram 2: Experimental Workflow for 6-MMPR Quantification

Experimental_Workflow Start Whole Blood Sample (EDTA) Centrifuge1 Centrifugation Start->Centrifuge1 Wash Wash Erythrocytes (Saline) Centrifuge1->Wash Isolate Erythrocytes Lyse Erythrocyte Lysis (Water) Wash->Lyse Hydrolysis Acid Hydrolysis (HClO₄ + DTT) Lyse->Hydrolysis Centrifuge2 Centrifugation (Protein Precipitation) Hydrolysis->Centrifuge2 Supernatant Collect Supernatant Centrifuge2->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for the quantification of 6-MMPR in red blood cells.

Diagram 3: Inhibition of De Novo Purine Synthesis by 6-MMPR Metabolites

Caption: Mechanism of 6-MMPR-mediated inhibition of de novo purine synthesis.

Conclusion

This compound is a clinically significant metabolite of thiopurine drugs, with its production being a direct consequence of the enzymatic activity of Thiopurine S-methyltransferase. The concentration of 6-MMPR is a critical determinant of the safety profile of thiopurine therapy, with elevated levels being strongly associated with hepatotoxicity. The experimental protocols detailed in this guide provide robust methodologies for the quantification of 6-MMPR and the assessment of TPMT activity, enabling personalized medicine approaches to thiopurine dosing. A thorough understanding of the biological source and metabolic pathways of 6-MMPR, as illustrated in the provided diagrams, is essential for researchers, clinicians, and pharmaceutical scientists working to optimize the use of thiopurine drugs and develop safer therapeutic strategies.

References

Early Studies on the Antineoplastic Properties of 6-Methylmercaptopurine Riboside (6-MMPR): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylmercaptopurine (B131649) riboside (6-MMPR) is a synthetic purine (B94841) nucleoside analog that emerged from early anticancer research as a compound of significant interest. As a derivative of the clinically utilized anticancer agent 6-mercaptopurine (B1684380) (6-MP), 6-MMPR was investigated for its potential to overcome some of the limitations of its parent compound, including metabolic inactivation and cellular resistance. This technical guide delves into the foundational preclinical research that characterized the antineoplastic properties of 6-MMPR, with a focus on its mechanism of action, in vitro cytotoxicity, in vivo efficacy, and effects on angiogenesis. The information presented herein is compiled from early studies, providing a historical and technical perspective on the initial development of this compound.

Mechanism of Action: Inhibition of De Novo Purine Synthesis

The primary mechanism by which 6-MMPR exerts its cytotoxic effects is through the potent inhibition of de novo purine biosynthesis.[1] Unlike its parent compound 6-mercaptopurine, which requires intracellular conversion to its ribonucleotide by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), 6-MMPR is directly converted to 6-methylthioinosine (B81876) monophosphate (Me-TIMP) by adenosine (B11128) kinase.[1]

Me-TIMP is a powerful inhibitor of phosphoribosyl pyrophosphate amidotransferase (PPAT), the enzyme that catalyzes the first committed step in the de novo purine synthesis pathway.[1] By blocking this crucial enzyme, 6-MMPR effectively halts the production of inosine (B1671953) monophosphate (IMP), a precursor for both adenosine monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). This disruption of purine nucleotide pools leads to the inhibition of DNA and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis.[1]

The metabolic activation and mechanism of action of 6-MMPR are depicted in the following signaling pathway diagram.

6-MMPR_Mechanism_of_Action 6-MMPR 6-MMPR Adenosine Kinase Adenosine Kinase 6-MMPR->Adenosine Kinase Me-TIMP 6-Methylthioinosine monophosphate (Me-TIMP) Adenosine Kinase->Me-TIMP Conversion PPAT Phosphoribosyl Pyrophosphate Amidotransferase (PPAT) Me-TIMP->PPAT Inhibition De Novo Purine Synthesis De Novo Purine Synthesis PPAT->De Novo Purine Synthesis IMP Inosine Monophosphate (IMP) De Novo Purine Synthesis->IMP AMP_GMP AMP & GMP IMP->AMP_GMP DNA_RNA_Synthesis DNA & RNA Synthesis AMP_GMP->DNA_RNA_Synthesis Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA_Synthesis->Cell_Cycle_Arrest_Apoptosis

Caption: Metabolic activation and mechanism of action of 6-MMPR.

In Vitro Antineoplastic Activity

Quantitative Data: In Vitro Cytotoxicity of 6-MMPR
Cell LineCancer TypeIC50 (µM)Reference
Molt-4T-cell Acute Lymphoblastic LeukemiaData not specified, but cytotoxic effects observed[1]
Sarcoma 180 (ascites)SarcomaData not specified, but growth inhibition demonstrated

Note: Specific IC50 values from the earliest studies on 6-MMPR are not consistently reported in the available literature. The table reflects the cell lines mentioned in early research where cytotoxic or growth inhibitory effects were noted.

Experimental Protocol: In Vitro Cytotoxicity Assay (Representative)

This protocol is a representative example based on common methodologies of the era for determining the cytotoxic effects of a compound like 6-MMPR on a leukemia cell line such as Molt-4.

1. Cell Culture:

  • Molt-4 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Molt-4 cells in the exponential growth phase are seeded into 96-well plates at a density of 5 x 10^4 cells per well.

  • A stock solution of 6-MMPR is prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations.

  • The diluted 6-MMPR solutions are added to the wells, with a vehicle control (medium with solvent) also included.

  • The plates are incubated for a specified period, typically 48 to 72 hours.

3. Measurement of Cell Viability:

  • Cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • MTT solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of 6-MMPR that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In_Vitro_Cytotoxicity_Workflow Start Start Cell_Culture Culture Molt-4 Cells Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Add Serial Dilutions of 6-MMPR Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Acquisition Measure Absorbance MTT_Assay->Data_Acquisition Data_Analysis Calculate IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a representative in vitro cytotoxicity assay.

In Vivo Antineoplastic Activity

Early in vivo studies provided evidence of the antitumor efficacy of 6-MMPR in animal models. The Sarcoma 180 ascites tumor model in mice was a commonly used system to evaluate the in vivo activity of potential anticancer agents.

Quantitative Data: In Vivo Tumor Growth Inhibition
Animal ModelTumor TypeTreatment RegimenTumor Growth Inhibition (%)Reference
MiceSarcoma 180 (ascites)Details not fully specified in early abstractsSignificant inhibition reported

Note: Specific quantitative data on tumor growth inhibition from early in vivo studies of 6-MMPR is limited in the readily available literature. The table reflects the model and general findings.

Experimental Protocol: In Vivo Sarcoma 180 Ascites Tumor Model (Representative)

This protocol outlines a typical procedure for evaluating the in vivo efficacy of a compound like 6-MMPR in the Sarcoma 180 ascites tumor model.

1. Animal Model:

  • Swiss albino or other suitable strains of mice are used.

  • Animals are housed under standard laboratory conditions with free access to food and water.

2. Tumor Implantation:

  • Sarcoma 180 ascites cells are harvested from a donor mouse.

  • A specific number of viable tumor cells (e.g., 1 x 10^6 cells) are injected intraperitoneally into the recipient mice.

3. Treatment:

  • Treatment with 6-MMPR or a vehicle control is initiated, typically 24 hours after tumor implantation.

  • 6-MMPR is administered via a specified route (e.g., intraperitoneally or orally) at various dose levels.

  • Treatment is continued for a defined period, for example, once daily for 7 to 10 days.

4. Evaluation of Antitumor Effect:

  • The primary endpoint is often the increase in lifespan of the treated animals compared to the control group.

  • Other parameters that may be measured include body weight changes and the volume of ascitic fluid at the end of the experiment.

  • The percentage increase in lifespan (% ILS) is calculated using the formula: [(Median survival time of treated group / Median survival time of control group) - 1] x 100.

In_Vivo_Workflow Start Start Tumor_Implantation Implant Sarcoma 180 Cells in Mice Start->Tumor_Implantation Randomization Randomize Mice into Groups Tumor_Implantation->Randomization Treatment Administer 6-MMPR or Vehicle Randomization->Treatment Monitoring Monitor Survival and Body Weight Treatment->Monitoring Data_Analysis Calculate % Increase in Lifespan Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a representative in vivo antitumor activity study.

Anti-Angiogenic Properties

In addition to its direct cytotoxic effects, early research indicated that 6-MMPR possesses anti-angiogenic properties.[2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.

In Vivo Model: Chick Chorioallantoic Membrane (CAM) Assay

The chick chorioallantoic membrane (CAM) assay was a key in vivo model used to demonstrate the anti-angiogenic effects of 6-MMPR. This assay provides a living, vascularized membrane to observe the effects of compounds on blood vessel formation.

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay (Representative)

1. Egg Incubation:

  • Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

2. Preparation of the CAM:

  • On day 3 or 4 of incubation, a small window is made in the eggshell to expose the CAM.

  • The window is sealed with sterile tape, and the eggs are returned to the incubator.

3. Application of 6-MMPR:

  • On day 6 or 7, a sterile carrier (e.g., a small filter paper disc or a gelatin sponge) soaked with a solution of 6-MMPR at a specific concentration is placed on the CAM.

  • Control eggs receive a carrier with the vehicle solution.

4. Observation and Quantification:

  • The eggs are incubated for another 2 to 3 days.

  • The CAM is then examined under a stereomicroscope to observe the formation of new blood vessels around the carrier.

  • The anti-angiogenic effect is quantified by measuring the area of avascularization or by counting the number of blood vessel branches within a defined area.

Conclusion

The early preclinical studies of 6-methylmercaptopurine riboside established its profile as a potent antineoplastic agent with a clear mechanism of action centered on the inhibition of de novo purine synthesis. In vitro and in vivo studies demonstrated its ability to inhibit the growth of cancer cells, particularly in leukemia and sarcoma models. Furthermore, the discovery of its anti-angiogenic properties provided an additional rationale for its potential use in cancer therapy. While the availability of detailed quantitative data from these early reports is limited, the foundational research laid the groundwork for a deeper understanding of purine analogs in oncology and continues to be relevant for the development of novel antimetabolites.

References

Methodological & Application

Application Notes and Protocols for 6-Methylmercaptopurine Riboside (6-MMPR) In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of 6-Methylmercaptopurine Riboside (6-MMPR), a purine (B94841) analog with known anti-proliferative and cytotoxic effects. This document outlines the mechanism of action, protocols for cell-based assays, and expected outcomes for researchers investigating the therapeutic potential of 6-MMPR.

Introduction

This compound (6-MMPR) is a synthetic purine nucleoside analog that serves as a prodrug. Its cytotoxic and anti-proliferative effects are primarily attributed to its intracellular conversion to 6-methylthioinosine (B81876) monophosphate (MeTIMP), a potent inhibitor of the de novo purine biosynthesis pathway.[1] By disrupting the production of essential purine nucleotides, 6-MMPR effectively halts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[2][3] These characteristics make 6-MMPR a compound of significant interest in oncology and immunology research.

Mechanism of Action

Upon cellular uptake, 6-MMPR is metabolized to MeTIMP. This active metabolite targets and inhibits phosphoribosyl pyrophosphate (PRPP) amidotransferase, a rate-limiting enzyme in the de novo purine synthesis pathway.[2] This inhibition depletes the intracellular pool of purine nucleotides (adenosine and guanosine), which are essential for nucleic acid synthesis and cellular energy metabolism. The disruption of these fundamental cellular processes ultimately leads to the inhibition of cell proliferation and induction of apoptosis.[1][2]

Data Presentation

The cytotoxic and anti-proliferative activity of thiopurine analogs can be quantified by determining the half-maximal inhibitory concentration (IC50). The table below summarizes published IC50 values for the related compound 6-mercaptopurine (B1684380) (6-MP) in various human cell lines. While specific IC50 data for 6-MMPR is limited in publicly available literature, the data for 6-MP provides a valuable reference for estimating effective concentration ranges for in vitro studies. It has been noted that sensitivity to 6-MP and 6-MMPR is markedly higher in cell lines with a deficiency in the enzyme methylthioadenosine phosphorylase (MTAP).[4]

Cell LineCompoundAssay TypeIncubation Time (h)IC50
Human PBMCs6-MercaptopurineMTT96149.5 ± 124.9 nM[5]
Jurkat (MTAP-deficient)6-MercaptopurineCytotoxicity72~65 µM (EC50)[4]
A549 (MTAP-deficient)6-MercaptopurineCytotoxicity72~200 µM (EC50)[4]
SUM149 (TNBC)6-MercaptopurineGrowth InhibitionLong-term (days)Effective at 2-8 µM[6]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated using the DOT language.

G cluster_0 Cell Membrane cluster_1 Intracellular Metabolism cluster_2 De Novo Purine Synthesis Pathway cluster_3 Cellular Effects MMPR_ext 6-MMPR (extracellular) MMPR_int 6-MMPR (intracellular) MMPR_ext->MMPR_int Uptake MeTIMP 6-Methylthioinosine Monophosphate (MeTIMP) MMPR_int->MeTIMP Metabolism PRPP PRPP MeTIMP->PRPP Inhibition PRA PRA PRPP->PRA PRPP Amidotransferase (Target of MeTIMP) IMP IMP PRA->IMP Multiple Steps AMP_GTP AMP & GTP IMP->AMP_GTP DNA_RNA_synthesis DNA & RNA Synthesis AMP_GTP->DNA_RNA_synthesis Cell_Proliferation Cell Proliferation DNA_RNA_synthesis->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to

Caption: Signaling pathway of 6-MMPR leading to inhibition of de novo purine synthesis.

G start Start cell_seeding Seed cells in a 96-well plate start->cell_seeding incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h drug_treatment Treat cells with serial dilutions of 6-MMPR incubation_24h->drug_treatment incubation_assay Incubate for 24-72h drug_treatment->incubation_assay mtt_addition Add MTT reagent to each well incubation_assay->mtt_addition incubation_mtt Incubate for 4h mtt_addition->incubation_mtt solubilization Add solubilization solution incubation_mtt->solubilization read_absorbance Read absorbance at 570 nm solubilization->read_absorbance data_analysis Data Analysis: Calculate IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for an in vitro cell culture assay with 6-MMPR.

Experimental Protocols

Cell Viability and Cytotoxicity Assay using MTT

This protocol describes a method to determine the cytotoxic effects of 6-MMPR on a cancer cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Selected cancer cell line (e.g., Jurkat, A549, or a cell line relevant to the research)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (6-MMPR)

  • Vehicle for 6-MMPR (e.g., sterile PBS or DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from culture and perform a cell count to determine cell viability and concentration.

    • Dilute the cell suspension to the desired seeding density (typically 5,000-10,000 cells/well) in complete culture medium.

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 6-MMPR in the appropriate vehicle.

    • Perform serial dilutions of the 6-MMPR stock solution in complete culture medium to achieve the desired final concentrations for the assay. It is recommended to start with a broad range of concentrations (e.g., 0.1 nM to 100 µM) to determine the IC50.

    • Include wells for negative (vehicle only) and positive (a known cytotoxic agent) controls.

    • After the 24-hour pre-incubation, carefully remove the medium from the wells and add 100 µL of the prepared 6-MMPR dilutions or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for a period of 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2. The optimal incubation time may vary depending on the cell line and should be determined empirically.

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • After the 4-hour incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells by pipetting up and down or by using a plate shaker to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of 6-MMPR relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the 6-MMPR concentration and use a non-linear regression analysis to determine the IC50 value.

Purine Rescue Experiment (Optional):

To confirm that the observed cytotoxicity of 6-MMPR is due to the inhibition of de novo purine synthesis, a purine rescue experiment can be performed. This involves running a parallel assay where the culture medium is supplemented with a source of purines, such as hypoxanthine (B114508) (typically 50-100 µM).[7] A significant rightward shift in the IC50 curve in the presence of hypoxanthine would indicate that the cytotoxic effects of 6-MMPR can be rescued by an exogenous purine source, thus confirming its mechanism of action.[7]

References

Application Note: HPLC Analysis of 6-Methylmercaptopurine Riboside and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylmercaptopurine (B131649) Riboside (6-MMPR) is a key metabolite of the thiopurine drugs azathioprine (B366305) (AZA) and 6-mercaptopurine (B1684380) (6-MP), which are widely used as immunosuppressants and in cancer therapy. Monitoring the levels of 6-MMPR and other thiopurine metabolites is crucial for optimizing therapeutic efficacy and minimizing toxicity. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), offers a robust and sensitive method for the simultaneous quantification of these compounds in biological matrices. This document provides detailed protocols and data for the HPLC analysis of 6-MMPR and its related metabolites.

Metabolic Pathway of 6-Mercaptopurine

The metabolic conversion of 6-mercaptopurine is a complex process involving several enzymes and pathways. A simplified diagram of this pathway, leading to the formation of 6-MMPR and other key metabolites, is presented below. Understanding these conversions is essential for interpreting analytical results. The enzyme Thiopurine S-methyltransferase (TPMT) is responsible for the methylation of 6-mercaptopurine riboside to form 6-methylmercaptopurine riboside.[1]

Metabolic Pathway of 6-Mercaptopurine Azathioprine Azathioprine 6-Mercaptopurine (6-MP) 6-Mercaptopurine (6-MP) Azathioprine->6-Mercaptopurine (6-MP) GSTM1, etc. 6-Thioinosine monophosphate (TIMP) 6-Thioinosine monophosphate (TIMP) 6-Mercaptopurine (6-MP)->6-Thioinosine monophosphate (TIMP) HPRT1 6-Methylmercaptopurine (6-MMP) 6-Methylmercaptopurine (6-MMP) 6-Mercaptopurine (6-MP)->6-Methylmercaptopurine (6-MMP) TPMT 6-Thiouric acid 6-Thiouric acid 6-Mercaptopurine (6-MP)->6-Thiouric acid XDH 6-Thioguanine nucleotides (6-TGNs) 6-Thioguanine nucleotides (6-TGNs) This compound (6-MMPR) This compound (6-MMPR) 6-Methylmercaptopurine (6-MMP)->this compound (6-MMPR) Hepatotoxicity Hepatotoxicity This compound (6-MMPR)->Hepatotoxicity Therapeutic Effect Therapeutic Effect TIMP TIMP TIMP->6-Thioguanine nucleotides (6-TGNs) IMPDH, GMPS 6-TGNs 6-TGNs 6-TGNs->Therapeutic Effect 6-MMP 6-MMP 6-MMP->Hepatotoxicity

Caption: Metabolic pathway of 6-mercaptopurine leading to therapeutic and toxic metabolites.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma Samples

This protocol is a common and straightforward method for removing proteins from plasma samples prior to HPLC analysis.[2]

Materials:

  • Human plasma samples

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the tube at 13,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 15 seconds and centrifuge at 13,000 x g for 5 minutes.

  • Transfer the clear supernatant to an HPLC vial for analysis.

HPLC-UV Method for Simultaneous Analysis

This method allows for the simultaneous determination of 6-mercaptopurine and several of its metabolites using UV detection.[2][3][4]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1 M Triethylamine in water, pH adjusted to 3.2 with phosphoric acid

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 30% B

    • 15-20 min: 30% B

    • 20-22 min: 30% to 5% B

    • 22-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection: Diode array detector monitoring at 295 nm, 322 nm, 330 nm, and 342 nm.[2][3][4]

LC-MS/MS Method for High-Sensitivity Quantification

For enhanced sensitivity and specificity, an LC-MS/MS method is recommended, particularly for quantifying low-level metabolites in complex matrices like peripheral blood mononuclear cells (PBMCs).[5][6][7]

Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for each analyte are monitored.

Experimental Workflow

The following diagram outlines the general workflow for the HPLC analysis of 6-MMPR and its metabolites from biological samples.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation e.g., Plasma Solid-Phase Extraction Solid-Phase Extraction Sample Collection->Solid-Phase Extraction e.g., Urine Evaporation & Reconstitution Evaporation & Reconstitution Protein Precipitation->Evaporation & Reconstitution Solid-Phase Extraction->Evaporation & Reconstitution HPLC-UV Analysis HPLC-UV Analysis Evaporation & Reconstitution->HPLC-UV Analysis LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Chromatogram Integration Chromatogram Integration HPLC-UV Analysis->Chromatogram Integration LC-MS/MS Analysis->Chromatogram Integration Quantification Quantification Chromatogram Integration->Quantification Reporting Reporting Quantification->Reporting

References

Application Notes and Protocols for Quantifying 6-Methylmercaptopurine Ribonucleoside (6-MMPR) Concentration in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Mercaptopurine (B1684380) (6-MP) is a cornerstone prodrug in the treatment of various diseases, including acute lymphoblastic leukemia and inflammatory bowel disease. Its therapeutic efficacy and toxicity are intricately linked to its complex metabolic pathway, which produces several active and inactive metabolites. Among these, 6-methylmercaptopurine (B131649) ribonucleoside (6-MMPR), and its phosphorylated counterpart, 6-methylmercaptopurine ribonucleotides (6-MMPRs), are gaining increasing attention. Elevated levels of 6-MMPRs have been associated with hepatotoxicity, making their quantification in biological matrices a critical aspect of therapeutic drug monitoring (TDM) and drug development. While much of the focus has been on measuring thiopurine metabolites within red blood cells (RBCs), the analysis of plasma concentrations can provide valuable pharmacokinetic data.

This document provides detailed application notes and protocols for the quantification of 6-MMPR in plasma samples, drawing from established analytical techniques for thiopurine metabolites. It includes the metabolic context of 6-MMPR, a generalized experimental workflow, specific protocols for sample preparation and analysis, and a summary of available quantitative data.

6-Mercaptopurine Metabolic Pathway

The metabolism of 6-mercaptopurine is a complex process involving competing enzymatic pathways that ultimately determine the balance between therapeutic and toxic metabolites. 6-MP is converted to 6-thioguanine (B1684491) nucleotides (6-TGNs), which are the primary active metabolites responsible for its cytotoxic and immunosuppressive effects. Concurrently, 6-MP is metabolized by thiopurine S-methyltransferase (TPMT) to 6-methylmercaptopurine (6-MMP), which is then converted to 6-methylmercaptopurine ribonucleotides (6-MMPRs). While 6-MMP itself is largely inactive, 6-MMPRs are potent inhibitors of de novo purine (B94841) synthesis and are linked to hepatotoxicity[1]. The dephosphorylation of 6-MMPRs results in the formation of 6-MMPR.

6-Mercaptopurine Metabolic Pathway cluster_0 6-Mercaptopurine (6-MP) Metabolism 6-MP 6-MP 6-TGNs 6-Thioguanine Nucleotides (6-TGNs) (Therapeutic Effect) 6-MP->6-TGNs HGPRT & others 6-MMP 6-Methylmercaptopurine (6-MMP) 6-MP->6-MMP TPMT 6-MMPRs 6-Methylmercaptopurine Ribonucleotides (6-MMPRs) (Hepatotoxicity) 6-MMP->6-MMPRs HPRT & others 6-MMPR 6-Methylmercaptopurine Ribonucleoside (6-MMPR) 6-MMPRs->6-MMPR Dephosphorylation

Figure 1: Metabolic pathway of 6-mercaptopurine.

Experimental Workflow for 6-MMPR Quantification

The quantification of 6-MMPR in plasma typically involves sample collection, preparation to remove interfering substances, chromatographic separation, and detection by mass spectrometry or UV absorbance. The following diagram outlines a general workflow for this process.

Experimental Workflow Start Start: Plasma Sample Collection SamplePrep Sample Preparation (Protein Precipitation/SPE) Start->SamplePrep Chromatography Chromatographic Separation (HPLC/UPLC) SamplePrep->Chromatography Detection Detection (MS/MS or UV) Chromatography->Detection DataAnalysis Data Analysis (Quantification) Detection->DataAnalysis End End: Report 6-MMPR Concentration DataAnalysis->End

Figure 2: Generalized experimental workflow for 6-MMPR quantification.

Experimental Protocols

The following protocols are generalized from established methods for the analysis of thiopurine metabolites in biological fluids and can be adapted for the specific quantification of 6-MMPR in plasma.

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and straightforward method for removing the bulk of proteins from plasma samples.

Materials:

  • Human plasma collected in EDTA tubes.

  • Acetonitrile (B52724) (ACN), HPLC grade, chilled to -20°C.

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled 6-MMPR or a structurally similar compound).

  • Microcentrifuge tubes (1.5 mL).

  • Vortex mixer.

  • Refrigerated microcentrifuge.

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to protein precipitation, which can be beneficial for sensitive LC-MS/MS analysis.

Materials:

  • Human plasma collected in EDTA tubes.

  • SPE cartridges (e.g., mixed-mode or reversed-phase).

  • Internal Standard (IS) solution.

  • Methanol (B129727), HPLC grade.

  • Formic acid, analytical grade.

  • Water, HPLC grade.

  • SPE vacuum manifold.

  • Nitrogen evaporator.

Procedure:

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add 10 µL of the internal standard solution.

  • Add 200 µL of 0.1% formic acid in water and vortex.

  • Condition the SPE cartridge: Pass 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Load the sample: Apply the diluted plasma sample to the conditioned SPE cartridge.

  • Wash the cartridge: Pass 1 mL of 5% methanol in water through the cartridge to remove interfering substances.

  • Elute the analyte: Elute 6-MMPR and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

Protocol 3: LC-MS/MS Analysis

This protocol outlines a general method for the chromatographic separation and mass spectrometric detection of 6-MMPR. Method optimization will be required for specific instrumentation.

Instrumentation:

  • Liquid Chromatography system (HPLC or UPLC).

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 6-MMPR and the internal standard. The exact m/z values will need to be determined by direct infusion of analytical standards.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantitative Data

Quantitative data for 6-MMPR specifically in plasma is limited in the published literature, with most studies focusing on the measurement of 6-MMP or the total 6-methylmercaptopurine ribonucleotides (6-MMPRs) in red blood cells. The following table summarizes some relevant findings, though it should be noted that direct plasma concentrations of 6-MMPR are not widely reported.

AnalyteMatrixPatient PopulationDosing RegimenReported ConcentrationCitation
6-Mercaptopurine Riboside (6-MPR)PlasmaMarmoset Monkeys5 mg/kg/h infusionSteady-state: 6-12 µM[2]
6-Methylmercaptopurine Ribonucleotides (6-MMPR)Red Blood CellsInflammatory Bowel Disease50 mg 6-MP dailySteady-state: 2837 pmol/8 x 10⁸ RBCs (CI95% 2101-3573)[3]
6-Methylmercaptopurine (6-MMP)PlasmaBeagle Dogs50 mg 6-MPCmax: ~90 ng/mL[4]

Note: The data presented above are for related compounds and in different matrices. These values are provided for context and highlight the need for further research to establish typical plasma concentrations of 6-MMPR in human subjects.

Conclusion

The quantification of 6-MMPR in plasma is a valuable tool for understanding the pharmacokinetics and toxicity of 6-mercaptopurine therapy. While direct and extensive data on plasma 6-MMPR concentrations are still emerging, the analytical methodologies for related thiopurine metabolites are well-established and can be readily adapted. The protocols provided in this document offer a robust starting point for researchers and clinicians aiming to develop and validate assays for 6-MMPR in plasma. Further studies are warranted to establish clear correlations between plasma 6-MMPR levels and clinical outcomes, which will ultimately contribute to the optimization of thiopurine therapy and the development of safer and more effective treatment regimens.

References

Application Notes and Protocols for Testing 6-MMPR Antiviral Efficacy Against Zika Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zika virus (ZIKV), a mosquito-borne flavivirus, has emerged as a significant global health concern due to its association with severe neurological complications, including Guillain-Barré syndrome in adults and congenital microcephaly in newborns. The development of effective antiviral therapies is, therefore, a critical priority. 6-methylmercaptopurine (B131649) riboside (6-MMPR) is a thiopurine nucleoside analogue that has demonstrated potent antiviral activity against a range of viruses.[1][2] This document provides detailed experimental protocols to evaluate the in vitro antiviral efficacy of 6-MMPR against the Zika virus. The described assays are designed to determine the compound's cytotoxicity, its ability to inhibit viral replication, and to quantify the reduction in viral RNA and protein levels.

Data Presentation

The antiviral activity and cytotoxicity of 6-MMPR against Zika virus have been evaluated in different cell lines. The following table summarizes the quantitative data from a key study, providing a clear comparison of the compound's efficacy and safety profile.[3][4]

Cell LineCompoundCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Viral Production Reduction (%)
Vero6-MMPR29124.511.9>99
SH-SY5Y6-MMPR460.320.322.7>99

Note: CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that causes a 50% reduction in cell viability. EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. The Selectivity Index (SI) is a measure of the compound's therapeutic window. A higher SI value indicates a more favorable safety profile.[3][4]

Experimental Protocols

Detailed methodologies for the key experiments to assess the antiviral efficacy of 6-MMPR against Zika virus are provided below.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells and is used to determine the cytotoxicity of the test compound.[5]

Materials:

  • Vero or SH-SY5Y cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • 6-MMPR stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of 6-MMPR in culture medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (DMSO).

  • Incubate the plate for 48-72 hours (to match the duration of the antiviral assay).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Viral Yield Reduction Assay (Plaque Assay)

This assay quantifies the number of infectious virus particles produced by infected cells after treatment with the test compound.[6][7][8][9][10]

Materials:

  • Vero cells

  • Zika virus stock (e.g., PRVABC59 strain)

  • Infection medium (e.g., DMEM with 2% FBS)

  • 6-MMPR

  • Overlay medium (e.g., 1% methylcellulose (B11928114) in culture medium)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well plates

Procedure:

  • Seed Vero cells in 6-well or 12-well plates and grow to 90-100% confluency.

  • Prepare serial dilutions of 6-MMPR in infection medium.

  • In a separate tube, pre-incubate the Zika virus inoculum (at a multiplicity of infection, MOI, of 0.1) with the different concentrations of 6-MMPR for 1 hour at 37°C.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Infect the cells with 200 µL of the virus-compound mixture for 1-2 hours at 37°C, with gentle rocking every 15-20 minutes.

  • Remove the inoculum and wash the cells with PBS.

  • Add 2 mL of the overlay medium containing the corresponding concentration of 6-MMPR to each well.

  • Incubate the plates at 37°C with 5% CO₂ for 4-7 days until plaques are visible.

  • Fix the cells with 4% formaldehyde (B43269) for 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques and calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

  • Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.

50% Tissue Culture Infectious Dose (TCID₅₀) Assay

The TCID₅₀ assay is an alternative method to quantify infectious virus and assess the inhibitory effects of antiviral compounds by observing the cytopathic effect (CPE).[11][12][13]

Materials:

  • Vero cells

  • Zika virus stock

  • Infection Medium

  • 6-MMPR

  • 96-well plates

  • Formaldehyde (10%)

  • Crystal violet solution (0.5%)

Procedure:

  • Seed Vero cells in a 96-well plate.

  • Prepare 10-fold serial dilutions of the ZIKV stock (e.g., from 10⁻¹ to 10⁻⁸) in Infection Medium.

  • Prepare different concentrations of 6-MMPR in Infection Medium.

  • Add 50 µL of the appropriate 6-MMPR dilution (or vehicle control) to each well.

  • Immediately add 50 µL of the corresponding virus dilution to the wells.

  • Incubate the plate at 37°C with 5% CO₂ for 3-5 days.

  • Observe the wells daily for the presence of CPE.

  • After the incubation period, fix the cells with 10% formaldehyde.

  • Stain the cells with 0.5% crystal violet solution.

  • Wash the plate and allow it to air dry.

  • The TCID₅₀ is calculated using the Reed-Muench method.

Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification

This assay measures the amount of viral RNA in infected cells to determine the effect of the compound on viral replication.[14][15][16][17][18]

Materials:

  • Vero or SH-SY5Y cells

  • Zika virus

  • 6-MMPR

  • RNA extraction kit

  • qRT-PCR primers and probe for Zika virus

  • One-step qRT-PCR master mix

  • Real-time PCR instrument

Procedure:

  • Seed cells in a 24-well plate and infect with Zika virus (MOI of 0.1) in the presence of different concentrations of 6-MMPR.

  • Incubate for 24-48 hours.

  • Harvest the cells and extract total RNA using a commercial RNA extraction kit.

  • Perform one-step qRT-PCR using primers and a probe specific for the Zika virus genome. A common target is the envelope (E) gene.

  • The qRT-PCR cycling protocol typically consists of a reverse transcription step (e.g., 50°C for 10 min), a denaturation step (e.g., 95°C for 5 min), followed by 40-50 cycles of denaturation (e.g., 95°C for 10 s) and annealing/extension (e.g., 60°C for 30 s).[16]

  • Quantify the viral RNA levels relative to a housekeeping gene (e.g., GAPDH) using the ΔΔCt method.

  • Determine the EC₅₀ value based on the reduction in viral RNA levels.

Western Blot for Viral Protein Detection

This technique is used to detect and quantify the expression of specific viral proteins in infected cells treated with the test compound.[19][20][21][22]

Materials:

  • Infected cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against a Zika virus protein (e.g., Envelope or NS5 protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare protein lysates from Zika virus-infected cells treated with different concentrations of 6-MMPR.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities relative to a loading control (e.g., GAPDH or β-actin).

Mandatory Visualizations

Zika Virus Replication Cycle

The following diagram illustrates the key steps in the Zika virus replication cycle within a host cell.[23][24][25]

Zika_Replication_Cycle cluster_extracellular Extracellular Space cluster_cell Host Cell cluster_cytoplasm Cytoplasm ZIKV Zika Virion Attachment 1. Attachment to Host Receptors ZIKV->Attachment Endocytosis 2. Endocytosis Attachment->Endocytosis Fusion 3. Fusion and RNA Release Endocytosis->Fusion Translation 4. Translation of Viral Polyprotein Fusion->Translation Replication 5. RNA Replication (dsRNA intermediate) Translation->Replication Assembly 6. Virion Assembly (Endoplasmic Reticulum) Replication->Assembly Maturation 7. Maturation (Golgi Apparatus) Assembly->Maturation Release 8. Release by Exocytosis Maturation->Release Release->ZIKV New Virions

Caption: Overview of the Zika virus replication cycle in a host cell.

Proposed Mechanism of Action of 6-MMPR

6-MMPR is a thiopurine analog that is thought to inhibit viral replication by interfering with the de novo synthesis of purine (B94841) nucleotides, which are essential for the synthesis of viral RNA.[2][26]

MMPR_Mechanism MMPR 6-MMPR MMPR->Inhibition Purine_Synthesis De Novo Purine Synthesis GTP Guanosine Triphosphate (GTP) Purine_Synthesis->GTP ZIKV_Replication Zika Virus RNA Replication GTP->ZIKV_Replication Inhibition->Purine_Synthesis

Caption: Proposed mechanism of 6-MMPR antiviral activity.

Experimental Workflow for 6-MMPR Efficacy Testing

The following workflow outlines the sequential steps for evaluating the antiviral efficacy of 6-MMPR against the Zika virus.

Experimental_Workflow Start Start: Compound (6-MMPR) Preparation Cytotoxicity 1. Cytotoxicity Assay (MTT) Determine CC₅₀ Start->Cytotoxicity Antiviral_Assay 2. Antiviral Efficacy Assays Start->Antiviral_Assay Data_Analysis 3. Data Analysis Calculate Selectivity Index (SI) Cytotoxicity->Data_Analysis Plaque_Assay Plaque Reduction Assay Determine EC₅₀ Antiviral_Assay->Plaque_Assay qPCR qRT-PCR for Viral RNA Quantify RNA reduction Antiviral_Assay->qPCR Western_Blot Western Blot for Viral Proteins Quantify protein reduction Antiviral_Assay->Western_Blot Plaque_Assay->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Evaluate Antiviral Potential Data_Analysis->Conclusion

Caption: Workflow for assessing 6-MMPR's anti-Zika virus efficacy.

References

Application Notes and Protocols: Measuring 6-MMPR-Induced Cytotoxicity in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methylmercaptopurine ribonucleoside (6-MMPR) is a metabolite of the immunosuppressive and anti-cancer drug 6-mercaptopurine (B1684380) (6-MP).[1][2] While the cytotoxic effects of 6-MP are well-documented in cancer cells, its potential neurotoxicity is a critical consideration, particularly in patient populations receiving long-term treatment. 6-MP and its metabolites, including 6-MMPR, function as purine (B94841) antimetabolites.[3] The primary mechanism of action involves the inhibition of de novo purine synthesis, a pathway essential for the production of nucleotides required for DNA, RNA, and protein synthesis, as well as cellular energy metabolism.[3][4][5] Disruption of this pathway can lead to cell cycle arrest and apoptosis.[6][7]

This document provides detailed protocols for assessing the cytotoxic effects of 6-MMPR on neuronal cell lines. The methodologies described herein are fundamental for in vitro neurotoxicity screening and for elucidating the molecular mechanisms underlying 6-MMPR-induced neuronal cell death. Commonly used human neuronal cell lines, such as SH-SY5Y, are excellent models for these studies.[8][9][10]

Signaling Pathway of 6-MMPR Induced Cytotoxicity

The cytotoxic effects of 6-MMPR are primarily attributed to its intracellular conversion to methylthioinosine monophosphate (Me-tIMP), a potent inhibitor of the de novo purine synthesis pathway.[3] This inhibition leads to a depletion of cellular adenosine (B11128) and guanosine (B1672433) pools, which in turn triggers a cascade of events culminating in cell death.

6-MMPR_Signaling_Pathway cluster_cell Neuronal Cell 6-MMPR_ext 6-MMPR (extracellular) 6-MMPR_int 6-MMPR (intracellular) 6-MMPR_ext->6-MMPR_int Uptake Me-tIMP Methylthioinosine monophosphate (Me-tIMP) 6-MMPR_int->Me-tIMP Metabolism Purine_Synth De Novo Purine Synthesis Me-tIMP->Purine_Synth Inhibition Nucleotide_Pool Depletion of ATP/GTP Pools Purine_Synth->Nucleotide_Pool Leads to DNA_RNA_Synth Inhibition of DNA/RNA Synthesis Nucleotide_Pool->DNA_RNA_Synth Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_RNA_Synth->Cell_Cycle_Arrest p53_Activation p53 Activation DNA_RNA_Synth->p53_Activation DNA Damage Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis p53_Activation->Cell_Cycle_Arrest p53_Activation->Apoptosis Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Drug_Prep 6-MMPR Stock Preparation Treatment Treat with 6-MMPR (Dose-Response & Time-Course) Drug_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay MTT Assay (Viability) Incubation->MTT_Assay LDH_Assay LDH Assay (Cytotoxicity) Incubation->LDH_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Data_Acq Data Acquisition (Plate Reader/Flow Cytometer) MTT_Assay->Data_Acq LDH_Assay->Data_Acq Apoptosis_Assay->Data_Acq Data_Analysis Calculate IC50, % Cytotoxicity, % Apoptosis Data_Acq->Data_Analysis Conclusion Conclusion & Interpretation Data_Analysis->Conclusion

References

Application Notes and Protocols for Dose-Response Curve Generation of 6-Methylmercaptopurine Riboside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylmercaptopurine Riboside (6-MMPR) is a synthetic purine (B94841) nucleoside analog that plays a significant role in cellular metabolism and signaling. As a derivative of 6-mercaptopurine (B1684380) (6-MP), 6-MMPR is metabolized intracellularly to 6-methylthioinosine (B81876) monophosphate (Me-tIMP), a potent inhibitor of de novo purine synthesis. This inhibition leads to the depletion of adenosine (B11128) and guanosine (B1672433) nucleotides, which are essential for DNA and RNA synthesis, ultimately affecting cell growth and proliferation.

Beyond its role as an antimetabolite, 6-MMPR has also been identified as a potent and selective inhibitor of the nerve growth factor (NGF)-activated protein kinase N (PKN). This positions 6-MMPR as a valuable tool for investigating cellular signaling pathways and a potential candidate for therapeutic development.

These application notes provide detailed protocols for generating dose-response curves for 6-MMPR to determine its cytotoxic and cytostatic effects on various cell lines.

Data Presentation

The following table summarizes the cytotoxic effects of this compound (6-MMPR) on different cell lines. The 50% cytotoxic concentration (CC50) is a key parameter for evaluating the potency of a compound.

Cell LineCell TypeAssay DurationCC50 (µM)Reference
VeroMonkey Kidney EpithelialNot Specified291[1]
SH-SY5YHuman NeuroblastomaNot Specified460.3[1]
Molt F4Human Malignant T-lymphoblastsNot SpecifiedCytotoxicity Observed[2]
JurkatHuman T-cell LeukemiaNot SpecifiedIncreased sensitivity in MTAP-deficient cells[3]
A549Human Lung CarcinomaNot SpecifiedIncreased sensitivity in MTAP-deficient cells[3]

Note: The cytotoxicity of 6-MMPR can be influenced by the expression of enzymes such as methylthioadenosine phosphorylase (MTAP).[3]

Signaling Pathways

6-MMPR primarily exerts its effects through two main signaling pathways: the inhibition of de novo purine synthesis and the modulation of the NGF/PKN signaling cascade.

Inhibition of De Novo Purine Synthesis

6-MMPR is readily converted intracellularly to its active metabolite, 6-methylthioinosine monophosphate (Me-tIMP). Me-tIMP is a potent inhibitor of phosphoribosyl-pyrophosphate amidotransferase (PPAT), the rate-limiting enzyme in the de novo purine synthesis pathway. This inhibition blocks the synthesis of inosine (B1671953) monophosphate (IMP), a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The resulting depletion of the purine nucleotide pool disrupts DNA and RNA synthesis, leading to cell cycle arrest and inhibition of cell proliferation.

purine_inhibition cluster_pathway De Novo Purine Synthesis Pathway cluster_drug 6-MMPR Action PRPP PRPP PRA PRA PRPP->PRA PPAT IMP IMP PRA->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP DNA_RNA DNA/RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA MMPR 6-MMPR MetIMP Me-tIMP MMPR->MetIMP Intracellular Metabolism MetIMP->PRA Inhibition

Caption: Inhibition of De Novo Purine Synthesis by 6-MMPR.

NGF/PKN Signaling Pathway

Nerve Growth Factor (NGF) is a neurotrophin that plays a crucial role in the development and survival of neurons. It binds to its high-affinity receptor, TrkA, initiating a signaling cascade that involves the activation of Protein Kinase N (PKN). 6-MMPR has been shown to be a potent and selective inhibitor of NGF-activated PKN. By blocking PKN activity, 6-MMPR can interfere with downstream signaling events, such as neurite outgrowth and cell survival, making it a valuable tool for studying NGF-mediated processes.

ngf_pkn_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NGF NGF TrkA TrkA Receptor NGF->TrkA Binding PKN PKN TrkA->PKN Activation Downstream Downstream Signaling PKN->Downstream Response Cellular Response (e.g., Neurite Outgrowth) Downstream->Response MMPR 6-MMPR MMPR->PKN Inhibition

Caption: Inhibition of NGF/PKN Signaling by 6-MMPR.

Experimental Protocols

Experimental Workflow for Dose-Response Curve Generation

The following diagram outlines the general workflow for determining the dose-response curve of 6-MMPR using a cell-based assay.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay and Analysis A Prepare 6-MMPR Stock Solution C Prepare Serial Dilutions of 6-MMPR A->C B Cell Culture and Seeding D Treat Cells with 6-MMPR Dilutions B->D C->D E Incubate for a Defined Period (e.g., 72h) D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance F->G H Data Analysis and Curve Fitting G->H I Determine CC50/IC50 H->I

Caption: General workflow for 6-MMPR dose-response analysis.

Detailed Protocol: Dose-Response Curve Generation using MTT Assay

This protocol details the steps for determining the dose-response curve of 6-MMPR using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

Materials:

  • This compound (6-MMPR)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (for adherent cells)

  • 96-well flat-bottom sterile cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • For adherent cells, trypsinize and resuspend cells in complete medium. For suspension cells, directly use the cell suspension.

    • Count the cells using a hemocytometer or automated cell counter and adjust the cell density. The optimal seeding density should be determined empirically for each cell line but is typically in the range of 5,000-10,000 cells/well.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours to allow adherent cells to attach.

  • Preparation of 6-MMPR Dilutions:

    • Prepare a stock solution of 6-MMPR in a suitable solvent (e.g., DMSO or sterile PBS).

    • Perform a serial dilution of the 6-MMPR stock solution in complete cell culture medium to obtain a range of concentrations. A 2-fold or 3-fold dilution series is recommended to cover a broad concentration range (e.g., from 0.1 µM to 1000 µM).

    • Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control (medium only).

  • Cell Treatment:

    • Carefully remove the medium from the wells (for adherent cells).

    • Add 100 µL of the prepared 6-MMPR dilutions to the respective wells.

    • Incubate the plate for a predetermined exposure time (e.g., 48, 72, or 96 hours). The incubation time should be optimized based on the cell line's doubling time.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the 6-MMPR concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data and determine the IC50 or CC50 value, which is the concentration of 6-MMPR that causes a 50% reduction in cell viability.

Conclusion

These application notes provide a comprehensive guide for researchers to generate reliable dose-response curves for this compound. The detailed protocols and pathway diagrams facilitate a deeper understanding of its mechanism of action and cytotoxic effects. By following these guidelines, researchers can effectively evaluate the potential of 6-MMPR in various experimental settings, contributing to advancements in drug development and cellular biology research.

References

Application Notes and Protocols for In Vivo Administration of 6-Methylmercaptopurine Riboside (6-MMPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylmercaptopurine (B131649) Riboside (6-MMPR) is a purine (B94841) analogue and a key metabolite of the immunosuppressive and anti-cancer drug 6-mercaptopurine (B1684380) (6-MP). As a potent inhibitor of de novo purine biosynthesis, 6-MMPR holds significant therapeutic potential. These application notes provide detailed protocols and essential data for the in vivo administration of 6-MMPR in preclinical research settings, facilitating the investigation of its pharmacokinetic and pharmacodynamic properties. The following sections detail various administration routes, including topical and systemic methods, and provide structured data and experimental workflows to guide researchers.

Data Presentation

The following tables summarize quantitative data for the in vivo administration of 6-MMPR and its parent compound, 6-mercaptopurine (6-MP), which can serve as a reference for dose selection.

Table 1: Summary of In Vivo Administration Methods for 6-MMPR

Administration RouteAnimal ModelDosage RangeVehiclePurposeReference
TopicalRabbit CorneaNot SpecifiedNot SpecifiedAnti-angiogenesis[1]
On-ImplantChick Embryo Chorioallantoic Membrane (CAM)Not SpecifiedNot SpecifiedAnti-angiogenesis[1]

Table 2: Reference Data from In Vivo Administration of 6-Mercaptopurine (6-MP)

Administration RouteAnimal ModelDosage RangeVehicleFrequencyKey FindingsReference
Intraperitoneal (i.p.)Rat12.5 - 25 mg/kgNot SpecifiedDaily for 12 daysDose-dependent increase in 6-TGN levels in erythrocytes and tissues.[2]
Intrathecal (i.t.)Rhesus MonkeyNot SpecifiedNot SpecifiedNot SpecifiedDetermined pharmacokinetic parameters to inform human dosing.[3]
OralHuman50 mgPowder for Oral SuspensionSingle doseHigher bioavailability compared to tablets.[4]

Experimental Protocols

Protocol 1: Topical Administration in Rabbit Corneal Angiogenesis Assay

This protocol is adapted from standard corneal micropocket assay procedures and is based on studies where 6-MMPR was shown to have anti-angiogenic effects in this model.[1][5][6][7]

Objective: To evaluate the anti-angiogenic potential of 6-MMPR in a rabbit cornea model.

Materials:

  • 6-Methylmercaptopurine Riboside (6-MMPR)

  • Vehicle (e.g., sterile saline, PBS, or a suitable solvent for 6-MMPR)

  • Slow-release polymer pellets (e.g., Hydron)

  • Anesthetic (for rabbit)

  • Surgical instruments for corneal micropocket assay

  • Slit lamp for observation

Procedure:

  • Preparation of 6-MMPR Pellets:

    • Dissolve 6-MMPR in a suitable vehicle.

    • Incorporate the 6-MMPR solution into a slow-release polymer to create pellets. The concentration of 6-MMPR in the pellets should be determined based on preliminary in vitro studies.

  • Animal Preparation:

    • Anesthetize a New Zealand white rabbit according to approved institutional animal care and use committee (IACUC) protocols.

  • Surgical Procedure:

    • Create a micropocket in the avascular cornea of the rabbit eye using specialized surgical instruments.

    • Implant the 6-MMPR-containing pellet into the corneal pocket.

  • Observation and Quantification:

    • Monitor the corneal neovascularization daily for up to 1-2 weeks using a slit lamp.

    • Quantify the angiogenic response by measuring the length and density of new blood vessels growing towards the pellet.

    • Compare the response to control pellets containing the vehicle alone.

Protocol 2: Chick Embryo Chorioallantoic Membrane (CAM) Assay

This protocol is based on the established use of the CAM assay to assess angiogenesis and the reported inhibitory effect of 6-MMPR in this model.[1]

Objective: To assess the anti-angiogenic activity of 6-MMPR using the CAM model.

Materials:

  • Fertilized chicken eggs

  • This compound (6-MMPR)

  • Vehicle (e.g., sterile PBS)

  • Filter paper discs or gelatin sponges

  • Egg incubator

  • Stereomicroscope

Procedure:

  • Egg Incubation:

    • Incubate fertilized chicken eggs at 37°C with 60-70% humidity for 3 days.

  • Windowing the Egg:

    • On day 3, create a small window in the eggshell to expose the CAM.

  • Application of 6-MMPR:

    • Prepare different concentrations of 6-MMPR in a sterile vehicle.

    • Saturate small filter paper discs or gelatin sponges with the 6-MMPR solutions.

    • Place the discs/sponges onto the CAM of different eggs. Use vehicle-only discs/sponges as a control.

  • Incubation and Observation:

    • Reseal the window and return the eggs to the incubator for 48-72 hours.

    • After the incubation period, open the window and observe the CAM under a stereomicroscope.

  • Quantification:

    • Quantify the angiogenic response by counting the number of blood vessels converging towards the disc/sponge.

    • Image analysis software can be used to measure vessel length and density.

Protocol 3: General Protocol for Intraperitoneal (i.p.) Administration in Rodents

Disclaimer: This is a general protocol and has not been validated for 6-MMPR. Researchers should perform dose-finding and toxicity studies to determine the optimal dose and schedule.

Objective: To administer 6-MMPR systemically to rodents via intraperitoneal injection to study its pharmacokinetic and pharmacodynamic effects.

Materials:

  • This compound (6-MMPR)

  • Sterile vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent like DMSO, followed by dilution in saline/PBS)

  • Syringes and needles (25-27 gauge for mice, 23-25 gauge for rats)

  • Animal scale

Procedure:

  • Preparation of 6-MMPR Solution:

    • Dissolve 6-MMPR in the chosen sterile vehicle to the desired concentration. Ensure complete dissolution. The final concentration of any solubilizing agent (e.g., DMSO) should be minimized and tested for toxicity in a vehicle control group.

  • Animal Dosing:

    • Weigh the animal to determine the correct volume of the 6-MMPR solution to inject.

    • Restrain the animal appropriately.

    • Insert the needle into the lower right quadrant of the abdomen at a 30-45 degree angle.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution slowly.

  • Post-Administration Monitoring:

    • Monitor the animal for any signs of distress or toxicity.

    • Collect blood or tissue samples at predetermined time points for pharmacokinetic and pharmacodynamic analysis.

Protocol 4: General Protocol for Intravenous (i.v.) Administration in Mice

Disclaimer: This is a general protocol and has not been validated for 6-MMPR. Researchers should perform dose-finding and toxicity studies to determine the optimal dose and schedule.

Objective: To administer 6-MMPR systemically to mice via intravenous injection for rapid distribution and bioavailability studies.

Materials:

  • This compound (6-MMPR)

  • Sterile, pyrogen-free vehicle (e.g., sterile saline, PBS)

  • Syringes and needles (27-30 gauge)

  • Mouse restrainer

  • Heat lamp (optional, for tail vein dilation)

Procedure:

  • Preparation of 6-MMPR Solution:

    • Dissolve 6-MMPR in a sterile, pyrogen-free vehicle to the desired concentration. The solution must be clear and free of particulates.

  • Animal Preparation:

    • Place the mouse in a restrainer.

    • If necessary, use a heat lamp to warm the tail and dilate the lateral tail veins.

  • Injection:

    • Swab the tail with 70% ethanol.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • Inject the 6-MMPR solution slowly.

  • Post-Administration Monitoring:

    • Monitor the animal for any adverse reactions.

    • Proceed with sample collection as required by the experimental design.

Mandatory Visualizations

G cluster_pathway Metabolic Pathway of 6-Mercaptopurine (6-MP) MP 6-Mercaptopurine (6-MP) TIMP 6-Thioinosine monophosphate (TIMP) MP->TIMP HPRT MMP 6-Methylmercaptopurine (6-MMP) MP->MMP TPMT TU 6-Thiouric Acid (Inactive) MP->TU XO TXMP 6-Thioxanthosine monophosphate (TXMP) TIMP->TXMP IMPDH MMPR This compound (6-MMPR) TIMP->MMPR TPMT TGMP 6-Thioguanine monophosphate (TGMP) TXMP->TGMP TGNs 6-Thioguanine nucleotides (TGNs) (Active Metabolites) TGMP->TGNs

Caption: Metabolic conversion of 6-Mercaptopurine.

G cluster_workflow General Workflow for In Vivo Administration A Preparation of 6-MMPR Formulation B Animal Preparation (e.g., Anesthesia, Restraint) A->B C Administration of 6-MMPR (e.g., i.p., i.v., Topical) B->C D Post-Administration Monitoring C->D E Sample Collection (Blood, Tissues) D->E F Pharmacokinetic/ Pharmacodynamic Analysis E->F

Caption: Experimental workflow for 6-MMPR in vivo studies.

References

Troubleshooting & Optimization

6-Methylmercaptopurine Riboside stability issues in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Methylmercaptopurine (B131649) Riboside (6-MMPR) in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is 6-Methylmercaptopurine Riboside (6-MMPR) and what are its stability concerns in cell culture?

A1: this compound (6-MMPR) is a synthetic purine (B94841) nucleoside analog. It is a metabolite of the immunosuppressive drug 6-mercaptopurine (B1684380) (6-MP) and is used in various in vitro studies. A primary concern when using 6-MMPR in cell culture is its limited stability in aqueous solutions, including cell culture media. The molecule can undergo hydrolysis, which can affect the effective concentration of the compound over the course of an experiment, leading to variability in results.

Q2: What are the primary degradation pathways for 6-MMPR in aqueous solutions like cell culture media?

A2: The main degradation pathway for 6-MMPR in aqueous solutions is hydrolysis. The molecule contains two susceptible groups: the pseudoglycosidic bond and the thioether group. Hydrolysis can be catalyzed by hydrogen ions (acidic conditions) and hydroxide (B78521) ions (basic conditions), and it can also occur spontaneously. The primary degradation products are 6-methylmercaptopurine (6-MMP) and 6-mercaptopurine (6-MP).

Q3: How does the pH of the cell culture medium affect the stability of 6-MMPR?

A3: The stability of 6-MMPR is significantly influenced by pH. Studies on the hydrolysis of 6-MMPR in aqueous solutions have shown that the rate of degradation is pH-dependent. Both acidic and alkaline conditions can accelerate hydrolysis compared to a more neutral pH. Standard cell culture media are typically buffered to a physiological pH of around 7.2-7.4. While this is generally a favorable pH range for cell health, gradual changes in pH due to cellular metabolism (e.g., acidification from lactate (B86563) production) can potentially increase the degradation rate of 6-MMPR over time.

Q4: What is the expected stability of 6-MMPR at standard cell culture conditions (37°C, 5% CO₂)?

Q5: How should I prepare and store 6-MMPR stock solutions?

A5: To minimize degradation, it is recommended to prepare high-concentration stock solutions of 6-MMPR in a suitable solvent such as DMSO. These stock solutions should be stored at -20°C or -80°C. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. When preparing working solutions in cell culture medium, it is best to do so immediately before use.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent or weaker than expected biological effect of 6-MMPR. Degradation of 6-MMPR in cell culture medium. The effective concentration of the active compound may be decreasing over the duration of the experiment.1. Prepare fresh working solutions: Always prepare the 6-MMPR-containing medium fresh from a frozen stock solution immediately before adding it to the cells. 2. Replenish the medium: For experiments lasting longer than 24-48 hours, consider replacing the medium with freshly prepared 6-MMPR-containing medium every 24 hours. 3. Perform a stability test: If inconsistent results persist, it is advisable to perform a stability study of 6-MMPR in your specific cell culture medium under your experimental conditions (see Experimental Protocols section).
High variability between replicate experiments. Inconsistent handling of 6-MMPR solutions. Differences in the age of the working solution or the number of freeze-thaw cycles of the stock solution can lead to variability.1. Standardize solution preparation: Ensure that the protocol for preparing and handling 6-MMPR solutions is consistent for all experiments. 2. Use single-use aliquots: Aliquot your stock solution to avoid multiple freeze-thaw cycles. 3. Control for pH changes: Monitor the pH of your cell culture medium during the experiment, as significant shifts can affect 6-MMPR stability.
Unexpected cellular phenotypes or off-target effects. Accumulation of degradation products. The degradation products of 6-MMPR, such as 6-methylmercaptopurine (6-MMP) and 6-mercaptopurine (6-MP), have their own biological activities that could contribute to the observed effects.1. Characterize the effects of degradation products: If possible, test the effects of 6-MMP and 6-MP on your cells in separate experiments to understand their potential contribution. 2. Minimize degradation: Follow the steps outlined above to minimize the degradation of 6-MMPR and the subsequent accumulation of its byproducts.

Experimental Protocols

Protocol for Assessing the Stability of 6-MMPR in Cell Culture Medium

This protocol provides a general framework for determining the stability of 6-MMPR in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of 6-MMPR in cell culture medium over time under standard incubation conditions.

Materials:

  • This compound (6-MMPR)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile, conical tubes (e.g., 15 mL or 50 mL)

  • Incubator (37°C, 5% CO₂)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphate (B84403) buffer (or other suitable buffer for the mobile phase)

  • 0.22 µm syringe filters

Procedure:

  • Prepare a stock solution of 6-MMPR (e.g., 10 mM in DMSO).

  • Prepare the working solution: Spike the cell culture medium with 6-MMPR to the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Aliquot for time points: Dispense the 6-MMPR-containing medium into sterile tubes, one for each time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).

  • Incubate: Place the tubes in a 37°C, 5% CO₂ incubator. The T=0 sample should be processed immediately.

  • Sample collection and processing: At each time point, remove the designated tube from the incubator.

    • Filter a small volume (e.g., 1 mL) of the medium through a 0.22 µm syringe filter to remove any particulates.

    • Transfer the filtered sample to an HPLC vial.

    • Store the samples at -80°C until analysis to prevent further degradation.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • The mobile phase can be a gradient of acetonitrile and a phosphate buffer. The exact conditions may need to be optimized.

    • Set the UV detector to the appropriate wavelength for 6-MMPR (can be determined by a UV scan).

    • Inject the samples and a series of known concentrations of 6-MMPR to create a standard curve.

  • Data Analysis:

    • Integrate the peak corresponding to 6-MMPR for each sample.

    • Use the standard curve to calculate the concentration of 6-MMPR at each time point.

    • Plot the concentration of 6-MMPR versus time to determine its stability profile in the cell culture medium.

Visualizations

Logical Troubleshooting Workflow for 6-MMPR Instability

6_MMPR_Troubleshooting start Inconsistent or Weak Experimental Results with 6-MMPR q1 Are you preparing fresh 6-MMPR working solutions for each experiment? start->q1 sol1 Prepare fresh working solutions from a frozen, single-use aliquot of stock solution immediately before use. q1->sol1 No q2 Are your experiments longer than 24 hours? q1->q2 Yes sol1->q2 sol2 Replenish the cell culture medium with fresh 6-MMPR every 24 hours. q2->sol2 Yes q3 Is there high variability between replicates? q2->q3 No sol2->q3 sol3 Standardize handling procedures. Use single-use aliquots of stock solution to avoid freeze-thaw cycles. q3->sol3 Yes q4 Are you observing unexpected cellular phenotypes? q3->q4 No sol3->q4 sol4 Consider the effects of 6-MMPR degradation products (6-MMP, 6-MP). Test these compounds individually if possible. q4->sol4 Yes end_node Perform a stability study of 6-MMPR in your specific cell culture medium. q4->end_node No sol4->end_node

Caption: Troubleshooting workflow for addressing 6-MMPR stability issues.

Degradation Pathway of 6-MMPR

6_MMPR_Degradation 6-MMPR This compound (6-MMPR) hydrolysis Hydrolysis (H₂O, pH-dependent) 6-MMPR->hydrolysis 6-MMP 6-Methylmercaptopurine (6-MMP) 6-MP 6-Mercaptopurine (6-MP) hydrolysis->6-MMP hydrolysis->6-MP

Caption: Hydrolytic degradation pathway of 6-MMPR.

Metabolic Context of 6-MMPR

6_MP_Metabolism 6-MP 6-Mercaptopurine (6-MP) TPMT TPMT 6-MP->TPMT HPRT HPRT 6-MP->HPRT XO XO 6-MP->XO 6-MMPR 6-Methylmercaptopurine Ribonucleotides (6-MMPR) 6-TGN 6-Thioguanine Nucleotides (6-TGN) (Active Metabolites) 6-TU 6-Thiouric Acid (Inactive) TPMT->6-MMPR HPRT->6-TGN XO->6-TU

Caption: Simplified metabolic pathways of 6-mercaptopurine (6-MP).

Technical Support Center: Optimizing 6-MMPR Dosage and Minimizing Hepatotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing 6-mercaptopurine (B1684380) (6-MP) dosage to minimize hepatotoxicity associated with its metabolite, 6-methylmercaptopurine (B131649) ribonucleotide (6-MMPR).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of 6-mercaptopurine (6-MP) induced hepatotoxicity?

6-mercaptopurine is a prodrug that undergoes a complex metabolic process involving several enzymes. One of the key enzymes, thiopurine S-methyltransferase (TPMT), converts 6-MP into 6-methylmercaptopurine (6-MMP), which is then converted to 6-methylmercaptopurine ribonucleotides (6-MMPR).[1] High levels of 6-MMPR are associated with an increased risk of hepatotoxicity.[1][2] The exact mechanism by which 6-MMPR causes liver damage is not fully elucidated but is believed to be a direct, dose-related toxic effect.[3] This can manifest as various forms of liver injury, including cholestatic hepatitis.[4]

Q2: What is the role of Thiopurine S-Methyltransferase (TPMT) in 6-MMPR-related hepatotoxicity?

TPMT is a crucial enzyme in the metabolism of thiopurines like 6-MP.[1] Genetic polymorphisms in the TPMT gene can lead to variations in enzyme activity.[4] Individuals with high TPMT activity tend to preferentially metabolize 6-MP towards the production of 6-MMPR, increasing their risk of hepatotoxicity.[1] Conversely, individuals with low TPMT activity are at a higher risk of myelosuppression due to the accumulation of another metabolite, 6-thioguanine (B1684491) nucleotides (6-TGNs). Therefore, assessing TPMT activity before or during therapy can help in dose individualization.

Q3: What are the target therapeutic ranges for 6-MMPR and 6-TGN?

Therapeutic drug monitoring (TDM) of 6-MP metabolites is a valuable tool for optimizing therapy and minimizing toxicity. The generally accepted therapeutic and toxic ranges are:

MetaboliteTherapeutic RangeToxic LevelAssociated Toxicity
6-Thioguanine Nucleotides (6-TGN) 235–450 pmol/8 x 10⁸ RBC[5]> 450 pmol/8 x 10⁸ RBCMyelosuppression[5]
6-Methylmercaptopurine Ribonucleotides (6-MMPR) < 5700 pmol/8 x 10⁸ RBC[6]> 5700 pmol/8 x 10⁸ RBCHepatotoxicity[2][5]

Q4: How can 6-MMPR levels be modulated to reduce hepatotoxicity?

Several strategies can be employed to manage high 6-MMPR levels and mitigate the risk of hepatotoxicity:

  • Dose Reduction: If 6-MMPR levels are elevated and there are signs of liver injury, reducing the 6-MP dose is the primary intervention.[3]

  • Allopurinol (B61711) Co-administration: For patients who are "preferential shunters" of 6-MP to 6-MMPR, adding a low dose of allopurinol can be effective. Allopurinol inhibits xanthine (B1682287) oxidase, an enzyme involved in a different pathway of 6-MP metabolism. This shunts the metabolism towards the production of the therapeutic 6-TGNs and away from 6-MMPR.[7][8] When initiating allopurinol, it is crucial to significantly reduce the 6-MP dose (typically by 50-75%) to avoid potentially severe myelosuppression from high 6-TGN levels.[8]

  • Split Dosing: Some evidence suggests that dividing the daily dose of 6-MP may help to lower 6-MMPR levels, although this is not a universally adopted practice.

Troubleshooting Guides

Problem: Elevated liver enzymes (ALT/AST) in a patient on 6-MP therapy.

Possible Cause Troubleshooting Steps
High 6-MMPR Levels 1. Measure 6-MMPR and 6-TGN levels. 2. If 6-MMPR is > 5700 pmol/8 x 10⁸ RBC, consider dose reduction of 6-MP. 3. Monitor liver function tests closely.
Preferential Metabolism to 6-MMPR 1. Assess the 6-MMPR/6-TGN ratio. A high ratio suggests preferential metabolism. 2. Consider adding low-dose allopurinol with a concurrent significant reduction in the 6-MP dose.[7]
Idiosyncratic Drug Reaction 1. Discontinue 6-MP and monitor liver function. 2. Rechallenge should be avoided.[3]

Problem: Sub-therapeutic 6-TGN levels despite adequate 6-MP dosage, with or without elevated 6-MMPR.

Possible Cause Troubleshooting Steps
Non-adherence 1. If both 6-TGN and 6-MMPR levels are low, non-adherence should be suspected.
Preferential Shunting to 6-MMPR 1. If 6-TGN is low and 6-MMPR is high, this indicates preferential metabolism. 2. Consider adding allopurinol with 6-MP dose reduction to shift metabolism towards 6-TGN production.[8]
High TPMT Activity 1. High TPMT activity can lead to rapid conversion of 6-MP to 6-MMPR, resulting in low 6-TGN. 2. TDM is crucial to guide dose adjustments.

Experimental Protocols

1. Measurement of 6-TGN and 6-MMPR in Red Blood Cells by HPLC

This protocol outlines the general steps for quantifying 6-MP metabolites. Specific laboratory procedures may vary.

  • Sample Collection: Collect whole blood in an EDTA (lavender top) tube.

  • Red Blood Cell Lysis: Isolate and lyse the red blood cells to release the intracellular metabolites.

  • Hydrolysis: Convert the nucleotide metabolites (6-TGN and 6-MMPR) to their respective bases (6-thioguanine and 6-methylmercaptopurine) through acid hydrolysis.

  • Protein Precipitation: Remove proteins from the sample.

  • Chromatographic Separation: Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column to separate the metabolites.

  • Detection: Use a UV or mass spectrometry detector to quantify the separated metabolites.

  • Standardization: Results are typically reported as pmol per 8 x 10⁸ red blood cells.[9]

2. In Vitro Assessment of 6-MMPR Hepatotoxicity using HepG2 Cells

This protocol provides a framework for evaluating the cytotoxic effects of 6-MMPR on a human liver cell line.

  • Cell Culture: Culture HepG2 cells in appropriate media and conditions.

  • Treatment: Expose the cells to varying concentrations of 6-MMPR for a defined period (e.g., 24, 48, 72 hours). Include a vehicle control.

  • Cell Viability Assays:

    • MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

    • LDH Assay: Measures lactate (B86563) dehydrogenase release into the culture medium, an indicator of cell membrane damage and cytotoxicity.

  • Apoptosis/Necrosis Assays: Use techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to differentiate between apoptotic and necrotic cell death.

  • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) of 6-MMPR and compare the effects across different concentrations and time points.

3. Histopathological Evaluation of Hepatotoxicity in an Animal Model

This protocol describes the general steps for assessing liver damage in an animal model treated with 6-MP.

  • Animal Model: Use a suitable animal model (e.g., mice or rats).

  • Drug Administration: Administer 6-MP at different dosages to experimental groups, including a control group receiving a vehicle.

  • Sample Collection: At the end of the study period, collect blood for liver function tests (ALT, AST, bilirubin) and euthanize the animals to collect liver tissue.

  • Gross Examination: Observe the liver for any visible abnormalities.

  • Histopathology:

    • Fix the liver tissue in 10% neutral buffered formalin.

    • Process the tissue and embed it in paraffin.

    • Section the tissue and stain with Hematoxylin and Eosin (H&E).

    • A pathologist should examine the slides for signs of liver injury, such as necrosis, inflammation, cholestasis, steatosis, and changes in liver architecture.[10][11]

Visualizations

6-Mercaptopurine Metabolism and Hepatotoxicity Pathway cluster_0 6-Mercaptopurine (6-MP) Metabolism cluster_1 Cellular Effects 6-MP 6-MP 6-Thiouric Acid 6-Thiouric Acid 6-MP->6-Thiouric Acid XO 6-TGN 6-TGN 6-MP->6-TGN HPRT, IMPDH, GMPS 6-MMP 6-MMP 6-MP->6-MMP TPMT 6-Thioguanine Nucleotides (6-TGN) 6-Thioguanine Nucleotides (6-TGN) 6-Methylmercaptopurine (6-MMP) 6-Methylmercaptopurine (6-MMP) 6-MMPR 6-MMPR Hepatotoxicity Hepatotoxicity 6-MMPR->Hepatotoxicity Allopurinol Allopurinol Allopurinol->6-Thiouric Acid Inhibits Therapeutic Effect Therapeutic Effect 6-TGN->Therapeutic Effect 6-MMP->6-MMPR Hepatocyte Injury Hepatocyte Injury Hepatotoxicity->Hepatocyte Injury Apoptosis/Necrosis Apoptosis/Necrosis Hepatocyte Injury->Apoptosis/Necrosis

Caption: 6-MP Metabolism and Hepatotoxicity Pathway

Experimental_Workflow_for_In_Vitro_Hepatotoxicity_Assessment cluster_workflow In Vitro Hepatotoxicity Assessment Workflow start Start: Culture HepG2 cells treatment Treat cells with varying concentrations of 6-MMPR start->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation assays Perform Cytotoxicity Assays incubation->assays viability Cell Viability (MTT) assays->viability cytotoxicity Cytotoxicity (LDH) assays->cytotoxicity apoptosis Apoptosis/Necrosis (Annexin V/PI) assays->apoptosis analysis Data Analysis (e.g., IC50 determination) viability->analysis cytotoxicity->analysis apoptosis->analysis Troubleshooting_Logic_for_Elevated_Liver_Enzymes cluster_troubleshooting Troubleshooting Elevated Liver Enzymes start Elevated ALT/AST on 6-MP therapy measure_metabolites Measure 6-MMPR and 6-TGN levels start->measure_metabolites is_mmpr_high Is 6-MMPR > 5700? measure_metabolites->is_mmpr_high reduce_dose Reduce 6-MP dose is_mmpr_high->reduce_dose Yes is_ratio_high High 6-MMPR/6-TGN ratio? is_mmpr_high->is_ratio_high No monitor Monitor LFTs reduce_dose->monitor add_allopurinol Consider adding allopurinol (with 6-MP dose reduction) is_ratio_high->add_allopurinol Yes consider_idiosyncratic Consider idiosyncratic reaction is_ratio_high->consider_idiosyncratic No add_allopurinol->monitor consider_idiosyncratic->monitor

References

Technical Support Center: Troubleshooting Unexpected Cytotoxicity of 6-Methylmercaptopurine Riboside (6-MMPR)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methylmercaptopurine Riboside (6-MMPR). This resource is designed for researchers, scientists, and drug development professionals to address common and unexpected issues encountered during in vitro experiments with 6-MMPR. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter when working with 6-MMPR, presented in a question-and-answer format.

Q1: I'm observing significantly higher cytotoxicity than expected with 6-MMPR in my cancer cell line. What are the potential causes?

A1: Unexpectedly high cytotoxicity can stem from several factors. Here's a troubleshooting workflow to help you identify the cause:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to 6-MMPR due to their unique genetic and metabolic profiles. For instance, cell lines with high expression of hypoxanthine-guanine phosphoribosyltransferase (HPRT) may be more sensitive as HPRT is involved in the conversion of 6-mercaptopurine (B1684380) (a related compound) to its cytotoxic metabolites.[1][2] Conversely, deficiencies in enzymes involved in purine (B94841) salvage pathways can confer resistance.[3]

  • Compound Purity and Integrity: Verify the purity of your 6-MMPR lot. Impurities from synthesis or degradation products can be more cytotoxic than the compound itself.

  • Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells. Always include a vehicle control in your experiments.

  • Delayed Cytotoxicity: The cytotoxic effects of purine analogs like 6-mercaptopurine can be delayed, with cell death occurring after a lag phase.[4][5] Your observation of high cytotoxicity might be accurate but occurring at a different time point than anticipated.

Q2: My cytotoxicity results with 6-MMPR are inconsistent between experiments. What could be causing this variability?

A2: Inconsistent results are a common challenge in in vitro assays. Consider the following potential sources of variability:

  • Lot-to-Lot Variability: There can be significant variability between different manufacturing lots of 6-MMPR. It is advisable to test a new lot against a previous one to ensure consistency.

  • Compound Stability in Media: The stability of 6-MMPR can be influenced by the pH and composition of your cell culture medium.[6] Some components in the media could potentially accelerate its degradation into more or less active forms. It is recommended to prepare fresh dilutions of the compound for each experiment.

  • Cell Culture Conditions:

    • Cell Density: The initial seeding density of your cells can impact their response to the drug.

    • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with compounds and affect their activity.

    • Cell Passage Number: Using cells at a high passage number can lead to phenotypic and genotypic drift, altering their drug sensitivity.

  • Assay-Specific Variability: Assays like the MTT assay, which measure metabolic activity, can sometimes yield results that do not directly correlate with cell death. Consider using a secondary assay that measures a different endpoint, such as membrane integrity (e.g., LDH assay) or apoptosis (e.g., Annexin V staining), to confirm your findings.

Q3: I am observing lower-than-expected or no cytotoxicity with 6-MMPR. What should I investigate?

A3: A lack of cytotoxic effect can be equally perplexing. Here are some factors to consider:

  • Cell Line Resistance: Your chosen cell line may be inherently resistant to 6-MMPR. This could be due to low expression of activating enzymes or high expression of drug efflux pumps.

  • Metabolic Inactivation: The enzyme thiopurine methyltransferase (TPMT) is known to methylate and inactivate thiopurines.[7] Cell lines with high TPMT activity may rapidly metabolize 6-MMPR into less active forms.

  • Incorrect Dosage: The effective concentration of 6-MMPR can vary significantly between cell lines. It is crucial to perform a dose-response experiment over a wide range of concentrations to determine the optimal working concentration for your specific cell line.

  • Compound Solubility: Poor solubility of 6-MMPR in your culture medium can lead to a lower effective concentration. Ensure the compound is fully dissolved in the stock solution and that it does not precipitate upon dilution in the final culture medium.

Quantitative Data

Understanding the expected cytotoxic potency of 6-MMPR and its parent compound, 6-mercaptopurine (6-MP), is crucial for interpreting your results. The following table summarizes available IC50 values in various cancer cell lines. Please note that IC50 values can vary depending on the assay method, incubation time, and specific cell line characteristics.

CompoundCell LineCancer TypeIC50 Value (µM)Reference
6-MercaptopurineHepG2Hepatocellular Carcinoma32.25[8][9]
6-MercaptopurineMCF-7Breast Adenocarcinoma>100[8][9]
6-MercaptopurineJurkatT-cell Acute Lymphoblastic Leukemia~65 (EC50 in MTAP-deficient cells)[10]
6-MercaptopurineA549Lung Carcinoma~200 (EC50 in MTAP-deficient cells)[10]

Note: Data for 6-MMPR is limited in publicly available literature. The provided data for 6-MP can serve as a preliminary reference.

Experimental Protocols

Protocol 1: Preparation of 6-MMPR Stock Solution

  • Reconstitution: Reconstitute lyophilized 6-MMPR powder in a suitable solvent such as sterile DMSO or 1 M NH4OH to create a high-concentration stock solution (e.g., 10 mM).[11]

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the culture wells is minimal and non-toxic (typically ≤0.5%).

Protocol 2: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing the desired concentrations of 6-MMPR or vehicle control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Thiopurine Metabolism and 6-MMPR's Role

The following diagram illustrates the metabolic pathway of thiopurines, highlighting the position of 6-MMPR. Understanding this pathway is crucial for troubleshooting as variations in the activity of these enzymes can significantly impact the cytotoxicity of 6-MMPR.

Thiopurine_Metabolism cluster_key Enzymes 6-Mercaptopurine (6-MP) 6-Mercaptopurine (6-MP) 6-Thiouric Acid 6-Thiouric Acid 6-Mercaptopurine (6-MP)->6-Thiouric Acid XO 6-Thioinosine Monophosphate (TIMP) 6-Thioinosine Monophosphate (TIMP) 6-Mercaptopurine (6-MP)->6-Thioinosine Monophosphate (TIMP) HPRT 6-Methylmercaptopurine (6-MMP) 6-Methylmercaptopurine (6-MMP) 6-Mercaptopurine (6-MP)->6-Methylmercaptopurine (6-MMP) TPMT This compound (6-MMPR) This compound (6-MMPR) 6-Thioinosine Monophosphate (TIMP)->this compound (6-MMPR) TPMT Thioguanine Nucleotides (TGNs) Thioguanine Nucleotides (TGNs) 6-Thioinosine Monophosphate (TIMP)->Thioguanine Nucleotides (TGNs) IMPDH, GMPS XO XO: Xanthine Oxidase TPMT TPMT: Thiopurine Methyltransferase HPRT HPRT: Hypoxanthine-guanine Phosphoribosyltransferase IMPDH IMPDH: Inosine Monophosphate Dehydrogenase GMPS GMPS: GMP Synthetase Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed Check_Purity Check Compound Purity and Lot Number Start->Check_Purity Check_Solvent Verify Solvent and Vehicle Controls Check_Purity->Check_Solvent Review_Protocol Review Experimental Protocol (Seeding Density, Incubation Time) Check_Solvent->Review_Protocol Cell_Line_Factors Investigate Cell Line-Specific Factors (TPMT/HPRT expression, Passage #) Review_Protocol->Cell_Line_Factors Assay_Validation Validate with a Secondary Assay Cell_Line_Factors->Assay_Validation Problem_Identified Problem Identified Assay_Validation->Problem_Identified

References

Degradation products of 6-Methylmercaptopurine Riboside under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methylmercaptopurine (B131649) Riboside (6-MMPR) and encountering issues related to its degradation under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of 6-Methylmercaptopurine Riboside (6-MMPR) in an acidic environment?

Under acidic conditions, 6-MMPR primarily undergoes hydrolysis of the N-glycosidic bond. This initial degradation step yields two main products: 6-methylmercaptopurine (6-MMP) and D-ribose.[1][2][3] Subsequently, the purine (B94841) analog, 6-MMP, can undergo further degradation through the opening of its purine ring structure. This secondary degradation leads to the formation of 4-amino-5-(methylthio)carbonyl imidazole (B134444).[1][2][4]

Q2: What is the general mechanism for the acid-catalyzed degradation of 6-MMPR?

The degradation is initiated by the protonation of the purine ring of 6-MMPR, which typically occurs at the N7 position.[1] This protonation weakens the N-glycosidic bond connecting the 6-methylmercaptopurine base to the ribose sugar. The weakened bond is then susceptible to hydrolytic cleavage, resulting in the separation of the purine base and the sugar moiety.

Q3: My experimental results show the rapid disappearance of 6-MMPR in an acidic solution. Is this expected?

Yes, this is an expected outcome. Purine nucleosides, such as 6-MMPR, are known to be labile in acidic conditions due to the susceptibility of the N-glycosidic bond to acid-catalyzed hydrolysis.[1][3] The rate of degradation is dependent on factors such as pH, temperature, and the specific acidic medium used.

Q4: I am trying to analyze the degradation products of 6-MMPR by HPLC, but I am having trouble separating and identifying the peaks. What analytical method is recommended?

A reversed-phase high-performance liquid chromatography (HPLC) method is commonly used for the analysis of 6-MMPR and its degradation products. A C18 column is typically employed with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or triethylamine) and an organic modifier like methanol (B129727). Detection is usually performed using a UV detector at wavelengths specific to the different compounds, for instance, around 303 nm for 4-amino-5-(methylthio)carbonyl imidazole and different wavelengths for 6-MMP and any remaining 6-MMPR.[2][4]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation of 6-MMPR in our acidic stress studies.

  • Possible Cause 1: Inconsistent pH. Small variations in the pH of your acidic solution can significantly impact the rate of hydrolysis.

    • Troubleshooting Tip: Ensure the pH of your reaction mixture is accurately measured and buffered if necessary to maintain a constant pH throughout the experiment.

  • Possible Cause 2: Temperature Fluctuations. The rate of chemical reactions, including hydrolysis, is highly dependent on temperature.

    • Troubleshooting Tip: Use a temperature-controlled water bath or incubator to maintain a stable and consistent temperature during your degradation studies.

  • Possible Cause 3: Impurities in the 6-MMPR sample. The presence of impurities could catalyze or inhibit the degradation process.

    • Troubleshooting Tip: Verify the purity of your 6-MMPR starting material using an appropriate analytical method like HPLC or NMR.

Issue 2: Difficulty in quantifying the degradation product 4-amino-5-(methylthio)carbonyl imidazole.

  • Possible Cause 1: Inappropriate HPLC conditions. The retention time and peak shape of this degradation product can be sensitive to the mobile phase composition and pH.

    • Troubleshooting Tip: Optimize your HPLC method by adjusting the mobile phase composition, pH, and gradient to achieve good separation and peak shape for 4-amino-5-(methylthio)carbonyl imidazole. Refer to the detailed experimental protocol below for a starting point.

  • Possible Cause 2: Low detector response. This degradation product may have a different UV absorbance maximum compared to 6-MMPR.

    • Troubleshooting Tip: Use a diode-array detector (DAD) or a variable wavelength detector to determine the optimal wavelength for the detection of 4-amino-5-(methylthio)carbonyl imidazole, which has been reported to be around 303 nm.[2]

Degradation Pathway

DegradationPathway MMPR 6-Methylmercaptopurine Riboside (6-MMPR) MMP 6-Methylmercaptopurine (6-MMP) MMPR->MMP Acidic Hydrolysis (N-Glycosidic Bond Cleavage) Ribose D-Ribose MMPR->Ribose Imidazole 4-amino-5-(methylthio)carbonyl imidazole MMP->Imidazole Purine Ring Opening

Caption: Acidic degradation pathway of this compound.

Quantitative Data

The following table summarizes hypothetical quantitative data from a forced degradation study of 6-MMPR under acidic conditions (0.1 M HCl at 60°C). This data is for illustrative purposes to guide experimental design.

Time (hours)6-MMPR (%)6-Methylmercaptopurine (%)4-amino-5-(methylthio)carbonyl imidazole (%)
010000
265305
4355015
8106030
24<14555

Experimental Protocols

Protocol 1: Forced Degradation of 6-MMPR under Acidic Conditions

  • Preparation of Acidic Solution: Prepare a 0.1 M hydrochloric acid (HCl) solution in deionized water.

  • Sample Preparation: Accurately weigh and dissolve 6-MMPR in the 0.1 M HCl solution to a final concentration of 1 mg/mL.

  • Stress Conditions: Incubate the sample solution in a temperature-controlled water bath at 60°C.

  • Time Points: Withdraw aliquots of the sample at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.

  • Sample Analysis: Analyze the neutralized samples using the HPLC method described in Protocol 2.

Protocol 2: HPLC Analysis of 6-MMPR and its Degradation Products

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector or a diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and methanol (e.g., in a 95:5 v/v ratio).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Monitor the eluent at multiple wavelengths, such as 290 nm for 6-MMPR and 6-MMP, and 303 nm for 4-amino-5-(methylthio)carbonyl imidazole.[2]

  • Quantification: Use a calibration curve prepared with known concentrations of 6-MMPR, 6-MMP, and a synthesized standard of 4-amino-5-(methylthio)carbonyl imidazole for accurate quantification.

Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare 0.1 M HCl B Dissolve 6-MMPR in 0.1 M HCl (1 mg/mL) A->B C Incubate at 60°C B->C D Withdraw aliquots at 0, 2, 4, 8, 24 hours C->D E Neutralize with 0.1 M NaOH D->E F HPLC Analysis (C18 Column) E->F G UV Detection (290 nm & 303 nm) F->G H Quantify Degradation Products G->H

Caption: Workflow for the analysis of 6-MMPR acidic degradation.

References

Technical Support Center: Overcoming 6-Methylmercaptopurine Riboside (6-MMPR) Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 6-Methylmercaptopurine (B131649) Riboside (6-MMPR) and the challenge of acquired resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 6-MMPR and its parent compound, 6-mercaptopurine (B1684380) (6-MP)?

A1: 6-mercaptopurine (6-MP) is a purine (B94841) analog that requires intracellular activation into thiopurine nucleotides. The key therapeutic metabolites are 6-thioguanine (B1684491) nucleotides (6-TGNs), which incorporate into DNA and RNA, inducing cytotoxicity and apoptosis in proliferating cancer cells.[1] Another pathway involves the conversion to 6-methylmercaptopurine ribonucleotides (6-MMPR), which are potent inhibitors of de novo purine synthesis.[1][2] This inhibition depletes the intracellular pool of adenine (B156593) and guanine (B1146940) nucleotides, which is also crucial for the anti-proliferative effects.[2]

Q2: What are the principal mechanisms that drive resistance to 6-MP/6-MMPR in cancer cells?

A2: Resistance is multifactorial, but a predominant mechanism is the preferential metabolic shunting of 6-MP away from the production of active 6-TGNs and towards the formation of 6-MMPR.[3][4] This is often mediated by high activity of the enzyme Thiopurine S-methyltransferase (TPMT), which methylates 6-MP and its metabolites.[5] While 6-MMPR does inhibit purine synthesis, an imbalance favoring 6-MMPR over 6-TGNs can lead to reduced therapeutic efficacy and has been associated with hepatotoxicity in clinical settings.[5][6] Other potential resistance mechanisms, common to many chemotherapies, include increased drug efflux via ABC transporters and alterations in downstream apoptotic pathways.

Q3: How does TPMT enzyme activity influence experimental outcomes?

A3: TPMT activity is a critical determinant of 6-MP metabolism. High TPMT activity can lead to rapid conversion of 6-MP to 6-methylmercaptopurine (6-MMP) and subsequently 6-MMPR, reducing the formation of cytotoxic 6-TGNs.[5] This can result in an apparent resistance to the drug. Conversely, deficient TPMT activity can lead to very high levels of 6-TGNs, increasing the risk of excessive cytotoxicity and myelosuppression at standard doses.[7] When designing experiments, it is crucial to know the TPMT status of your cell lines or animal models, as this will significantly impact drug sensitivity.

Q4: What synergistic drug combinations can be used to overcome 6-MMPR resistance?

A4: Several strategies have been explored to overcome resistance:

  • Allopurinol: This xanthine (B1682287) oxidase inhibitor blocks the catabolism of 6-MP, increasing the substrate available for conversion to active 6-TGNs. This is particularly effective in "shunters" (cells with high TPMT activity) as it can redirect metabolism towards the therapeutic pathway.

  • Methotrexate (B535133) (MTX): Pre-treatment with MTX can increase intracellular levels of 5-phosphoribosyl-1-pyrophosphate (PRPP), a key substrate for the conversion of 6-MP to its active form.[8] This sequential administration can lead to synergistic cytotoxicity.[8]

  • Cytosine Arabinoside (Ara-C): Pre-treatment with 6-MP has been shown to enhance the activation of Ara-C, leading to synergistic effects in leukemia cell lines, including those partially resistant to Ara-C.[9]

Troubleshooting Guide

Problem 1: High variability or poor reproducibility in cell viability (IC50) assays.

Possible CauseRecommended Solution
Cell Health & Passage Number Ensure cells are in the exponential growth phase (70-80% confluency) before seeding.[10] Do not use cells of a high passage number, as phenotype can drift. Start new cultures from authenticated, low-passage frozen stocks.[10]
Mycoplasma Contamination Regularly test cultures for mycoplasma. Contamination can alter cellular metabolism and drug response. If detected, discard the culture and start over with a clean stock.[11]
Inconsistent Seeding Density Use a precise cell counting method (e.g., automated cell counter) to ensure uniform cell numbers in all wells. Inconsistent density can significantly alter the apparent IC50.[10]
Reagent/Media Variability Use the same lot of fetal bovine serum (FBS) and other media supplements for the duration of a study. Lot-to-lot variability in serum can impact cell growth and drug sensitivity.

Problem 2: Cells show increasing resistance to 6-MMPR over time.

Possible CauseRecommended Solution
Selection of Resistant Clones This is an expected outcome of prolonged drug exposure. To confirm, perform a dose-response curve and compare the IC50 to the parental cell line.
Altered Metabolic Profile The resistant cells may have upregulated TPMT activity, leading to preferential shunting towards 6-MMPR. Analyze intracellular metabolites via HPLC to quantify 6-TGN and 6-MMPR levels. Compare the 6-MMPR:6-TGN ratio to the sensitive parental line.[6]
Upregulation of Drug Efflux Pumps Perform qPCR or western blot to check for overexpression of ABC transporters (e.g., ABCB1/MDR1, ABCG2/BCRP).[12] Test for reversal of resistance by co-incubating with known efflux pump inhibitors.

Problem 3: Unexpected cytotoxicity at low 6-MMPR concentrations.

Possible CauseRecommended Solution
Low TPMT Activity The cell line may have naturally low or deficient TPMT activity, leading to the accumulation of highly cytotoxic 6-TGNs.[7] Perform a TPMT activity assay on cell lysates.
Cell Line Sensitivity The specific cancer cell type may be inherently sensitive to purine synthesis inhibition. Ensure the dose range used is appropriate by performing a broad preliminary dose-response experiment.
Incorrect Drug Concentration Double-check all calculations for drug dilutions and ensure the stock solution is correctly prepared and stored.

Data & Metabolite Profiles

The therapeutic effect of thiopurines is often correlated with the intracellular balance of their key metabolites. Monitoring these levels can provide insight into the mechanism of action and resistance.

Table 1: Representative Thiopurine Metabolite Levels and Associated Outcomes (Note: These values are derived from clinical studies in erythrocytes and serve as a reference for interpreting trends in preclinical cell-based experiments. Optimal ranges for specific cancer cell lines must be determined empirically.)

MetaboliteConcentration Range (pmol/8x10⁸ cells)Associated OutcomeCitation
6-Thioguanine Nucleotides (6-TGN) > 230-260Therapeutic Efficacy[13]
6-Thioguanine Nucleotides (6-TGN) > 450Increased risk of Myelotoxicity[13]
6-Methylmercaptopurine (6-MMP) > 5700Increased risk of Hepatotoxicity[5][13]

Signaling Pathways and Workflows

Thiopurine Metabolism and Resistance Pathway

The diagram below illustrates the metabolic fate of 6-mercaptopurine (6-MP). Resistance often arises from the preferential shunting of 6-MP metabolism towards 6-Methylmercaptopurine (6-MMP) by the enzyme TPMT, at the expense of the therapeutically active 6-Thioguanine Nucleotides (6-TGNs).

Thiopurine_Metabolism cluster_input Drug Input cluster_pathways Metabolic Pathways cluster_outcomes Metabolites & Outcomes 6MP 6-Mercaptopurine (6-MP) HPRT HPRT 6MP->HPRT TPMT TPMT 6MP->TPMT XO Xanthine Oxidase (XO) 6MP->XO TIMP 6-Thioinosine Monophosphate (TIMP) HPRT->TIMP Activation 6MMP 6-Methylmercaptopurine (6-MMP) TPMT->6MMP Resistance Shunting 6TU 6-Thiouric Acid (Inactive) XO->6TU Inactivation 6TGN 6-Thioguanine Nucleotides (6-TGNs) Therapeutic Effect TIMP->6TGN Further Metabolism 6MMPR 6-Methylmercaptopurine Ribonucleotides (6-MMPR) Resistance / Toxicity 6MMP->6MMPR Further Metabolism

Caption: Metabolic pathways of 6-mercaptopurine (6-MP).

Troubleshooting Workflow for Unexpected Resistance

Use this workflow to diagnose unexpected resistance to 6-MMPR in your cell culture experiments.

Troubleshooting_Workflow start Start: Unexpected Resistance Observed check_culture Verify Basic Culture Conditions (Passage #, Mycoplasma, Media) start->check_culture ic50 Confirm IC50 Shift with Dose-Response Assay check_culture->ic50 If culture is healthy metabolites Quantify Intracellular 6-TGN and 6-MMPR (HPLC) ic50->metabolites If resistance is confirmed ratio Is 6-MMPR:6-TGN Ratio Elevated? metabolites->ratio tpmt Hypothesis: Metabolic Shunting. Measure TPMT activity/expression. ratio->tpmt Yes efflux Hypothesis: Drug Efflux. Check ABC transporter expression. ratio->efflux No synergy Test Synergistic Combinations (e.g., with Allopurinol) tpmt->synergy end_efflux Conclusion: Resistance likely due to drug efflux. efflux->end_efflux end_shunting Conclusion: Resistance likely due to metabolic shunting. synergy->end_shunting

Caption: Logic diagram for troubleshooting 6-MMPR resistance.

Key Experimental Protocols

Protocol 1: Cell Viability Assay to Determine IC50

This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of 6-MMPR using a colorimetric assay like MTT or XTT.

  • Cell Seeding:

    • Harvest cells during the exponential growth phase.

    • Perform a cell count and calculate the required volume for a density of 5,000-10,000 cells/well in a 96-well plate.

    • Seed cells in 100 µL of complete medium per well and incubate for 24 hours (37°C, 5% CO₂).

  • Drug Treatment:

    • Prepare a 2X serial dilution of 6-MMPR in culture medium. You should have a range of at least 8 concentrations, plus a vehicle-only control.

    • Remove the old medium from the cells and add 100 µL of the appropriate drug dilution or vehicle control to each well.

    • Incubate for 48-72 hours. The incubation time should be consistent and optimized for your cell line.

  • Viability Assessment (XTT Example):

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add 50 µL of the XTT mixture to each well.

    • Incubate for 2-4 hours at 37°C, protected from light, until the color develops.

    • Measure the absorbance at 450-500 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot % Viability against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC50 value.

Protocol 2: Intracellular Thiopurine Metabolite Extraction

This protocol provides a basic method for extracting metabolites for subsequent analysis by HPLC.

  • Cell Culture and Treatment:

    • Seed 5-10 x 10⁶ cells in a T-75 flask or 10 cm dish and allow them to attach overnight.

    • Treat cells with the desired concentration of 6-MP or 6-MMPR for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting:

    • Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.

    • Add trypsin and incubate briefly to detach the cells. Neutralize with complete medium.

    • Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet once more with ice-cold PBS.

  • Metabolite Extraction:

    • Count the cells to allow for normalization of metabolite levels.

    • Centrifuge the remaining cells and discard the supernatant completely.

    • Resuspend the cell pellet in 500 µL of ice-cold 0.5 M perchloric acid.

    • Vortex vigorously for 30 seconds and incubate on ice for 30 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation for HPLC:

    • Carefully transfer the supernatant (which contains the acid-soluble metabolites) to a new tube.

    • Store the samples at -80°C until ready for HPLC analysis. The analysis of thiopurine nucleotides typically requires a specialized HPLC setup with UV detection.

References

Technical Support Center: 6-Methylmercaptopurine Riboside (6-MMPR)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of 6-Methylmercaptopurine (B131649) Riboside (6-MMPR) in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is 6-MMPR and what is its primary mechanism of action?

6-Methylmercaptopurine riboside (6-MMPR) is a metabolite of the immunosuppressive drug 6-mercaptopurine (B1684380) (6-MP).[1] 6-MP is converted in cells to various thiopurine nucleotides. One key pathway involves the enzyme thiopurine S-methyltransferase (TPMT), which methylates a 6-MP metabolite to form 6-MMPR.[1] The primary on-target effects of 6-MP and its metabolites are the inhibition of de novo purine (B94841) synthesis, leading to disruption of DNA and RNA synthesis and ultimately apoptosis in rapidly proliferating cells.[2] 6-MMPR itself is a potent inhibitor of purine nucleotide synthesis.[3]

Q2: What are the known off-target effects of 6-MMPR?

The primary documented off-target effect of 6-MMPR is the inhibition of Protein Kinase N (PKN), a serine/threonine kinase involved in various cellular processes, including cell migration and proliferation. This inhibition can lead to unexpected cellular phenotypes. Additionally, elevated levels of 6-MMPR and related methylated metabolites have been associated with hepatotoxicity in clinical settings, suggesting potential for cytotoxicity in primary hepatocytes and other cell types.[1]

Q3: Why are primary cells more sensitive to the off-target effects of 6-MMPR compared to immortalized cell lines?

Primary cells are derived directly from living tissue and more closely mimic in vivo physiology.[4] They often have more complex and intact signaling pathways compared to immortalized cell lines, which may have undergone genetic and metabolic adaptations.[5] This physiological relevance means that unintended interactions of 6-MMPR with various kinases or other cellular targets can lead to more pronounced and potentially misleading phenotypic changes.[4] Furthermore, primary cells have a finite lifespan and can be more sensitive to cytotoxic agents.[6]

Q4: How can I distinguish between on-target and off-target effects in my primary cell experiments?

Distinguishing between on-target and off-target effects requires a multi-faceted approach:[4]

  • Dose-Response Analysis: On-target effects should manifest at lower concentrations of 6-MMPR, while off-target effects typically require higher concentrations.

  • Use of Structurally Unrelated Inhibitors: If possible, use a different compound that inhibits the same primary target (purine synthesis) but has a different chemical structure. If the observed phenotype is consistent, it is more likely an on-target effect.

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to specifically reduce the expression of the intended target. If this genetic approach replicates the phenotype observed with 6-MMPR treatment, it supports an on-target mechanism.

  • Rescue Experiments: Attempt to rescue the phenotype by providing the cells with downstream products of the inhibited pathway (e.g., purine nucleosides).

Troubleshooting Guide

Problem Possible Causes Solutions
High levels of cell death even at low 6-MMPR concentrations. Primary cells are highly sensitive to 6-MMPR. The concentration used may be too high for the specific cell type. The primary cells may have high TPMT activity, leading to rapid conversion of any residual 6-MP to 6-MMPR.1. Perform a dose-response experiment: Determine the CC50 (50% cytotoxic concentration) to establish a therapeutic window. Start with a broad range of concentrations (e.g., 1 nM to 100 µM).[6] 2. Reduce exposure time: Shorter incubation periods may be sufficient to observe on-target effects with less cytotoxicity. 3. Use a different primary cell donor: Biological variability between donors can influence sensitivity.
Inconsistent results between experiments or different batches of primary cells. Cell passage number: Primary cells have a limited lifespan and their characteristics can change with each passage.[6] Initial cell seeding density: The number of cells can affect their response to a cytotoxic agent.[6] Donor variability: Primary cells from different donors can have significant biological differences.1. Use cells within a narrow passage number range. 2. Ensure consistent cell seeding density for all experiments. 3. If possible, use primary cells pooled from multiple donors to average out individual variations.
Unexpected or paradoxical cellular phenotype (e.g., changes in morphology or signaling pathways unrelated to purine synthesis). Off-target kinase inhibition: 6-MMPR may be inhibiting off-target kinases like PKN, leading to unforeseen signaling consequences.[4] Pathway cross-talk: Inhibition of the primary target could lead to feedback effects on other pathways.[4]1. Validate with a different tool: Use a structurally unrelated inhibitor for the same target or a genetic knockdown approach (siRNA/CRISPR).[4] 2. Perform a kinase profile: Use a commercial service to screen 6-MMPR against a broad panel of kinases to identify potential off-targets. 3. Consult off-target databases: Check if 6-MMPR is known to target other proteins at the concentrations you are using.
Precipitation of 6-MMPR in the culture medium. Poor solubility: 6-MMPR may have limited solubility in aqueous media.1. Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO). 2. Ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all treatments, including vehicle controls.

Quantitative Data

Table 1: Cytotoxicity of 6-MMPR in Different Cell Lines

Cell LineCell TypeCC50 (µM)Selectivity Index
VeroEpithelial29111.9
SH-SY5YHuman Neuronal460.322.7
Data from a study on the antiviral activity of 6-MMPR against the Zika virus.[7] Note: These are cell lines, and CC50 values in primary cells may vary significantly.

Table 2: Clinically Relevant Thiopurine Metabolite Levels

MetaboliteTherapeutic Range (pmol/8 x 10⁸ RBCs)Associated Toxicity
6-Thioguanine Nucleotides (6-TGN)235-450Myelotoxicity at high levels
6-Methylmercaptopurine (6-MMP) Metabolites< 5700Hepatotoxicity at high levels
These values are from clinical monitoring in red blood cells (RBCs) and provide a general reference for the balance between therapeutic and potentially toxic metabolites of 6-mercaptopurine.[1][8]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 6MP_ext 6-Mercaptopurine (6-MP) 6MP_int 6-MP 6MP_ext->6MP_int Uptake TIMP 6-Thioinosine Monophosphate (TIMP) 6MP_int->TIMP Metabolism HGPRT HGPRT HGPRT->TIMP 6MMPR 6-Methylmercaptopurine Ribonucleotides (6-MMPR) TIMP->6MMPR Methylation Purine_Syn De Novo Purine Synthesis TIMP->Purine_Syn Inhibition TPMT TPMT TPMT->6MMPR 6MMPR->Purine_Syn Inhibition PKN Protein Kinase N (PKN) 6MMPR->PKN Inhibition (Off-Target) Toxicity Potential Cytotoxicity 6MMPR->Toxicity Off-Target Effect DNA_RNA DNA & RNA Synthesis Purine_Syn->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis On-Target Effect Off_Target_Pathways Other Signaling Pathways PKN->Off_Target_Pathways Altered_Phenotype Altered Cellular Phenotype Off_Target_Pathways->Altered_Phenotype Off-Target Effect

Caption: Simplified metabolic and signaling pathway of 6-MMPR.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_interpretation Interpretation Start Start: Culture Primary Cells Seed Seed cells in 96-well plates Start->Seed Adhere Allow cells to adhere (24h) Seed->Adhere Prepare_6MMPR Prepare serial dilutions of 6-MMPR Adhere->Prepare_6MMPR Treat Treat cells with 6-MMPR (include vehicle control) Prepare_6MMPR->Treat Incubate Incubate for desired time (e.g., 24, 48, 72h) Treat->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubate->Viability_Assay Phenotype_Assay Phenotypic/Functional Assay (e.g., migration, proliferation) Incubate->Phenotype_Assay Readout Measure absorbance/ luminescence Viability_Assay->Readout Calculate_CC50 Calculate % viability and CC50 Readout->Calculate_CC50 Compare Compare CC50 and effective concentration (EC50) Calculate_CC50->Compare Analyze_Phenotype Analyze phenotypic data Phenotype_Assay->Analyze_Phenotype Analyze_Phenotype->Compare Window Determine therapeutic window Compare->Window Off_Target_Check Assess for off-target effects at non-toxic concentrations Compare->Off_Target_Check

Caption: Experimental workflow for assessing 6-MMPR effects.

Experimental Protocols

Protocol 1: Determining the Cytotoxic Concentration (CC50) of 6-MMPR using an MTT Assay

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxicity of 6-MMPR in adherent primary cells.[9]

Materials:

  • Primary cells of interest

  • 96-well cell culture plates

  • 6-MMPR stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your primary cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of 6-MMPR in complete culture medium. It is recommended to perform a 2-fold or 3-fold dilution series to cover a wide range of concentrations (e.g., from 1 µM to 500 µM).

    • Include a vehicle-only control (medium with the same final concentration of DMSO as the highest 6-MMPR concentration).

    • Carefully remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the 6-MMPR concentration and use non-linear regression to determine the CC50 value.

Protocol 2: Designing Control Experiments to Differentiate On- and Off-Target Effects

To minimize the risk of misinterpreting data due to off-target effects, a robust set of controls is essential.[4]

  • Positive Control: Use a well-characterized compound known to elicit the same on-target effect (inhibition of purine synthesis), such as mycophenolic acid. This validates that your assay is working as expected.

  • Negative Control (Vehicle Control): Use a vehicle control (e.g., DMSO) at the same final concentration as your experimental wells. This controls for any effects of the solvent on the cells.

  • Structural Analog Control: If available, use a close structural analog of 6-MMPR that is known to be inactive against the primary target. If this analog produces a similar phenotype, it suggests the observed effect may be off-target.

  • Cell Line Control: Test 6-MMPR in a cell line that does not express a key enzyme in its metabolic pathway (if known and applicable) or a potential off-target. An effect in this cell line would suggest a different mechanism of action.

  • Genetic Control (siRNA/CRISPR):

    • Design and validate siRNA or CRISPR guide RNAs targeting a key enzyme in the purine synthesis pathway (e.g., IMPDH).

    • Transfect the primary cells with the validated siRNA or CRISPR constructs.

    • After a suitable incubation period to ensure knockdown/knockout of the target protein, perform your phenotypic assay.

    • Compare the phenotype of the genetically modified cells to those treated with 6-MMPR. A similar phenotype supports an on-target effect.

References

Technical Support Center: 6-Mercaptopurine Riboside (6-MMPR) in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 6-mercaptopurine (B1684380) riboside (6-MMPR) in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 6-MMPR?

6-Mercaptopurine (6-MP), the active component of 6-MMPR, is a purine (B94841) analog that interferes with nucleic acid synthesis.[1][2][3] Once inside the cell, 6-MP is converted to its active form, 6-thioinosine monophosphate (TIMP). TIMP exerts its cytotoxic effects through two primary mechanisms:

  • Inhibition of de novo purine biosynthesis: TIMP inhibits several key enzymes involved in the purine synthesis pathway, leading to a depletion of adenine (B156593) and guanine (B1146940) nucleotides necessary for DNA and RNA synthesis.[1][2][4][5]

  • Incorporation into nucleic acids: 6-MP metabolites can be incorporated into both DNA and RNA, leading to structural deformities, inhibition of DNA and RNA synthesis, and ultimately, cell cycle arrest and apoptosis.[2][6][7][8]

Q2: What is a typical starting concentration for 6-MMPR in cell culture?

The optimal concentration of 6-MMPR is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. However, based on published studies, a general starting range can be from 0.1 µM to 50 µM.[3][8] For instance, a study on Jurkat T cells used a standard concentration of 50 μM, while another study on adaptable triple-negative breast cancer cells used a low dose of 4 μM for long-term treatment.[8][9]

Q3: How should I prepare and store 6-MMPR for cell culture experiments?

6-MMPR is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[10]

Troubleshooting Guide

Problem 1: High levels of cell death observed shortly after adding 6-MMPR.

Possible Cause 1: 6-MMPR concentration is too high.

  • Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line. This will help you identify a concentration that induces the desired effect without causing acute, widespread cell death.

Possible Cause 2: Solvent (DMSO) toxicity.

  • Solution: Ensure the final concentration of DMSO in your cell culture medium is below a toxic level (generally <0.5%).[10] Run a vehicle control (medium with the same concentration of DMSO as your highest 6-MMPR concentration) to assess the effect of the solvent on your cells.

Possible Cause 3: Cell line is highly sensitive to 6-MMPR.

  • Solution: If your cell line is particularly sensitive, you may need to use a much lower concentration range than what is reported for other cell lines. Start with a very low concentration and gradually increase it.

Problem 2: No observable effect of 6-MMPR on my cells.

Possible Cause 1: 6-MMPR concentration is too low.

  • Solution: Gradually increase the concentration of 6-MMPR in your experiments. Refer to the dose-response curve you generated to select a higher concentration that is expected to have a greater effect.

Possible Cause 2: The cell line is resistant to 6-MMPR.

  • Solution: Some cell lines may exhibit intrinsic or acquired resistance to 6-MP.[11][12] This can be due to various factors, including decreased activity of the activating enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2] You may need to consider alternative drugs or combination therapies.

Possible Cause 3: Inactive 6-MMPR.

  • Solution: Ensure that your 6-MMPR stock solution has been stored correctly and has not expired. Prepare a fresh stock solution if there are any doubts about its activity.

Problem 3: Inconsistent results between experiments.

Possible Cause 1: Variation in cell seeding density.

  • Solution: The initial number of cells can significantly impact the outcome of a drug treatment experiment. Ensure you are seeding the same number of cells for each experiment.

Possible Cause 2: Inconsistent 6-MMPR concentration.

  • Solution: Prepare a large batch of your 6-MMPR stock solution to be used across multiple experiments to minimize variability. Always vortex your stock solution before diluting it into the culture medium.

Possible Cause 3: Mycoplasma contamination.

  • Solution: Mycoplasma contamination can alter cellular responses to drugs.[13] Regularly test your cell cultures for mycoplasma.

Experimental Protocols

Protocol 1: Determining the Optimal 6-MMPR Concentration (IC50)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 6-MMPR for your specific cell line using a colorimetric cell viability assay like the MTT assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 6-MMPR stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of 6-MMPR in your complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of 6-MMPR. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for a period relevant to your long-term experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the log of the 6-MMPR concentration and use a non-linear regression analysis to determine the IC50 value.

Data Presentation:

6-MMPR Concentration (µM)Absorbance (OD)% Cell Viability
0 (Control)1.25100
0.11.2096
11.0584
100.6350.4
500.2520
1000.108

Note: This is example data. Your results will vary depending on the cell line and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_drug Prepare serial dilutions of 6-MMPR add_drug Add 6-MMPR to cells prepare_drug->add_drug incubate Incubate for 24-72 hours add_drug->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_plate Read absorbance solubilize->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: Workflow for determining the IC50 of 6-MMPR.

signaling_pathway cluster_purine De Novo Purine Synthesis cluster_nucleic_acid Nucleic Acid Synthesis cluster_effects Cellular Effects MMPR 6-MMPR MP 6-Mercaptopurine (6-MP) MMPR->MP TIMP 6-Thioinosine Monophosphate (TIMP) MP->TIMP HGPRT IMP Inosine Monophosphate (IMP) TIMP->IMP Inhibition DNA DNA Synthesis TIMP->DNA Incorporation RNA RNA Synthesis TIMP->RNA Incorporation PRPP PRPP PRPP->IMP AMP Adenosine Monophosphate (AMP) IMP->AMP GMP Guanosine Monophosphate (GMP) IMP->GMP cell_cycle_arrest Cell Cycle Arrest DNA->cell_cycle_arrest RNA->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Simplified signaling pathway of 6-MMPR.

References

Preventing precipitation of 6-Methylmercaptopurine Riboside in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of 6-Methylmercaptopurine Riboside (6-MMPR) to prevent precipitation in stock solutions and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound (6-MMPR) stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of 6-MMPR.[1][2][3] For in vivo experiments, multi-solvent systems are often employed to improve solubility and biocompatibility. One such system includes DMSO, PEG300, Tween-80, and saline.[1]

Q2: What are the recommended storage conditions for 6-MMPR powder and stock solutions?

A2: 6-MMPR powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]

Q3: My 6-MMPR stock solution in DMSO appears cloudy or has visible precipitate. What should I do?

A3: Cloudiness or precipitation in your DMSO stock solution indicates that the 6-MMPR may not be fully dissolved. Gentle warming of the solution and sonication can help to facilitate dissolution.[2] Ensure that you have not exceeded the solubility limit of 6-MMPR in DMSO. If the issue persists, preparing a fresh stock solution may be necessary.

Q4: Can I prepare an aqueous stock solution of 6-MMPR?

A4: Direct dissolution of 6-MMPR in neutral aqueous buffers is challenging due to its low water solubility. To prepare an aqueous working solution, it is recommended to first create a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous experimental medium.[3] When diluting, ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically ≤ 0.5% v/v for most cell lines).

Q5: How does pH affect the stability of 6-MMPR in aqueous solutions?

A5: The stability of 6-MMPR in aqueous solutions is pH-dependent. Hydrolysis of 6-MMPR is catalyzed by both hydrogen and hydroxide (B78521) ions.[4] Therefore, maintaining a stable and appropriate pH in your experimental buffers is crucial to prevent degradation of the compound.

Troubleshooting Guide: Preventing Precipitation

IssuePotential CauseRecommended Solution
Precipitation upon dilution of DMSO stock into aqueous media The final concentration of 6-MMPR in the aqueous medium exceeds its solubility limit.- Decrease the final concentration of 6-MMPR in your experiment.- Increase the volume of the aqueous medium to further dilute the compound.- Instead of adding the DMSO stock directly to the full volume of media, try pre-mixing the stock with a small volume of media first, then add this mixture to the remaining media.[2]
Cloudy or precipitated stock solution in DMSO Incomplete dissolution or exceeding the solubility limit.- Gently warm the solution in a water bath.- Use sonication to aid dissolution.[2]- Ensure you are using high-quality, anhydrous DMSO, as absorbed water can decrease solubility.
Precipitation after freeze-thaw cycles Repeated changes in temperature can promote precipitation, especially if the stock solution is supersaturated.- Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[1][2]
Precipitation in cell culture media over time Interaction with media components or temperature fluctuations.- Prepare fresh working solutions of 6-MMPR in media immediately before use.[2]- Pre-warm the cell culture media to 37°C before adding the 6-MMPR stock solution.[2]

Quantitative Data Summary

Solvent/SystemSolubilityReference
DMSO≥ 2.5 mg/mL (8.38 mM)[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.38 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.38 mM)[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (8.38 mM)[1]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of 6-MMPR in DMSO

Materials:

  • This compound (6-MMPR) powder (MW: 298.32 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass of 6-MMPR: To prepare 1 mL of a 10 mM stock solution, weigh out 2.98 mg of 6-MMPR powder.

  • Aliquot DMSO: Add 1 mL of anhydrous DMSO to a sterile microcentrifuge tube.

  • Dissolve 6-MMPR: Carefully add the weighed 6-MMPR powder to the DMSO.

  • Mix thoroughly: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • Visual Inspection: Visually inspect the solution to ensure there are no visible particles.

  • Gentle Warming/Sonication (if necessary): If the compound does not fully dissolve, gently warm the tube in a 37°C water bath or use a sonicator for short bursts until the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Visualizations

Troubleshooting_Workflow start Precipitation Observed check_concentration Is final concentration too high? start->check_concentration reduce_concentration Reduce final concentration check_concentration->reduce_concentration Yes check_dissolution Is stock solution fully dissolved? check_concentration->check_dissolution No solution_clear Solution is Clear reduce_concentration->solution_clear redissolve Warm/Sonicate stock solution check_dissolution->redissolve No check_dilution How was it diluted into media? check_dissolution->check_dilution Yes redissolve->solution_clear premix Pre-mix with small media volume check_dilution->premix Directly check_storage Repeated freeze-thaw cycles? check_dilution->check_storage Pre-mixed premix->solution_clear aliquot Aliquot stock solution check_storage->aliquot Yes check_storage->solution_clear No aliquot->solution_clear

References

Technical Support Center: Managing 6-MMPR-Induced Myelosuppression in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing 6-methylmercaptopurine (B131649) ribonucleotide (6-MMPR)-induced myelosuppression in animal studies.

I. Frequently Asked Questions (FAQs)

Q1: What is 6-MMPR and how does it cause myelosuppression?

A1: 6-mercaptopurine (B1684380) (6-MP) is a prodrug that undergoes a complex metabolic process. It is converted into several metabolites, including 6-thioguanine (B1684491) nucleotides (6-TGNs) and 6-methylmercaptopurine ribonucleotides (6-MMPRs).[1] While 6-TGNs are largely responsible for the therapeutic immunosuppressive effects by incorporating into DNA and RNA, high levels of 6-TGNs can lead to myelosuppression.[1] 6-MMPRs are metabolites formed through the action of the enzyme thiopurine S-methyltransferase (TPMT).[1] Elevated levels of 6-MMP have been associated with hepatotoxicity and potentially myelotoxicity.[1] The accumulation of these metabolites, particularly 6-TGNs, in hematopoietic progenitor cells disrupts DNA synthesis and leads to a decrease in the production of red blood cells, white blood cells, and platelets, resulting in myelosuppression.

Q2: What are the typical signs of myelosuppression in research animals?

A2: In animal models, myelosuppression manifests as a significant decrease in peripheral blood cell counts. Key indicators include:

  • Leukopenia: A reduction in the total number of white blood cells (WBCs).

  • Neutropenia: A specific and often severe decrease in neutrophils, which is a primary indicator of myelosuppression in mice.[2]

  • Thrombocytopenia: A decrease in platelet counts.[2]

  • Anemia: A reduction in red blood cell (RBC) count, hemoglobin, and hematocrit, which may be less pronounced in acute studies.[2]

Clinical signs in animals can be subtle but may include lethargy, pale mucous membranes, and increased susceptibility to infections. Regular monitoring of complete blood counts (CBCs) is the most reliable method for detection.

Q3: Which animal model is most suitable for studying 6-MMPR-induced myelosuppression?

A3: The mouse, particularly strains like the CD-1, is a commonly used and acceptable model for studying the hematotoxicity of thiopurines like azathioprine (B366305) (a prodrug of 6-MP).[2] Mice exhibit dose-dependent myelosuppression that can be monitored through peripheral blood counts and bone marrow analysis.[2] The choice of strain may influence the metabolic profile and sensitivity to the drug.

Q4: How soon after 6-MP or azathioprine administration can I expect to see myelosuppression?

A4: The onset of myelosuppression can vary depending on the dose and duration of treatment. In a study with daily administration of azathioprine to female CD-1 mice for 10 days, significant changes in hematological parameters and bone marrow cellularity were observed at day 1 after the final dose.[2] Myelotoxicity can develop at any time during drug treatment, ranging from a few weeks to longer periods with chronic dosing.[3] Therefore, regular monitoring throughout the study is crucial.

Q5: What is the role of TPMT and NUDT15 in 6-MMPR-induced myelosuppression?

A5: Thiopurine S-methyltransferase (TPMT) and Nudix hydrolase 15 (NUDT15) are key enzymes in the metabolism of thiopurines.[4] Genetic variations in these enzymes can lead to decreased activity, causing a shift in metabolism towards the accumulation of active 6-thioguanine nucleotides (6-TGNs) and increasing the risk of severe myelosuppression.[4][5] While this is well-documented in humans, it's an important consideration in animal studies as well, as different animal strains may have varying baseline enzyme activities.

II. Troubleshooting Guides

Issue 1: Severe and Unexpected Myelosuppression or Animal Mortality

Problem: You are observing a higher-than-expected degree of myelosuppression (e.g., severe neutropenia) or unexpected deaths in your animal cohort.

Possible Cause Troubleshooting Steps
Dose is too high for the specific animal strain or sex. 1. Conduct a pilot dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model.[2] 2. Start with a lower dose and escalate gradually while monitoring hematological parameters. 3. Be aware that different strains and sexes of animals can have different sensitivities.
Intensive administration schedule. 1. Evaluate if the frequency of administration (e.g., daily) is too intensive. 2. Consider alternative dosing schedules, such as intermittent dosing with drug-free periods, which may be better tolerated.
Lack of supportive care. 1. For severe neutropenia, consider the administration of supportive care such as granulocyte colony-stimulating factor (G-CSF), but be mindful of its potential to impact experimental outcomes.[6] 2. Ensure easy access to food and water, and consider using soft or liquid diets if animals show signs of distress. 3. Prophylactic antibiotics may be necessary in consultation with a veterinarian if severe neutropenia is anticipated, to prevent opportunistic infections.
Issue 2: High Variability in Hematological Toxicity Between Animals

Problem: There is significant inter-animal variability in neutrophil, platelet, and other blood cell counts following treatment, making data interpretation difficult.

Possible Cause Troubleshooting Steps
Inconsistent drug formulation or administration. 1. Ensure the 6-MP/azathioprine formulation is homogenous and administered consistently. Pay close attention to the vehicle used and ensure complete dissolution or uniform suspension. 2. For oral gavage, ensure the correct volume is delivered to each animal without spillage. For intravenous injections, verify the correct volume and rate of administration.
Underlying health status of the animals. 1. Use animals of a similar age, weight, and health status for each experimental group. 2. Acclimatize animals to the housing conditions and handling procedures before the start of the experiment to minimize stress, which can affect physiological parameters.
Genetic variability within the animal colony. 1. Use inbred strains of mice to minimize genetic variability. 2. If using outbred stocks, increase the number of animals per group to improve the statistical power of the study.
Variability in blood collection technique. 1. Standardize the blood collection procedure (e.g., retro-orbital, submandibular) and the volume of blood collected. 2. Ensure immediate and proper mixing of blood with anticoagulant to prevent clotting, which can affect cell counts.[7]

III. Data Presentation: Quantitative Effects of Azathioprine in Mice

The following tables summarize the dose-dependent effects of azathioprine (a prodrug of 6-MP) on hematological parameters and bone marrow in female CD-1 mice after 10 days of daily oral administration.

Table 1: Peripheral Blood Parameters in Female CD-1 Mice Treated with Azathioprine for 10 Days

ParameterControl (Vehicle)40 mg/kg60 mg/kg80 mg/kg100 mg/kg120 mg/kg
WBC (x10⁹/L) 4.8 ± 0.43.5 ± 0.32.5 ± 0.30.9 ± 0.10.8 ± 0.10.6 ± 0.1
Neutrophils (x10⁹/L) 0.7 ± 0.10.5 ± 0.10.3 ± 0.10.1 ± 0.00.1 ± 0.00.1 ± 0.0
Lymphocytes (x10⁹/L) 3.9 ± 0.32.9 ± 0.32.1 ± 0.30.7 ± 0.10.6 ± 0.10.5 ± 0.1
Platelets (x10⁹/L) 1001 ± 38915 ± 40803 ± 51473 ± 72344 ± 40258 ± 29
RBC (x10¹²/L) 10.0 ± 0.19.9 ± 0.19.5 ± 0.18.6 ± 0.28.4 ± 0.28.0 ± 0.2
Hemoglobin (g/dL) 15.1 ± 0.215.1 ± 0.214.5 ± 0.213.3 ± 0.313.0 ± 0.312.3 ± 0.3
Hematocrit (%) 50.1 ± 0.650.0 ± 0.648.0 ± 0.643.6 ± 1.042.4 ± 1.240.1 ± 1.1

Data adapted from a study on the haemotoxicity of azathioprine in female CD-1 mice.[2] Values are presented as mean ± SEM.

Table 2: Bone Marrow Cellularity and Progenitor Cells in Female CD-1 Mice Treated with Azathioprine for 10 Days

ParameterControl (Vehicle)40 mg/kg60 mg/kg80 mg/kg100 mg/kg120 mg/kg
Femoral Nucleated Cell Count (x10⁶) 21.0 ± 0.611.0 ± 0.97.4 ± 0.73.8 ± 0.43.4 ± 0.33.2 ± 0.3
GM-CFU (per 10⁵ cells) 117 ± 1192 ± 1355 ± 1018 ± 311 ± 27 ± 2
Erythroid Colonies (per 10⁵ cells) 229 ± 20180 ± 22119 ± 1832 ± 621 ± 412 ± 3

Data adapted from a study on the haemotoxicity of azathioprine in female CD-1 mice.[2] GM-CFU refers to Granulocyte-Macrophage Colony-Forming Units. Values are presented as mean ± SEM.

IV. Experimental Protocols

Protocol 1: Complete Blood Count (CBC) in Mice

Objective: To obtain accurate counts of white blood cells, red blood cells, and platelets from mouse peripheral blood.

Materials:

  • Anesthesia (e.g., isoflurane)

  • EDTA-coated microtubes (e.g., 0.5 mL)[8]

  • Blood collection supplies (e.g., sterile lancets for submandibular bleed, or syringe and needle for cardiac puncture)

  • Automated hematology analyzer

Procedure:

  • Anesthesia: Anesthetize the mouse according to IACUC-approved protocols.[9]

  • Blood Collection:

    • Collect approximately 100-200 µL of blood via a suitable method (e.g., submandibular, retro-orbital, or terminal cardiac puncture).[9][10]

    • Dispense the blood directly into an EDTA-coated microtube.[7][8]

  • Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing with the EDTA anticoagulant and prevent clot formation.[10] Do not shake vigorously to avoid hemolysis.[10]

  • Storage: Analyze samples within one hour of collection for best results. If immediate analysis is not possible, samples can be refrigerated at 2-8°C for up to 8 hours.[7] Allow samples to return to room temperature before analysis.[9]

  • Analysis: Run the sample on a calibrated automated hematology analyzer. Ensure the analyzer is set to the correct species (mouse).

Protocol 2: Femoral Bone Marrow Aspiration and Cell Counting

Objective: To harvest bone marrow from mice to assess cellularity and for use in downstream assays like CFU-C.

Materials:

  • Euthanasia supplies (e.g., CO₂, isoflurane)

  • Dissection tools (scissors, forceps)

  • 70% Ethanol

  • Sterile PBS or RPMI medium

  • 10 mL syringe with a 23- or 25-gauge needle[11]

  • 50 mL conical tube with a 70 µm cell strainer[11]

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Euthanasia and Dissection: Euthanize the mouse using an approved method.[11][12] Sterilize the hind limbs with 70% ethanol.[11] Dissect the femur and tibia, carefully removing all surrounding muscle and tissue.[11][12]

  • Bone Marrow Harvest:

    • Cut both ends of the femur and tibia with sharp scissors.[11]

    • Fill a 10 mL syringe with ice-cold sterile medium (e.g., PBS or RPMI).[11]

    • Insert the needle into one end of the bone and flush the marrow out through the other end onto a 70 µm cell strainer placed over a 50 mL conical tube.[11][12] Continue flushing until the bone appears white.[11]

  • Cell Suspension Preparation:

    • Gently mash any remaining cell clumps on the strainer with the syringe plunger to create a single-cell suspension.[11]

    • Rinse the strainer with additional medium.

    • Centrifuge the cell suspension at approximately 300-400 x g for 7-10 minutes at 4°C.[11]

  • Red Blood Cell Lysis (Optional but Recommended):

    • Discard the supernatant and resuspend the cell pellet in 1-3 mL of ACK lysis buffer.[12]

    • Incubate for 2-5 minutes at room temperature.[11]

    • Add at least 10 mL of medium to neutralize the lysis buffer and centrifuge again.

  • Cell Counting:

    • Discard the supernatant and resuspend the final cell pellet in a known volume of medium.

    • Count the total number of nucleated cells using a hemocytometer or an automated cell counter. This gives the femoral nucleated cell count (FNCC).

Protocol 3: Murine Colony-Forming Unit Cell (CFU-C) Assay

Objective: To quantify hematopoietic progenitor cells (granulocyte-macrophage, erythroid, and mixed lineage) from bone marrow based on their ability to form colonies in semi-solid media.

Materials:

  • Bone marrow cell suspension (from Protocol 2)

  • Methylcellulose-based medium supplemented with appropriate murine cytokines (e.g., SCF, IL-3, IL-6, EPO)[13][14]

  • Iscove's Modified Dulbecco's Media (IMDM)

  • 35 mm non-tissue culture treated petri dishes[14]

  • 100 mm petri dish (to hold the 35 mm dishes)

  • Sterile water

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Plating:

    • Dilute the bone marrow cell suspension in IMDM to the desired concentration. A typical plating density is 1-2 x 10⁵ cells/mL.

    • Add the cell suspension to the methylcellulose (B11928114) medium at a 1:10 ratio (e.g., 0.3 mL of cells to 3 mL of medium). Mix thoroughly by gentle vortexing or inversion.

    • Allow the mixture to stand for 5-10 minutes for bubbles to dissipate.[14]

  • Dispensing:

    • Using a syringe with a blunt-end 16-gauge needle, dispense 1.1 mL of the cell/methylcellulose mixture into duplicate or triplicate 35 mm petri dishes.[13][14]

    • Gently rotate each dish to ensure the medium spreads evenly.[13]

  • Incubation:

    • Place the 35 mm dishes inside a 100 mm petri dish. Also, place an open, uncovered 35 mm dish containing sterile water in the larger dish to maintain humidity.[13][14]

    • Incubate at 37°C in a 5% CO₂ humidified incubator for 8-12 days.[14]

  • Colony Counting:

    • After the incubation period, count the colonies using an inverted microscope.

    • Identify and score colonies based on their morphology (e.g., CFU-GM for granulocyte-macrophage, BFU-E for erythroid). Colonies are typically defined as clusters of 30-50 or more cells.

V. Mandatory Visualizations

Signaling and Metabolic Pathway

6-Mercaptopurine Metabolism and Myelosuppression cluster_extracellular Extracellular cluster_intracellular Intracellular (Hematopoietic Cell) cluster_anabolic Anabolic Pathway (Therapeutic & Toxic) cluster_catabolic Catabolic Pathways 6MP_drug 6-Mercaptopurine (6-MP) (Administered Drug) 6MP 6-MP 6MP_drug->6MP Uptake 6MMP 6-Methylmercaptopurine (6-MMP) 6MP->6MMP 6TUA 6-Thiouric Acid (Inactive) 6MP->6TUA 6TIMP 6-Thioinosine monophosphate (6-TIMP) 6TGNs 6-Thioguanine nucleotides (6-TGNs) 6TIMP->6TGNs 6MMPR 6-Methylmercaptopurine ribonucleotides (6-MMPR) 6TIMP->6MMPR DNA_RNA DNA / RNA Incorporation 6TGNs->DNA_RNA Myelosuppression Myelosuppression (Leukopenia, Neutropenia, Thrombocytopenia) DNA_RNA->Myelosuppression TPMT TPMT TPMT->6MMP TPMT->6MMPR XO XO XO->6TUA IMPDH_GMPS IMPDH / GMPS IMPDH_GMPS->6TGNs Experimental_Workflow cluster_terminal Terminal Procedures start Start: Animal Acclimatization & Baseline Measurements dosing 6-MP / Azathioprine Administration (Define Dose & Schedule) start->dosing monitoring In-Life Monitoring (Daily Health Checks, Body Weight) dosing->monitoring blood_collection Periodic Blood Collection (e.g., Day 0, 7, 14, 21) monitoring->blood_collection euthanasia Euthanasia & Final Blood Collection monitoring->euthanasia cbc Complete Blood Count (CBC) (WBC, Neutrophils, Platelets, RBC) blood_collection->cbc data_analysis Data Analysis & Interpretation cbc->data_analysis bm_harvest Bone Marrow Harvest (Femur) euthanasia->bm_harvest bm_analysis Bone Marrow Analysis bm_harvest->bm_analysis fncc Femoral Nucleated Cell Count (FNCC) bm_analysis->fncc cfu CFU-C Assay bm_analysis->cfu fncc->data_analysis cfu->data_analysis

References

Validation & Comparative

Comparative Analysis of 6-Methylmercaptopurine Riboside and 6-Thioguanine in Leukemia Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-leukemic agents 6-Methylmercaptopurine (B131649) Riboside (6-MMPR) and 6-thioguanine (B1684491) (6-TG). This analysis is supported by experimental data on their mechanisms of action, cytotoxicity, and impact on cellular signaling pathways.

Executive Summary

6-Thioguanine (6-TG) and 6-Methylmercaptopurine Riboside (6-MMPR) are both purine (B94841) analogs that exhibit cytotoxic effects against leukemia cells. Their primary mechanisms of action involve the disruption of DNA and RNA synthesis and the inhibition of de novo purine synthesis. While both drugs are effective, they exhibit different metabolic pathways, potencies, and sensitivities to cellular enzymes such as thiopurine S-methyltransferase (TPMT). 6-TG is directly converted to its active thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA. In contrast, 6-MMPR, a derivative of 6-mercaptopurine (B1684380) (6-MP), primarily acts by conversion to methylthioinosine monophosphate (MeTIMP), a potent inhibitor of the de novo purine synthesis pathway. This guide presents a detailed comparison of their performance in various leukemia cell lines, outlines experimental protocols for their evaluation, and visualizes their metabolic and signaling pathways.

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of 6-Thioguanine in Human Leukemia Cell Lines
Cell LineDrugIC50 (µM)AssayExposure TimeReference
CCRF-CEM6-Thioguanine0.8701CellTiter-Blue48h[1]
CCRF-CEM6-Thioguanine~1MTTNot Specified[2]
MOLT-46-ThioguanineMedian IC50 of 20 (with Wilson and CCRF-CEM)Not Specifiedup to 72h[3]
HL-606-ThioguanineNot explicitly stated, but effectiveGrowth Arrest48h[4]
K5626-ThioguanineNot explicitly statedNot SpecifiedNot Specified[4]

Mechanisms of Action

6-Thioguanine (6-TG) is a purine analog that is converted intracellularly to its active metabolites, the thioguanine nucleotides (TGNs)[7]. The primary mechanism of action of 6-TG involves:

  • Incorporation into DNA and RNA: Thioguanosine triphosphate (TGTP) is incorporated into DNA, and thioguanosine diphosphate (B83284) (TGDP) is incorporated into RNA. This incorporation leads to cytotoxicity by disrupting nucleic acid and protein synthesis[1][7].

  • Inhibition of de novo purine synthesis: 6-TG metabolites can inhibit key enzymes in the purine biosynthesis pathway, depriving rapidly dividing cancer cells of essential building blocks for DNA and RNA synthesis[8].

  • Induction of Apoptosis: The cellular disruptions caused by 6-TG ultimately trigger programmed cell death (apoptosis)[4].

This compound (6-MMPR) is a derivative of 6-mercaptopurine (6-MP). Its primary mechanism involves:

  • Inhibition of de novo purine synthesis: 6-MMPR is converted to methylthioinosine monophosphate (MeTIMP), which is a potent inhibitor of amidophosphoribosyltransferase, the rate-limiting enzyme in the de novo purine synthesis pathway[6][9]. This leads to a depletion of purine nucleotides necessary for DNA and RNA synthesis.

  • Induction of Differentiation: In some leukemia cell lines, such as HL-60, 6-MMPR has been shown to induce cellular differentiation[5].

A key difference in their metabolism lies in the role of the enzyme Thiopurine S-methyltransferase (TPMT) . TPMT methylates 6-MP to 6-methylmercaptopurine, a less toxic metabolite. In the case of 6-TG, methylation by TPMT is considered an inactivation pathway[10][11]. Therefore, the efficacy of 6-MP (and by extension, its derivatives like 6-MMPR) can be significantly influenced by TPMT activity, whereas 6-TG is less affected[12].

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 6-MMPR and 6-TG on leukemia cells by measuring cell viability.

Materials:

  • Leukemia cell lines (e.g., CCRF-CEM, MOLT-4, HL-60, K562)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • 6-MMPR and 6-TG stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Seed leukemia cells into 96-well plates at a density of 0.5-1.0 x 10^5 cells/mL in a final volume of 100 µL per well[13].

  • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours.

  • Prepare serial dilutions of 6-MMPR and 6-TG in culture medium.

  • Add 100 µL of the drug dilutions to the respective wells and incubate for the desired exposure time (e.g., 48 or 72 hours)[13][14]. Include untreated control wells.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals[15][16].

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals[15][16].

  • Measure the absorbance at 570 nm using a microplate reader[16].

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment with 6-MMPR or 6-TG.

Materials:

  • Leukemia cells treated with 6-MMPR or 6-TG

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in leukemia cells by treating them with appropriate concentrations of 6-MMPR or 6-TG for a specified time. Include an untreated control.

  • Harvest approximately 1-5 x 10^5 cells by centrifugation.

  • Wash the cells twice with cold PBS[3].

  • Resuspend the cells in 100 µL of 1X Binding Buffer[3].

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension[17].

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[3][17].

  • Add 400 µL of 1X Binding Buffer to each tube[17].

  • Analyze the cells by flow cytometry within one hour[17].

  • Quantify the percentage of live (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Visualizations

Metabolic Pathways

metabolic_pathways cluster_6TG 6-Thioguanine (6-TG) Metabolism cluster_6MMPR This compound (6-MMPR) Metabolism 6-TG 6-TG 6-TGMP 6-TGMP 6-TG->6-TGMP HGPRT 6-MeTG 6-Methylthioguanine (Inactive) 6-TG->6-MeTG TPMT 6-TGDP 6-TGDP 6-TGMP->6-TGDP 6-TGTP 6-TGTP 6-TGDP->6-TGTP DNA_RNA_TG Incorporation into DNA and RNA 6-TGTP->DNA_RNA_TG 6-MMPR 6-MMPR MeTIMP Methylthioinosine Monophosphate 6-MMPR->MeTIMP Purine_Synthesis_Block Inhibition of de novo Purine Synthesis MeTIMP->Purine_Synthesis_Block

Caption: Metabolic pathways of 6-Thioguanine and this compound.

Signaling Pathway Inhibition

signaling_pathway cluster_purine De Novo Purine Synthesis Pathway cluster_inhibitors PRPP PRPP PRA PRA PRPP->PRA Amidophosphoribosyl- transferase IMP IMP PRA->IMP Multiple Steps AMP AMP IMP->AMP GMP GMP IMP->GMP DNA_RNA DNA/RNA AMP->DNA_RNA GMP->DNA_RNA 6-MMPR_metabolite MeTIMP (from 6-MMPR) 6-MMPR_metabolite->PRA Inhibits 6-TG_metabolite TGNs (from 6-TG) 6-TG_metabolite->DNA_RNA Incorporates into (disrupts function)

Caption: Inhibition of de novo purine synthesis by 6-MMPR metabolites.

Experimental Workflow: Cytotoxicity and Apoptosis Assays

experimental_workflow cluster_workflow Experimental Workflow cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay start Leukemia Cell Culture drug_treatment Treat cells with 6-MMPR or 6-TG start->drug_treatment incubation Incubate for specified duration drug_treatment->incubation mtt_add Add MTT reagent incubation->mtt_add apoptosis_harvest Harvest cells incubation->apoptosis_harvest mtt_incubate Incubate mtt_add->mtt_incubate mtt_solubilize Add solubilization solution mtt_incubate->mtt_solubilize mtt_read Read absorbance mtt_solubilize->mtt_read apoptosis_stain Stain with Annexin V/PI apoptosis_harvest->apoptosis_stain apoptosis_analyze Analyze by Flow Cytometry apoptosis_stain->apoptosis_analyze

Caption: Workflow for assessing cytotoxicity and apoptosis in leukemia cells.

References

Efficacy comparison of 6-MMPR versus ribavirin for viral infections

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the antiviral efficacy of 6-methylmercaptopurine (B131649) riboside (6-MMPR) and ribavirin (B1680618) against various viral infections. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, quantitative performance data, and the experimental methodologies used in their evaluation.

Executive Summary

6-Methylmercaptopurine riboside (6-MMPR), a thiopurine nucleoside analog, and ribavirin, a synthetic guanosine (B1672433) analog, are both antiviral agents that interfere with viral replication. While ribavirin has a long history of broad-spectrum use against a variety of RNA and DNA viruses, 6-MMPR has emerged as a potent inhibitor of several RNA viruses, particularly flaviviruses. Direct comparative studies are limited, but available data suggests that 6-MMPR can exhibit superior antiviral activity and a better safety profile in specific contexts.

Quantitative Data Summary

The following table summarizes the available quantitative data from a direct comparative study of 6-MMPR and ribavirin against Canine Distemper Virus (CDV), as well as efficacy data from individual studies against other significant viral pathogens.

DrugVirusCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)Viral Titer ReductionReference
6-MMPR Canine Distemper Virus (CDV)VEROdogSLAM140928.749.1>2.2 log10[1]
Ribavirin Canine Distemper Virus (CDV)VEROdogSLAM424528.2~0.5 log10[1]
6-MMPR Zika Virus (ZIKV)Vero29124.511.9>99% reduction
6-MMPR Zika Virus (ZIKV)SH-SY5Y460.320.322.7>99% reduction
Ribavirin Zika Virus (ZIKV)Vero---Partial inhibition at 10 µg/mL[2]
Ribavirin Zika Virus (ZIKV)SH-SY5Y---Strong inhibition at 10 µg/mL[2]
6-MMPR West Nile Virus (WNV)Huh7>500~10>50~10-fold reduction[3]
Ribavirin West Nile Virus (WNV)Neural Cells-High doses required-Inhibition of replication[4]
6-MMPR Dengue Virus (DENV-2)Huh7>500~1>500~1000-fold reduction[3]
Ribavirin Dengue Virus (DENV 1-4)LLC-MK2---Significant reduction[5]
Ribavirin Chikungunya Virus (CHIKV)Vero---2-log10 decrease at 100 µg/mL[6]

CC50: 50% cytotoxic concentration; EC50: 50% effective concentration; SI: Selectivity Index (CC50/EC50). A higher SI indicates a more favorable safety profile. Note: Direct head-to-head comparative data for ZIKV, WNV, DENV, and CHIKV is limited. The data presented for these viruses are from separate studies and should be interpreted with caution.

Mechanisms of Action

6-MMPR: As a derivative of the prodrug azathioprine, 6-MMPR's primary antiviral mechanism involves the inhibition of de novo purine (B94841) synthesis.[1] By acting as a purine antagonist, it disrupts the production of essential building blocks for viral RNA and DNA synthesis, thereby halting viral replication.

Ribavirin: The antiviral action of ribavirin is multifaceted and not fully elucidated. Proposed mechanisms include:

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): This leads to the depletion of intracellular guanosine triphosphate (GTP) pools, which are crucial for viral RNA synthesis.

  • Direct Inhibition of Viral Polymerase: Ribavirin triphosphate can act as a competitive inhibitor of viral RNA-dependent RNA polymerase.

  • Lethal Mutagenesis: Incorporation of ribavirin into the viral genome can induce an increased mutation rate, leading to an "error catastrophe" and the production of non-viable viral particles.[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the drug that is toxic to the host cells.

  • Cell Seeding: Plate cells (e.g., Vero, SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Drug Treatment: Prepare serial dilutions of 6-MMPR or ribavirin in culture medium and add to the cells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the drug concentration that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Assay

This assay quantifies the inhibition of viral replication by measuring the reduction in the formation of viral plaques.

  • Cell Seeding: Plate susceptible cells in 6-well plates and grow to confluence.

  • Virus and Drug Incubation: Pre-incubate a known titer of the virus with serial dilutions of the antiviral drug for 1 hour at 37°C.

  • Infection: Infect the confluent cell monolayers with the virus-drug mixture for 1-2 hours.

  • Overlay: Remove the inoculum and overlay the cells with a medium containing 1% methylcellulose (B11928114) and the respective drug concentrations.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-7 days).

  • Staining: Fix the cells with 4% formaldehyde (B43269) and stain with 0.1% crystal violet.

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: The 50% effective concentration (EC50) is the drug concentration that reduces the number of plaques by 50% compared to the virus control.

Viral Load Determination (Quantitative RT-PCR)

This method quantifies the amount of viral RNA in a sample.

  • RNA Extraction: Extract total RNA from infected cell culture supernatants or cell lysates using a commercial RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme and virus-specific primers.

  • qPCR: Perform quantitative PCR using a qPCR instrument, specific primers, and a fluorescent probe targeting a conserved region of the viral genome.

  • Standard Curve: Generate a standard curve using known concentrations of a plasmid containing the target viral sequence.

  • Quantification: Determine the viral RNA copy number in the samples by comparing their Ct values to the standard curve.

Visualizations

The following diagrams illustrate key concepts related to the antiviral mechanisms and experimental workflows.

Antiviral_Mechanisms cluster_6MMPR 6-MMPR Mechanism cluster_Ribavirin Ribavirin Mechanisms MMPR 6-MMPR Purine_Synthesis De Novo Purine Synthesis MMPR->Purine_Synthesis Inhibits Viral_Replication_MMPR Viral Replication Purine_Synthesis->Viral_Replication_MMPR Blocks Ribavirin Ribavirin IMPDH IMPDH Ribavirin->IMPDH Inhibits Polymerase Viral Polymerase Ribavirin->Polymerase Inhibits Mutagenesis Lethal Mutagenesis Ribavirin->Mutagenesis Induces GTP GTP Depletion IMPDH->GTP Viral_Replication_Ribavirin Viral Replication GTP->Viral_Replication_Ribavirin Inhibits Polymerase->Viral_Replication_Ribavirin Inhibits Mutagenesis->Viral_Replication_Ribavirin Inhibits

Caption: Mechanisms of action for 6-MMPR and Ribavirin.

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assay cluster_Efficacy Antiviral Efficacy Assay cluster_Quantification Viral Load Quantification C1 Seed Cells C2 Add Drug Dilutions C1->C2 C3 Incubate C2->C3 C4 Add MTT C3->C4 C5 Read Absorbance C4->C5 C6 Calculate CC50 C5->C6 E1 Seed Cells E2 Infect with Virus + Drug E1->E2 E3 Incubate E2->E3 E4 Assess Viral Effect E3->E4 E5 Calculate EC50 E4->E5 Q1 Collect Supernatant E4->Q1 Q2 Extract Viral RNA Q1->Q2 Q3 qRT-PCR Q2->Q3 Q4 Quantify Viral Copies Q3->Q4

Caption: General workflow for in vitro antiviral drug testing.

References

Assessing the Off-Target Profile of 6-Methylmercaptopurine Riboside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the kinase inhibition profile of 6-Methylmercaptopurine Riboside (6-MMPR), a metabolite of the widely used thiopurine immunosuppressive drugs. Understanding the off-target effects of bioactive compounds is critical for predicting potential toxicity and identifying novel therapeutic applications. Here, we compare 6-MMPR with alternative kinase inhibitors, presenting available experimental data and the signaling pathways involved.

Introduction to this compound (6-MMPR)

This compound (6-MMPR) is an active metabolite of the thiopurine drugs azathioprine (B366305) and 6-mercaptopurine (B1684380), which are used in the treatment of autoimmune diseases and some cancers.[1] While the parent drugs function primarily as purine (B94841) antimetabolites that disrupt DNA and RNA synthesis, 6-MMPR has been identified as a potent and selective inhibitor of Protein Kinase N (PKN).[2] PKN is a family of serine/threonine kinases that are effectors for Rho family small GTPases and play roles in cytoskeletal organization, cell cycle progression, and apoptosis.[3][4]

Comparative Analysis of Kinase Inhibitor Selectivity

Direct, comprehensive kinome-wide screening data for 6-MMPR is not publicly available. An early study reported high selectivity for PKN, with no inhibition observed against a panel of six other purified protein kinases.[2] However, for a modern assessment, a comparison against well-characterized inhibitors targeting related pathways, such as the p21-activated kinases (PAKs), is informative.

We compare 6-MMPR with two representative PAK inhibitors: FRAX597 , a Group I (PAK1, PAK2, PAK3) selective inhibitor, and PF-3758309 , a pan-PAK inhibitor.[5][6]

InhibitorPrimary Target(s)Potency (IC₅₀ / Kᵢ)Known Off-Target Kinases
This compound (6-MMPR) Protein Kinase N (PKN)Kᵢ ≈ 5 nM[2]Selectivity reported against 6 unnamed kinases in an early study.[2]
FRAX597 PAK1, PAK2, PAK3IC₅₀ = 8 nM (PAK1)[7][8]IC₅₀ = 13 nM (PAK2)[7][8]IC₅₀ = 19 nM (PAK3)[7][8]YES1, RET, CSF1R, TEK (>80% inhibition at 100 nM)[7][9]
PF-3758309 PAK4 (and other PAKs)Kᵢ = 18.7 nM (PAK4)[10][11]Kd = 2.7 nM (PAK4)[10][11]IC₅₀ = 190 nM (PAK2)[12]Has shown activity against at least 13 kinases out of a panel of 146 with IC₅₀ < 60 nM, including some SRC family kinases.[12]

Signaling Pathway Analysis

6-MMPR's primary target, PKN (also known as PRK), is a key effector of the Rho family of small GTPases. PKN kinases are involved in transducing signals that lead to cytoskeletal rearrangement, cell adhesion, and regulation of gene expression. Its pathway shares upstream activators with the well-studied p21-activated kinases (PAKs), making PAK inhibitors relevant comparators.

PKN_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK Binds RhoGTPases Rho GTPases (Rho, Rac) RTK->RhoGTPases Activates PKN PKN / PRK RhoGTPases->PKN Activates Cytoskeleton Cytoskeletal Proteins (Vimentin, Cortactin) PKN->Cytoskeleton Phosphorylates Adhesion Cell Adhesion & Motility PKN->Adhesion GeneExpression Gene Expression (e.g., via Histone H3) PKN->GeneExpression Regulates Apoptosis Apoptosis PKN->Apoptosis Six_MMPR 6-MMPR Six_MMPR->PKN Inhibits Cytoskeleton->Adhesion

Caption: Simplified signaling pathway for Protein Kinase N (PKN).

Experimental Protocols

Assessing kinase inhibition is crucial for determining a compound's potency and selectivity. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during a kinase reaction, providing a sensitive measure of kinase activity.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

1. Reagent Preparation:

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., 6-MMPR) in a suitable buffer (e.g., kinase buffer with ≤1% DMSO).
  • Kinase/Substrate Mix: Prepare a 2X solution of the purified target kinase (e.g., PKN1) and its specific peptide substrate in kinase assay buffer.
  • ATP Solution: Prepare a 2X ATP solution. The final concentration should be at or near the Kₘ value for the specific kinase.

2. Kinase Reaction:

  • Add 5 µL of the diluted test compound or vehicle control to the wells of a 384-well white assay plate.
  • Add 10 µL of the 2X kinase/substrate mixture to each well.
  • Pre-incubate the plate at room temperature for 15 minutes.
  • Initiate the reaction by adding 10 µL of the 2X ATP solution to each well.
  • Incubate the plate at 30°C for 60 minutes.

3. Signal Detection:

  • Terminate the kinase reaction and deplete remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
  • Generate a luminescent signal by adding 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is used in a luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.
  • Measure luminescence using a plate-reading luminometer.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition relative to vehicle controls.
  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

// Nodes A [label="Compound Dilution\n(e.g., 6-MMPR)", shape=ellipse, fillcolor="#FBBC05"]; B [label="Add Compound\nto Assay Plate"]; C [label="Add Kinase/\nSubstrate Mix"]; D [label="Add ATP\n(Start Reaction)"]; E [label="Incubate\n(e.g., 60 min at 30°C)"]; F [label="Add ADP-Glo™ Reagent\n(Stop Reaction & Deplete ATP)"]; G [label="Add Kinase Detection Reagent\n(Generate Signal)"]; H [label="Measure Luminescence", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Data Analysis\n(Calculate IC₅₀)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } Caption: General experimental workflow for a kinase inhibition assay.

Conclusion

This compound is a potent inhibitor of Protein Kinase N with evidence suggesting a high degree of selectivity. [2]While comprehensive kinome-wide data is lacking, its focused activity contrasts with broader-spectrum inhibitors like the pan-PAK inhibitor PF-3758309, which exhibits numerous off-target activities. [12]It appears more comparable in selectivity to group-selective inhibitors such as FRAX597. The potent and seemingly selective nature of 6-MMPR makes it a valuable tool for studying PKN-mediated signaling and warrants further investigation using modern, large-scale kinome profiling to fully delineate its off-target profile and explore its full therapeutic potential.

References

A Comparative Analysis of Hepatotoxicity Profiles: 6-Mercaptopurine Ribonucleoside vs. Azathioprine in Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hepatotoxic profiles of 6-mercaptopurine (B1684380) (6-MP) and its prodrug, azathioprine (B366305). The information presented herein is supported by experimental data from in vitro, in vivo, and clinical studies to assist researchers and drug development professionals in understanding the mechanistic differences and clinical implications of liver injury associated with these thiopurine drugs.

Executive Summary

Azathioprine and its active metabolite, 6-mercaptopurine, are integral components in the management of autoimmune diseases and post-transplant immunosuppression. Despite their therapeutic benefits, hepatotoxicity remains a significant clinical concern. This guide delineates the distinct and overlapping mechanisms of liver injury induced by these compounds, supported by quantitative data from clinical and preclinical studies. While both drugs can lead to elevations in liver enzymes and, in some cases, severe liver injury, the initiating mechanisms and the role of their metabolites appear to differ. Azathioprine-induced hepatotoxicity is strongly linked to glutathione (B108866) depletion and subsequent mitochondrial injury, whereas the toxicity of 6-mercaptopurine is more closely associated with its methylated metabolites, such as 6-methylmercaptopurine (B131649) (6-MMP). However, some studies also implicate 6-thioguanine (B1684491) nucleotides (6-TGNs) in 6-MP-induced liver damage.

Comparative Data on Hepatotoxicity

The following tables summarize quantitative data from clinical and preclinical studies, offering a side-by-side comparison of the hepatotoxic potential of azathioprine and 6-mercaptopurine.

Table 1: Clinical Features of Thiopurine-Induced Liver Injury
FeatureAzathioprine6-MercaptopurineSource
Incidence of Hepatotoxicity 2.7% - 10%Up to 30% develop elevated aminotransferases[1][2][3]
Median Latency to Onset 75 days (range: 3-2584 days)75 days (range: 3-2584 days)[4][5]
Common Presentation Mixed hepatocellular and cholestatic patternCholestatic hepatitis[1][2][4]
Median Peak ALT Levels 210 U/L210 U/L[4][5]
Median Peak Alkaline Phosphatase 151 U/L151 U/L[4][5]
Median Peak Total Bilirubin (B190676) 7.4 mg/dL7.4 mg/dL[4][5]

Note: Data for latency and peak enzyme levels are from a combined analysis of azathioprine and 6-mercaptopurine cases.

Table 2: In Vitro Hepatotoxicity Data
ParameterAzathioprine6-MercaptopurineCell TypeKey FindingsSource
Cell Viability DecreasedNot toxic in this studyPrimary rat hepatocytesAZA toxicity is preceded by GSH depletion.[6]
ATP Depletion Rapid and profoundObserved after 24h incubationHuman hepatocytesToxic effects were more pronounced for AZA and 6-MP compared to 6-thioguanine.[6][7]
Mitochondrial Injury ObservedNot directly assessedPrimary rat hepatocytesAZA causes mitochondrial lesions.[6][8]
Reactive Oxygen Species (ROS) IncreasedNot directly assessedIsolated rat hepatocytesROS formation contributes to AZA-induced cytotoxicity.[9]
Glutathione (GSH) Depletion SignificantConsumed during metabolism to 6-MPPrimary rat hepatocytesGSH depletion is a key initiating event in AZA toxicity.[6]
Table 3: Role of Metabolites in Hepatotoxicity
MetaboliteAssociated Drug(s)Role in HepatotoxicitySource
6-Methylmercaptopurine (6-MMP) 6-Mercaptopurine, AzathioprineLevels are correlated with hepatotoxicity in some patient cohorts.[10][11][12]
6-Thioguanine Nucleotides (6-TGN) 6-Mercaptopurine, AzathioprineImplicated as a potential cause of hepatotoxicity in a liver cell culture system.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for azathioprine-induced hepatotoxicity and a general experimental workflow for assessing drug-induced liver injury.

Azathioprine_Hepatotoxicity_Pathway cluster_cell Hepatocyte AZA Azathioprine MP 6-Mercaptopurine AZA->MP Metabolism GSH Glutathione (GSH) MP->GSH Depletion Mito Mitochondrion MP->Mito Injury GSH->Mito Protects ATP ATP Depletion Mito->ATP Leads to ROS ROS Production Mito->ROS Leads to Necrosis Necrosis ATP->Necrosis Induces ROS->Necrosis Induces

Caption: Proposed pathway of azathioprine-induced hepatotoxicity.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Hepatocytes Primary Hepatocytes or HepG2 Cells Treatment Treat with Azathioprine or 6-MP Hepatocytes->Treatment Viability Cell Viability Assay (MTT, LDH) Treatment->Viability Apoptosis Apoptosis/Necrosis Assay (Caspase-3, LDH) Treatment->Apoptosis Biochemical Biochemical Assays (GSH, ATP, ROS) Treatment->Biochemical AnimalModel Animal Model (e.g., Rats) DrugAdmin Administer Azathioprine or 6-MP AnimalModel->DrugAdmin BloodSample Collect Blood Samples DrugAdmin->BloodSample Histology Liver Histopathology DrugAdmin->Histology SerumAnalysis Serum Analysis (ALT, AST, Bilirubin) BloodSample->SerumAnalysis

Caption: General workflow for assessing hepatotoxicity.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the hepatotoxicity of azathioprine and 6-mercaptopurine.

In Vitro Hepatocyte Viability Assay (MTT Assay)

This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.

  • Cell Culture: Primary hepatocytes or a suitable cell line (e.g., HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with varying concentrations of azathioprine or 6-mercaptopurine for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration of 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Lactate (B86563) Dehydrogenase (LDH) Release Assay for Necrosis

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of necrosis.[13]

  • Sample Collection: After drug treatment as described above, the cell culture supernatant is collected.

  • LDH Reaction: The supernatant is incubated with a reaction mixture containing lactate, NAD+, and diaphorase. LDH in the supernatant catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce a tetrazolium salt to a colored formazan product.

  • Absorbance Measurement: The absorbance of the formazan product is measured spectrophotometrically at a wavelength of 490 nm.[13]

  • Calculation: The amount of LDH release is calculated relative to a positive control (cells lysed to release maximum LDH) and an untreated control.

Caspase-3 Activity Assay for Apoptosis

This fluorometric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[13]

  • Cell Lysis: Following drug treatment, cells are washed with PBS and lysed with a specific lysis buffer.

  • Caspase-3 Reaction: The cell lysate is incubated with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC). Cleavage of the substrate by active caspase-3 releases a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence is measured using a fluorometer with excitation and emission wavelengths appropriate for the cleaved substrate.

  • Data Analysis: Caspase-3 activity is expressed as relative fluorescence units and compared between treated and untreated samples.

In Vivo Assessment of Hepatotoxicity in Rodent Models

Animal models are crucial for understanding the systemic effects of drug-induced liver injury.[14]

  • Animal Model: Male Sprague-Dawley rats are often used.[14]

  • Drug Administration: Azathioprine or 6-mercaptopurine is administered to the animals, typically via oral gavage or mixed in the diet, for a specified period (e.g., 3-4 weeks).[14]

  • Blood Collection and Serum Analysis: At the end of the treatment period, blood is collected, and serum is separated. Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin are measured using standard biochemical assays.

  • Histopathological Examination: Animals are euthanized, and liver tissue is collected, fixed in formalin, and embedded in paraffin. Tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and examined microscopically for signs of liver injury, such as necrosis, inflammation, and cholestasis.[14]

Conclusion

The hepatotoxicity profiles of azathioprine and 6-mercaptopurine, while often considered together due to their metabolic relationship, exhibit distinct mechanistic underpinnings. Azathioprine's toxicity in preclinical models is characterized by an initial depletion of glutathione, leading to mitochondrial dysfunction and necrotic cell death. In contrast, the hepatotoxicity of 6-mercaptopurine is more closely linked to its downstream metabolites, with both 6-MMP and 6-TGNs being implicated in liver injury. Clinically, both drugs can cause a similar spectrum of liver injury, highlighting the importance of regular monitoring of liver function tests in patients undergoing thiopurine therapy. Further research is warranted to fully elucidate the specific roles of various metabolites in the pathogenesis of 6-mercaptopurine-induced hepatotoxicity and to develop strategies to mitigate this adverse effect.

References

Metabolic Battleground: 6-Methylmercaptopurine Riboside vs. 6-Mercaptopurine - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced metabolic differences between purine (B94841) analogs is paramount for optimizing therapeutic strategies and mitigating toxicity. This guide provides a detailed comparison of 6-Methylmercaptopurine (B131649) Riboside (6-MMPR) and its parent compound, 6-mercaptopurine (B1684380) (6-MP), focusing on their distinct metabolic pathways and the resulting therapeutic and toxicological implications.

6-Mercaptopurine (6-MP) is a cornerstone of treatment for various cancers and autoimmune diseases. Its efficacy is dependent on its intracellular conversion to active cytotoxic 6-thioguanine (B1684491) nucleotides (6-TGNs). However, its metabolism is complex and subject to significant interindividual variability, primarily due to genetic polymorphisms in the enzyme thiopurine S-methyltransferase (TPMT). This variability can lead to unpredictable therapeutic outcomes and adverse effects, including hepatotoxicity, which is linked to the accumulation of methylated metabolites such as 6-methylmercaptopurine (6-MMP).

6-Methylmercaptopurine Riboside (6-MMPR), a nucleoside analog of 6-MP, has been investigated as an alternative therapeutic agent. Understanding its metabolic fate is crucial to determining its potential advantages over 6-MP.

Metabolic Pathways: A Tale of Two Purines

The metabolic journeys of 6-MP and 6-MMPR diverge significantly, influencing the bioavailability of active metabolites and the generation of toxic byproducts.

6-Mercaptopurine (6-MP) Metabolism

6-MP undergoes a complex series of competing enzymatic conversions:

  • Anabolic Pathway (Activation): The therapeutic effects of 6-MP are mediated through its conversion to 6-TGNs. This process is initiated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP to 6-thioinosine monophosphate (TIMP). Subsequent enzymatic steps lead to the formation of 6-thioguanine monophosphate (TGMP), diphosphate (B83284) (TGDP), and triphosphate (TGTP), collectively known as 6-TGNs. These active metabolites are incorporated into DNA and RNA, leading to cytotoxicity.

  • Catabolic Pathways (Inactivation and Toxicity):

    • Methylation: Thiopurine S-methyltransferase (TPMT) methylates 6-MP to 6-methylmercaptopurine (6-MMP) and TIMP to 6-methylthioinosine (B81876) monophosphate (meTIMP). While initially considered an inactivation pathway, high levels of 6-MMP and its ribonucleotides (6-MMPRs) are associated with hepatotoxicity.[1][2][3]

    • Oxidation: Xanthine oxidase (XO) metabolizes 6-MP to the inactive metabolite 6-thiouric acid.

Caption: Metabolic pathway of 6-mercaptopurine (6-MP).

This compound (6-MMPR) Metabolism

When administered orally, 6-MMPR can act as a prodrug for 6-MP. In the intestinal mucosa, it undergoes phosphorolysis, a process that cleaves the riboside group to release 6-mercaptopurine.[4] This 6-MP then enters the same metabolic pathways as orally administered 6-MP.

Intravenously administered 6-MMPR, however, can lead to a more direct and potentially more efficient generation of active metabolites, bypassing the variability of oral absorption.[5]

Furthermore, 6-MMPR itself has been shown to be a potent and selective inhibitor of protein kinase N, suggesting it may have its own distinct pharmacological activities independent of its conversion to 6-MP.[6]

Caption: Metabolic pathway of this compound (6-MMPR).

Quantitative Comparison of Metabolite Formation

A key study comparing intravenous 6-MMPR to oral 6-MP in children with acute lymphoblastic leukemia provided valuable quantitative insights.[5]

ParameterOral 6-Mercaptopurine (50 mg/m²)Intravenous 6-MMPR (50 mg/m²)
Route of Administration OralIntravenous
Area Under the Plasma Concentration-Time Curve (AUC) of 6-MP (µM·min) 23 - 65 (median 56)124 - 186 (median 145)
Interindividual Variation in AUC 2.8-fold1.5-fold
Red Blood Cell 6-TGN Concentration (pmol/25 mg Hb) 18 - 152 (median 75)121 and 273 (two samples)

Data from Mawatari et al., 2001.[5]

These data suggest that intravenous administration of 6-MMPR leads to a more consistent and higher systemic exposure to 6-MP and results in greater accumulation of the active 6-TGN metabolites compared to oral 6-MP. The reduced interindividual variation with IV 6-MMPR is a significant potential advantage, as it could lead to more predictable therapeutic responses.

Experimental Protocols

Quantification of 6-MP and its Metabolites

The analysis of 6-MP and its metabolites, such as 6-TGN and 6-MMP, in biological matrices is crucial for therapeutic drug monitoring and research. A common method involves high-performance liquid chromatography (HPLC).

Sample Preparation (Red Blood Cells for 6-TGN and 6-MMP):

  • Collection: Whole blood is collected in heparinized tubes.

  • Isolation: Red blood cells (RBCs) are isolated by centrifugation.

  • Lysis: RBCs are lysed to release intracellular metabolites.

  • Hydrolysis: For 6-TGN, which exists as nucleotides, acid hydrolysis (e.g., with perchloric acid) is performed to convert them to the measurable base, 6-thioguanine.

  • Deproteinization: Proteins are precipitated and removed.

  • Extraction: The metabolites are extracted from the supernatant.

HPLC Analysis:

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile) is employed.

  • Detection: UV detection at specific wavelengths for 6-MP, 6-thioguanine, and 6-MMP.

  • Quantification: Concentrations are determined by comparing the peak areas of the analytes to those of known standards.

HPLC_Workflow cluster_workflow Experimental Workflow: HPLC Analysis of 6-MP Metabolites Start Whole Blood Sample Centrifugation Centrifugation Start->Centrifugation RBC_Isolation Isolate Red Blood Cells Centrifugation->RBC_Isolation Lysis RBC Lysis RBC_Isolation->Lysis Hydrolysis Acid Hydrolysis (for 6-TGN) Lysis->Hydrolysis Deproteinization Protein Precipitation Hydrolysis->Deproteinization Supernatant Collect Supernatant Deproteinization->Supernatant HPLC HPLC Analysis Supernatant->HPLC Data Quantify Metabolites HPLC->Data

Caption: Workflow for HPLC analysis of 6-MP metabolites.

Conclusion: Metabolic Differences and Clinical Implications

The primary metabolic difference between orally administered 6-MMPR and 6-MP lies in the initial absorption and conversion. 6-MMPR acts as a prodrug, being converted to 6-MP in the gut. However, intravenous 6-MMPR offers a more direct route of administration, leading to higher and more consistent levels of the active 6-TGN metabolites.

Key Differences and Implications:

  • Bioavailability and Consistency: Intravenous 6-MMPR overcomes the variable oral absorption of 6-MP, resulting in more predictable drug exposure.[5] This could be particularly beneficial for patients with poor or erratic absorption of oral 6-MP.

  • Therapeutic Efficacy: The higher levels of 6-TGNs observed with intravenous 6-MMPR suggest the potential for enhanced therapeutic efficacy.[5]

  • Toxicity Profile: While the potential for hepatotoxicity from methylated metabolites exists for both drugs (as 6-MMPR is converted to 6-MP), the direct administration of 6-MMPR and its potential for alternative pharmacological actions warrant further investigation into its long-term safety profile.

  • Alternative Mechanism of Action: The discovery that 6-MMPR can directly inhibit protein kinase N opens up new avenues of research into its potential therapeutic applications beyond its role as a 6-MP prodrug.[6]

References

Validating Anti-Angiogenic Effects: A Comparative Guide to 6-MMPR in the CAM Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-methylmercaptopurine (B131649) riboside (6-MMPR) with other anti-angiogenic agents when validated using the Chick Chorioallantoic Membrane (CAM) assay. This guide includes supporting experimental data for alternative compounds, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Comparative Analysis of Anti-Angiogenic Activity in the CAM Assay

The CAM assay is a widely used in vivo model to evaluate the effect of various compounds on angiogenesis. While studies have demonstrated the anti-angiogenic properties of 6-MMPR in this model, specific quantitative data on its efficacy, such as the percentage of vessel inhibition or reduction in vessel density, is not extensively detailed in publicly available literature.[1]

CompoundConcentrationParameter MeasuredResultReference
6-MMPR Not specifiedInhibition of vascularizationQualitatively confirmed[1]
Bevacizumab10⁻⁴ M, 10⁻⁵ MAnti-angiogenic score (median)Strong anti-angiogenic effect[2][3]
BevacizumabNot specifiedVessel Area (mm²) reductionSignificant reduction in vessel area[4][5]
Sorafenib (B1663141)1-3 µMAngiogenesis inhibitionSignificant inhibition[6]
Sorafenib2 µ g/embryo Total vessel length, junctions, branching pointsSignificant anti-angiogenic activity[7]

Experimental Protocols

A detailed protocol for the CAM assay is crucial for reproducible and comparable results. Below is a standard methodology for assessing the anti-angiogenic potential of a test compound.

Chick Chorioallantoic Membrane (CAM) Assay Protocol

Materials:

  • Fertilized chicken eggs (e.g., White Leghorn)

  • Egg incubator with controlled temperature (37.5°C) and humidity (60-70%)

  • Sterile phosphate-buffered saline (PBS)

  • Test compound (e.g., 6-MMPR) and vehicle control

  • Positive control (e.g., Bevacizumab, Sorafenib)

  • Sterile filter paper discs or gelatin sponges

  • Stereomicroscope with a camera

  • Image analysis software (e.g., ImageJ)

  • 70% ethanol (B145695) for disinfection

  • Sterile surgical tools (forceps, scissors)

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.

  • Windowing: On embryonic day 3, carefully create a small window (approximately 1 cm²) in the eggshell over the air sac to expose the CAM.

  • Compound Application: On embryonic day 7 or 8, place a sterile filter paper disc or gelatin sponge saturated with the test compound (dissolved in a non-toxic solvent), vehicle control, or positive control onto the CAM, avoiding major blood vessels.

  • Re-incubation: Seal the window with sterile tape and re-incubate the eggs for 48-72 hours.

  • Observation and Imaging: After the incubation period, re-open the window and observe the area around the disc under a stereomicroscope. Capture high-resolution images of the vascular network.

  • Quantitative Analysis: Analyze the captured images using software like ImageJ. Key parameters to quantify include:

    • Vessel Density: The total number of blood vessels in a defined area.

    • Branching Points: The number of points where a blood vessel divides.

    • Vessel Length: The total length of the blood vessels.

    • Inhibition Percentage: Calculated by comparing the vascularization in the treated group to the control group.[8][9][10][11]

Visualizing the Mechanisms and Workflow

To better understand the biological context and experimental process, the following diagrams have been generated using the DOT language.

Signaling Pathway of FGF2-Induced Angiogenesis and Potential Inhibition by 6-MMPR

6-MMPR has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase 2 (ERK2), a key component of the Fibroblast Growth Factor 2 (FGF2) signaling pathway that promotes angiogenesis.[1]

FGF2_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF2 FGF2 FGFR FGFR FGF2->FGFR GRB2_SOS GRB2/SOS FGFR->GRB2_SOS Ras Ras GRB2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (e.g., Proliferation, Migration) ERK->Transcription MMPR 6-MMPR MMPR->ERK Inhibits Phosphorylation

Caption: FGF2-ERK signaling pathway in angiogenesis and the inhibitory point of 6-MMPR.

Experimental Workflow for CAM Assay

The following diagram outlines the key steps involved in conducting a CAM assay to validate the anti-angiogenic effect of a compound.

CAM_Workflow A Fertilized Egg Incubation (3 days) B Create Window in Eggshell A->B C Apply Test Compound (e.g., 6-MMPR) to CAM B->C D Re-incubate (48-72 hours) C->D E Image Acquisition (Stereomicroscope) D->E F Quantitative Analysis (Vessel Density, Branching) E->F G Data Comparison (vs. Controls) F->G

Caption: Experimental workflow of the Chick Chorioallantoic Membrane (CAM) assay.

References

Synergistic Potential of 6-Methylmercaptopurine Riboside in Combination Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of 6-Methylmercaptopurine (B131649) Riboside (6-MMPR) when used in combination with other chemotherapeutic agents. By objectively comparing its performance with alternative treatments and presenting supporting experimental data, this document serves as a valuable resource for researchers and clinicians in the field of oncology.

Abstract

6-Methylmercaptopurine Riboside (6-MMPR), a purine (B94841) analog, has demonstrated significant potential as a synergistic agent in cancer therapy. Preclinical studies have shown that 6-MMPR can enhance the efficacy of other chemotherapeutics, notably 6-mercaptopurine (B1684380) (6-MP), through mechanisms that include the profound depletion of intracellular adenine (B156593) nucleotide pools. Furthermore, emerging evidence highlights a distinct anti-angiogenic activity of 6-MMPR, mediated by the inhibition of the Fibroblast Growth Factor 2 (FGF2)-induced signaling pathway. This dual mechanism of action—direct cytotoxic synergy and inhibition of tumor neovascularization—positions 6-MMPR as a compelling candidate for combination regimens aimed at overcoming drug resistance and improving therapeutic outcomes in various cancer types. This guide synthesizes the available preclinical data, details the underlying molecular mechanisms, and provides standardized protocols for the evaluation of 6-MMPR's synergistic potential.

Quantitative Analysis of Synergistic Effects

The synergistic potential of a drug combination can be quantitatively assessed using the Combination Index (CI) and the Dose Reduction Index (DRI), derived from the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 denotes an additive effect, and a value greater than 1 signifies antagonism. The DRI quantifies the extent to which the dose of one drug in a synergistic combination can be reduced to achieve a given effect level.

While extensive quantitative data for 6-MMPR in combination with a wide range of modern chemotherapeutics is not yet broadly available in published literature, the following table illustrates the expected synergistic interactions based on preclinical studies with the closely related compound 6-mercaptopurine (6-MP) and the known mechanisms of 6-MMPR. This table serves as a template for the presentation of future experimental findings.

Combination Cancer Model Combination Index (CI) at ED50 Dose Reduction Index (DRI) at ED50 Observed Effects Reference
6-MMPR + 6-Mercaptopurine Sarcoma 180 Ascites Cells< 1 (Synergistic)Data not availableSignificant decrease in adenine nucleotide concentrations, enhanced antitumor activity.[1]
6-MMPR + Methotrexate (Hypothetical) Leukemia Cell LinesExpected < 1Expected > 1Potential for enhanced inhibition of purine synthesis.(Mechanistically inferred)
6-MMPR + Cytarabine (Hypothetical) Leukemia Cell LinesExpected < 1Expected > 1Potential for dual targeting of nucleotide metabolism.(Mechanistically inferred)
6-MMPR + Doxorubicin (Hypothetical) Solid Tumor Cell LinesExpected < 1Expected > 1Combination of cytotoxic and anti-angiogenic effects.(Mechanistically inferred)
6-MMPR + Anti-VEGF Agent (Hypothetical) Endothelial CellsExpected < 1Expected > 1Dual inhibition of angiogenesis through distinct pathways.(Mechanistically inferred)

Note: The CI and DRI values for combinations other than 6-MMPR + 6-Mercaptopurine are hypothetical and presented for illustrative purposes. Further preclinical studies are required to determine the precise quantitative synergy.

Signaling Pathways and Mechanisms of Action

Anti-Angiogenic Effect of 6-MMPR via Inhibition of the FGF2-ERK Signaling Pathway

Preclinical evidence has identified a significant anti-angiogenic role for 6-MMPR. This effect is mediated through the inhibition of the Fibroblast Growth Factor 2 (FGF2)-induced signaling cascade in endothelial cells. Specifically, 6-MMPR has been shown to inhibit the phosphorylation of Extracellular Signal-regulated Kinase 2 (ERK2), a key downstream effector in the FGF2 pathway that is crucial for endothelial cell proliferation and migration, both critical processes in angiogenesis.

FGF2_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF2 FGF2 FGFR FGFR FGF2->FGFR Binds GRB2 GRB2 FGFR->GRB2 Recruits SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Migration) ERK->Transcription Activates MMPR 6-MMPR MMPR->ERK Inhibits Phosphorylation

FGF2-ERK Signaling Pathway Inhibition by 6-MMPR.

Experimental Protocols

1. Cell Lines and Culture Conditions

A panel of relevant cancer cell lines (e.g., leukemia, breast, colon) and endothelial cells (e.g., HUVEC) should be used. Cells are to be cultured in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

2. Combination Cytotoxicity Assay (MTT Assay)

The synergistic cytotoxicity of 6-MMPR in combination with other chemotherapeutics can be determined using a tetrazolium-based colorimetric assay (MTT).

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of 6-MMPR, the selected chemotherapeutic agent, and their combination at a constant ratio for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The data is then analyzed using the Chou-Talalay method to determine the Combination Index (CI) and Dose Reduction Index (DRI).

3. Western Blot Analysis for Signaling Pathway Modulation

To confirm the mechanism of action, the effect of 6-MMPR on specific signaling pathways can be assessed by Western blot.

  • Protein Extraction: Cells are treated with 6-MMPR and/or the combination agent for a specified time, and total protein is extracted using a suitable lysis buffer.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-ERK, total-ERK, β-actin).

  • Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_prep Preparation cluster_assay Synergy Assessment cluster_mechanism Mechanism of Action CellCulture Cell Culture (Cancer & Endothelial Cells) Seeding Cell Seeding in 96-well plates CellCulture->Seeding Treatment Drug Treatment (Single agents & Combination) Seeding->Treatment MTT MTT Assay for Viability Treatment->MTT ProteinExtraction Protein Extraction Treatment->ProteinExtraction Analysis Data Analysis (CI & DRI Calculation) MTT->Analysis WesternBlot Western Blotting (p-ERK, Total ERK) ProteinExtraction->WesternBlot PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis

General Experimental Workflow for Synergy Evaluation.

Conclusion

This compound presents a compelling profile as a synergistic agent in chemotherapy. Its ability to potentiate the effects of other cytotoxic drugs through the disruption of purine metabolism, combined with its distinct anti-angiogenic properties, offers a multi-pronged approach to cancer treatment. While further preclinical studies are warranted to establish comprehensive quantitative data on its synergistic interactions with a broader range of chemotherapeutics, the existing evidence strongly supports the continued investigation of 6-MMPR in combination therapies. The experimental protocols and mechanistic insights provided in this guide offer a solid framework for future research in this promising area of drug development.

References

Safety Operating Guide

Personal protective equipment for handling 6-Methylmercaptopurine Riboside

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Methylmercaptopurine Riboside

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound (6-MMPR), a compound utilized in studies on thiopurine metabolism and as an inhibitor of protein kinase N.[1][2] Due to its hazardous nature, strict adherence to the following procedures is essential to ensure personnel safety and prevent environmental contamination.[3] this compound is considered a hazardous substance and may be harmful if swallowed, and can cause skin, eye, and respiratory irritation.[3][4][5] It is also a poison by the intraperitoneal route and has shown experimental teratogenic effects.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Appearance White powder[1][4][6]
Molecular Formula C₁₁H₁₄N₄O₄S[6]
Molecular Weight 298.32 g/mol [6]
Solubility Slightly soluble in water[1][6]
Storage Temperature −20°C
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. This is based on general guidelines for handling cytotoxic and hazardous compounds.[7][8][9]

PPE CategoryItemSpecification
Hand Protection GlovesTwo pairs of powder-free nitrile gloves meeting ASTM D6978 standards should be worn. Change gloves immediately if contaminated, torn, or punctured.[9]
Body Protection GownA disposable, low-permeability gown with long sleeves and tight-fitting cuffs that fastens in the back.[9]
Respiratory Protection RespiratorA NIOSH-approved N95 respirator or higher is required to prevent inhalation of airborne particles.
Eye Protection Safety Goggles or Face ShieldWear tightly fitting safety goggles or a full-face shield to protect against splashes.
Foot Protection Shoe CoversDisposable shoe covers should be worn in areas where the compound is handled.[7]
Handling and Operational Plan

1. Preparation and Weighing:

  • All handling of this compound powder should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Use a dedicated set of utensils (spatulas, weigh boats) for this compound.

  • When preparing solutions, add the powder to the solvent slowly to avoid generating dust.

2. Administration and Experimental Use:

  • Ensure all procedures are performed in a designated area, clearly marked with hazard signs.

  • Avoid skin contact at all times. Use appropriate PPE as detailed above.

  • If there is a risk of splashing, a full-face shield is recommended.[7]

3. Decontamination:

  • All surfaces and equipment potentially contaminated with this compound should be decontaminated.

  • A suitable decontamination solution should be used, followed by a thorough rinse with water.

Emergency Procedures
Emergency SituationProcedure
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[5]
Spill Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material from a cytotoxic spill kit. Carefully collect the contaminated material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable decontaminating agent.
Disposal Plan

All waste contaminated with this compound is considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: Contaminated gloves, gowns, shoe covers, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.[10]

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for hazardous materials.

All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.

Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_emergency Contingency A Preparation - Assemble all necessary materials - Verify fume hood/BSC is operational B Don Personal Protective Equipment (PPE) - Double gloves - Gown - N95 Respirator - Eye Protection - Shoe Covers A->B C Handling in Containment - Weigh and prepare solutions in a fume hood or BSC B->C D Experimentation - Conduct experiment in a designated area C->D I Emergency Procedures - In case of spill or exposure, follow established protocols C->I E Decontamination - Clean all work surfaces and equipment D->E D->I F Doff PPE - Remove PPE in the correct order to avoid contamination E->F G Waste Disposal - Segregate and dispose of all hazardous waste correctly F->G H Hand Washing - Wash hands thoroughly with soap and water G->H

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylmercaptopurine Riboside
Reactant of Route 2
Reactant of Route 2
6-Methylmercaptopurine Riboside

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。